1,3-Oxathiolan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-oxathiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJDXKBYZZGECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062981 | |
| Record name | 1,3-Oxathiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-89-4 | |
| Record name | 1,3-Oxathiolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxathiolan-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Oxathiolan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56813 | |
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| Record name | 1,3-Oxathiolan-2-one | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Oxathiolan-2-one | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Oxathiolan-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-OXATHIOLAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD7J9EO5EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Oxathiolan-2-one chemical structure and IUPAC name
An In-Depth Technical Guide to 1,3-Oxathiolan-2-one: Structure, Synthesis, and Applications
Introduction
This compound is a heterocyclic compound that has garnered significant interest in the scientific community due to its versatile chemical properties and its role as a key building block in the synthesis of various functional molecules. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and key applications of this compound. As a Senior Application Scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the causality behind its synthetic routes and the mechanisms that underpin its utility in diverse fields.
Chemical Structure and Nomenclature
A thorough understanding of a molecule begins with its fundamental identification and structure.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly known by several synonyms, including:
Molecular Formula and Weight
The chemical formula for this compound is C₃H₄O₂S [1][2]. Its molecular weight is approximately 104.13 g/mol [1][2].
Structural Representation
The structure of this compound consists of a five-membered ring containing one sulfur atom, one oxygen atom, and a carbonyl group.
Caption: 2D chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application.
Physical Properties
| Property | Value | Source |
| CAS Number | 3326-89-4 | [1][2] |
| Molecular Formula | C₃H₄O₂S | [1][2] |
| Molecular Weight | 104.13 g/mol | [1][2] |
| Appearance | Oil | [3] |
| Boiling Point | 152.4 °C at 760 mmHg | [4] |
| Density | 1.374 g/cm³ | [4][5] |
| Flash Point | 68 °C | [4][5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methylene protons of the oxathiolane ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the two methylene carbons.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reaction of 2-mercaptoethanol with a suitable carbonyl source. A common and effective method utilizes triphosgene as the carbonylating agent.
Synthetic Strategy: Reaction of 2-Mercaptoethanol with Triphosgene
This method involves the cyclization of 2-mercaptoethanol with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Triphosgene, a safer solid alternative to gaseous phosgene, serves as the source of the carbonyl group[6].
Proposed Reaction Mechanism
The reaction proceeds through a stepwise mechanism involving initial acylation followed by intramolecular cyclization.
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of related compounds using triphosgene[1]. Caution: Triphosgene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-mercaptoethanol and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the solution.
-
Triphosgene Addition: A solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is added slowly via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Key Applications in Research and Development
This compound serves as a versatile precursor and building block in several areas of chemical research and development.
Core Scaffold in Antiviral Nucleoside Analogues
The 1,3-oxathiolane ring is a critical component in a class of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as HIV and Hepatitis B.
In these antiviral agents, the 1,3-oxathiolane moiety acts as a bioisosteric replacement for the furanose ring of natural nucleosides. These modified nucleosides are phosphorylated in vivo to their triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring leads to chain termination, thus inhibiting viral replication[7].
Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogues.
-
Lamivudine (3TC): A potent NRTI used in the treatment of HIV and Hepatitis B.
-
Emtricitabine (FTC): Another widely used NRTI for HIV infection, often in combination therapies.
The synthesis of these complex molecules often involves the stereoselective construction of the 1,3-oxathiolane ring, highlighting the importance of this heterocyclic core in medicinal chemistry[7][8].
Monomer for Ring-Opening Polymerization (ROP)
This compound can undergo ring-opening polymerization (ROP) to produce poly(thiocarbonate)s, a class of sulfur-containing polymers with potential applications in biomaterials and advanced materials.
The ROP of this compound, also referred to as ethylene monothiocarbonate, yields poly(ethylene thiocarbonate). This polymerization can be initiated by various catalysts, including anionic and cationic initiators. The resulting polymers are biodegradable and exhibit interesting physical and chemical properties.
Anionic ROP is a common method for the polymerization of this compound. The mechanism involves the nucleophilic attack of an initiator on the carbonyl carbon, leading to ring opening and the formation of a propagating anionic species.
Caption: Proposed mechanism of anionic ROP of this compound.
-
Monomer Purification: this compound is purified by vacuum distillation to remove any impurities that might interfere with the polymerization.
-
Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry glass reactor equipped with a magnetic stirrer.
-
Initiator Addition: A solution of an anionic initiator (e.g., sodium methoxide in methanol) is added to the purified monomer.
-
Polymerization: The reaction mixture is stirred at a specific temperature for a defined period to achieve the desired polymer chain length.
-
Termination and Precipitation: The polymerization is terminated by the addition of a protic solvent (e.g., methanol). The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed, and dried under vacuum to yield the final poly(thiocarbonate).
Electrolyte Additive in Lithium-Ion Batteries
A more recent and emerging application of this compound and its derivatives is as an electrolyte additive in lithium-ion batteries. These additives can significantly improve battery performance, including cycle life and safety.
This compound can function as a film-forming additive. During the initial charging cycles of a lithium-ion battery, it can be reductively decomposed on the surface of the anode to form a stable and robust solid electrolyte interphase (SEI) layer. This SEI layer is crucial for preventing further decomposition of the electrolyte and ensuring the long-term stability of the battery. The presence of sulfur in the molecule can contribute to the formation of a more ionically conductive and mechanically stable SEI.
Conclusion
This compound is a molecule of significant synthetic and practical importance. Its unique structure allows for its use as a key building block in the synthesis of life-saving antiviral drugs and as a monomer for the creation of novel biodegradable polymers. Furthermore, its emerging role in enhancing the performance of lithium-ion batteries highlights its versatility and potential for future technological advancements. This guide has provided a detailed overview of its chemical nature, synthesis, and major applications, with the intention of equipping researchers and developers with the foundational knowledge to explore and innovate with this valuable heterocyclic compound.
References
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 3326-89-4). Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C3H4O2S). Retrieved from [Link]
- Aher, U. P., Srivastava, D., & Singh, G. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715.
- Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891.
- Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113.
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- Haba, O., Sasaki, N., Sasaki, Y., & Endo, T. (2004). Cationic ring-opening copolymerization of 2,2-dipheyl-5-methyl-l,3- oxathiolane with ε-caprolacton and stracture analysis of the resulting copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 42(12), 2943-2949.
- Sanda, F., Kamatani, J., & Endo, T. (2001). The First Anionic Ring-Opening Polymerization of Cyclic Monothiocarbonate via Selective Ring-Opening with C−S Bond Cleavage. Macromolecules, 34(6), 1564-1566.
- Gajanayake, T., & Gunathilake, C. (2020). Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis. RSC Advances, 10(45), 26955-26964.
- Lane, M. P., & Miles, E. W. (1990). Mechanism of activation of the tryptophan synthase α2β2 complex: Solvent effects of the co-substrate β-mercaptoethanol. Journal of Biological Chemistry, 265(18), 10566-10572.
- Humber, D. C., Jones, M. F., & Payne, J. J. (1994). A new synthesis of a 1,3-oxathiolane nucleoside precursor. Tetrahedron Letters, 35(28), 5029-5032.
- Madec, L., Petibon, R., Xia, J., Sun, J.-P., Hill, I., & Dahn, J. R. (2015). Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society, 162(14), A2647-A2659.
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An In-Depth Technical Guide to 1,3-Oxathiolan-2-one: Synthesis, Applications, and Core Chemical Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Oxathiolan-2-one, a versatile heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize the technical data with field-proven insights, focusing on the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.
Core Compound Identifiers and Properties
This compound, also known as Ethylene monothiocarbonate, is a five-membered heterocyclic molecule containing both sulfur and oxygen atoms. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 3326-89-4 | [1][2][3] |
| Molecular Formula | C₃H₄O₂S | [1][2][4] |
| Molecular Weight | 104.13 g/mol | [1][4] |
| Appearance | Data not consistently available, often a liquid | |
| Boiling Point | 152.4°C at 760 mmHg | [5] |
| Density | 1.374 g/cm³ | [5] |
| Flash Point | 68°C | [5] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound and its derivatives is of significant interest due to their utility as precursors in various fields. A common and efficient method involves the reaction of an oxirane with a source of thiocarbonyl functionality.
One prevalent synthetic route involves the cycloaddition of oxiranes with carbon disulfide (CS₂) to form the related 1,3-oxathiolane-2-thiones, which can then be converted to the desired 2-one. A notable method for the synthesis of the thione is the methoxide-ion-promoted reaction of oxiranes and carbon disulfide.[4] This reaction proceeds with high yields under mild conditions.[4]
Experimental Protocol: Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones
This protocol describes the synthesis of 1,3-oxathiolane-2-thiones, which are closely related to this compound.
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of methanol in a suitable aprotic solvent.
-
Initiation: Add sodium hydride (10 mol%) to the methanol solution. The sodium hydride acts as a base to generate methoxide ions from methanol.
-
Intermediate Formation: Introduce carbon disulfide to the reaction mixture. The methoxide ion attacks the carbon disulfide to form a nucleophilic intermediate.
-
Ring Opening of Oxirane: Add the desired oxirane to the reaction mixture. The intermediate performs a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening.
-
Cyclization: An intramolecular cyclization occurs, followed by the elimination of sodium methoxide, to yield the 1,3-oxathiolane-2-thione product.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography.
-
Characterization: The structure of the synthesized product is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[4]
Applications in Drug Development: The Gateway to Antiviral Nucleosides
A primary application of this compound is in the synthesis of 1,3-oxathiolane nucleosides, a class of compounds with significant antiviral activity.[2][6] The most prominent examples are the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine (3TC) and Emtricitabine (FTC), which are fundamental components of HIV therapy.[2]
In these antiviral agents, the 1,3-oxathiolane ring, derived from this compound, functions as a sugar mimic. Specifically, the sulfur atom replaces the 3'-carbon of the natural ribose ring.[2] This structural modification is key to their mechanism of action. Once administered, these nucleoside analogues are phosphorylated within the cell to their active triphosphate form. This triphosphate then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[2][6]
Caption: Mechanism of action for NRTIs derived from this compound.
Polymer Chemistry: A Monomer for Polythiocarbonates
In the realm of polymer science, this compound serves as a valuable monomer for the synthesis of polythiocarbonates through ring-opening polymerization (ROP).[2][7] The inclusion of sulfur in the polymer backbone, as opposed to the more common oxygen in polycarbonates, can bestow unique properties upon the resulting materials. These properties may include altered degradation profiles, particularly in specific chemical environments, and modified physical characteristics such as a lower glass transition temperature.[2]
The ROP of this compound can be initiated by various catalysts. The reaction involves the nucleophilic attack on the carbonyl carbon of the monomer, leading to the opening of the five-membered ring and the propagation of the polymer chain.
Caption: Ring-Opening Polymerization (ROP) of this compound.
Spectroscopic Data
The characterization of this compound is crucial for confirming its synthesis and purity. Key spectroscopic data are available from various sources.[3][8][9]
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the two methylene groups of the ring.
-
¹³C NMR: The carbon NMR spectrum would display peaks for the carbonyl carbon and the two methylene carbons.[3][9]
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3][8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.[3]
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, impervious clothing, and appropriate gloves.[1][5]
-
Avoid contact with skin and eyes.[1]
-
Prevent fire caused by electrostatic discharge. Use non-sparking tools.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
References
-
Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. Available at: [Link]
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This compound | C3H4O2S | CID 72822 - PubChem. National Institutes of Health. Available at: [Link]
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Cas 3326-89-4,[1][4]-OXATHIOLAN-2-ONE - LookChem. Available at: [Link]
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(a) Examples of conversions of this compound at elevated... - ResearchGate. Available at: [Link]
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Kumar, P., & Kumar, R. (2020). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 16, 2736-2775. Available at: [Link]
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1,3-Oxathiolan-2-one: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of 1,3-Oxathiolan-2-one: Structure and Significance
This compound, also known as ethylene monothiocarbonate, is a five-membered heterocyclic compound featuring both an oxygen and a sulfur atom in the ring, with a carbonyl group at the 2-position.[1] This structure, a sulfur analog of the well-studied cyclic carbonates, imparts a unique combination of reactivity and stability, making it a valuable building block in modern organic synthesis and materials science.[2] The polarity and functionality contained within this compact ring system allow for a diverse range of chemical transformations. Its significance lies primarily in its role as a versatile intermediate for creating more complex sulfur-containing molecules, including antiviral nucleoside analogs and functional polymers.[2][3]
Historical Perspective and Key Discoveries
The chemistry of cyclic thiocarbonates has been explored for decades, though they have received less attention than their oxygenated counterparts.[4] A significant milestone in the application of the 1,3-oxathiolane scaffold was the discovery of its utility in the synthesis of nucleoside analogues with potent antiviral activity.[3] Specifically, the development of Lamivudine (3TC) and Emtricitabine (FTC), key drugs in antiretroviral therapy, relies on the stereoselective construction of a substituted 1,3-oxathiolane ring.[5] More recently, the unique electrochemical properties of this compound and its derivatives have led to their investigation as performance-enhancing electrolyte additives in lithium-ion batteries.[6][7]
Scope of the Guide
This technical guide provides a comprehensive overview of this compound, designed for researchers and professionals in chemistry and drug development. It covers the core aspects of its synthesis, detailing robust and scalable methodologies. The guide delves into its key physicochemical and spectral properties, discusses its characteristic chemical reactivity, and explores its most significant applications. All protocols and claims are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Synthesis of this compound
The most prevalent and atom-economical methods for synthesizing the this compound core involve the cycloaddition of a C1 synthon, such as carbonyl sulfide (COS) or carbon disulfide (CS₂), with a three-membered epoxide ring. The choice of reagents and catalysts is critical for achieving high yield and selectivity.
Synthesis from Epoxides and Carbonyl Sulfide (COS)
The direct coupling of epoxides with carbonyl sulfide is a highly efficient route. This reaction is often preferred for its directness, though it typically requires catalytic activation to proceed under mild conditions.
The reaction mechanism hinges on the activation of the epoxide ring by a suitable catalyst. While various catalysts can be employed, the general pathway involves a nucleophilic attack on the epoxide, followed by the insertion of COS.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Oxathiolan-2-one
This technical guide provides a comprehensive analysis of the spectroscopic data of 1,3-Oxathiolan-2-one, a heterocyclic compound of significant interest in organic synthesis and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for this molecule.
Introduction to this compound
This compound, also known as ethylene monothiocarbonate, is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.[2][3] Its structure is a key building block in the synthesis of various biologically active molecules, particularly antiviral agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and GC-MS spectra, providing not just the data, but also the rationale behind the experimental choices and the interpretation of the results.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound:
Caption: Molecular structure and atom numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming its cyclic structure and the connectivity of its atoms.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation. The following is a standard protocol for the analysis of a liquid sample like this compound.
Methodology:
-
Solvent Selection: A deuterated solvent is chosen to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm.
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
-
-
Instrumental Parameters: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Causality Behind Experimental Choices:
-
Deuterated Solvent: The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, allowing for the clear observation of the analyte's proton signals.
-
TMS as a Reference: TMS is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position that rarely overlaps with signals from most organic compounds.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is relatively simple, consistent with its molecular structure.
¹H NMR Data for this compound in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | Triplet | 2H | H-5 (O-CH₂) |
| ~3.5 | Triplet | 2H | H-4 (S-CH₂) |
Interpretation:
-
H-5 Protons (O-CH₂): The two protons on the carbon adjacent to the oxygen atom (C5) are expected to be deshielded due to the electronegativity of the oxygen atom. They appear as a triplet at approximately 4.6 ppm. The triplet multiplicity arises from the coupling with the two adjacent protons on C4.
-
H-4 Protons (S-CH₂): The two protons on the carbon adjacent to the sulfur atom (C4) are less deshielded than the H-5 protons because sulfur is less electronegative than oxygen. They appear as a triplet at around 3.5 ppm. This triplet is a result of coupling with the two neighboring protons on C5.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
¹³C NMR Data for this compound in CDCl₃: [4]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 (C=O) |
| ~70 | C5 (O-CH₂) |
| ~30 | C4 (S-CH₂) |
Interpretation:
-
C2 (Carbonyl Carbon): The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield chemical shift of approximately 170 ppm. This is typical for a carbon in a carbonate or ester functional group.
-
C5 (O-CH₂ Carbon): The carbon atom bonded to the oxygen (C5) is deshielded due to the electronegativity of the oxygen and appears at around 70 ppm.
-
C4 (S-CH₂ Carbon): The carbon atom bonded to the less electronegative sulfur atom (C4) is found at a more upfield position, around 30 ppm.
Caption: Workflow for NMR-based structural elucidation of this compound.
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR of a Liquid Sample
For a liquid sample like this compound, the spectrum can be obtained using a neat sample (without a solvent).
Methodology:
-
Sample Application: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: The salt plates are mounted in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental interferences.
Causality Behind Experimental Choices:
-
Neat Sample: Running a neat sample is often preferred for pure liquids as it avoids potential interference from solvent absorption bands.
-
Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the mid-IR region, making them suitable as windows for holding the liquid sample.
IR Spectrum Analysis
The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl group.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750-1770 | Strong | C=O stretch (carbonate) |
| ~1100-1200 | Strong | C-O stretch |
| ~2900-3000 | Medium | C-H stretch (aliphatic) |
| ~600-700 | Medium | C-S stretch |
Interpretation:
-
C=O Stretch: The most prominent feature in the IR spectrum is a very strong absorption band in the region of 1750-1770 cm⁻¹. This is characteristic of the carbonyl stretching vibration in a five-membered cyclic carbonate. The ring strain in the five-membered ring shifts this absorption to a higher frequency compared to acyclic esters.
-
C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region is attributed to the C-O single bond stretching vibrations.
-
C-H Stretch: The absorptions in the 2900-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds of the methylene groups.
-
C-S Stretch: The C-S stretching vibration typically appears in the fingerprint region between 600 and 700 cm⁻¹ as a medium to weak band.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Experimental Protocol: GC-MS Analysis
The following outlines a typical set of parameters for the GC-MS analysis of a small, relatively volatile molecule like this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in splitless mode to maximize sensitivity.
-
Oven Temperature Program: A temperature program is used to ensure good separation of components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for creating ions.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).
-
Causality Behind Experimental Choices:
-
Non-polar GC Column: A non-polar column is a good starting point for the separation of a moderately polar compound like this compound.
-
Temperature Programming: This allows for the efficient elution of compounds with a range of boiling points, ensuring sharp chromatographic peaks.
-
Electron Ionization (70 eV): This is a standard ionization energy that provides reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Mass Spectrum Analysis
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
Key Ions in the Mass Spectrum of this compound:
| m/z | Relative Intensity | Assignment |
| 104 | Moderate | [M]⁺ (Molecular Ion) |
| 60 | High | [C₂H₄S]⁺ |
| 44 | High | [C₂H₄O]⁺ |
| 28 | Moderate | [C₂H₄]⁺ |
Interpretation and Fragmentation Pathway:
-
Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z 104, which corresponds to the molecular weight of C₃H₄O₂S.[2][3] The presence of this peak confirms the elemental composition of the molecule.
-
Major Fragmentation Pathways: The fragmentation of this compound upon electron ionization is proposed to proceed through the cleavage of the five-membered ring.
Caption: Proposed fragmentation pathways for this compound in GC-MS.
The primary fragmentation involves the loss of neutral molecules. The loss of carbon dioxide (CO₂) from the molecular ion would lead to a fragment at m/z 60, corresponding to thioepoxide ([C₂H₄S]⁺). Alternatively, the loss of carbonyl sulfide (COS) would result in a fragment at m/z 44, corresponding to ethylene oxide ([C₂H₄O]⁺). Further fragmentation of these ions can lead to the ethylene cation ([C₂H₄]⁺) at m/z 28. The high relative abundance of the fragments at m/z 60 and 44 suggests that these are stable species.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and GC-MS provides a complete and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of the protons and carbons in the five-membered ring. The IR spectrum confirms the presence of the key carbonyl functional group within the cyclic carbonate structure. Finally, the GC-MS data provide the molecular weight and a characteristic fragmentation pattern that can be used for identification and purity assessment. The integration of these three powerful analytical techniques offers a robust methodology for the analysis of this important heterocyclic compound in research and development settings.
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The Core Mechanism of 1,3-Oxathiolan-2-one Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 1,3-oxathiolan-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, leading to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their well-established role as antiviral agents. Furthermore, this guide delves into the emerging and hypothesized mechanisms of action in the realms of oncology and infectious diseases, drawing parallels from structurally related heterocyclic compounds. Detailed experimental protocols and visual workflows are provided to empower researchers in their quest to elucidate the intricate biological activities of this versatile chemical class.
Introduction: The Versatility of the 1,3-Oxathiolane Ring
The 1,3-oxathiolane ring is a five-membered heterocycle containing both an oxygen and a sulfur atom. The "-2-one" suffix indicates a carbonyl group at the second position. This core structure has proven to be a valuable building block in drug discovery due to its unique stereochemical and electronic properties. The presence of heteroatoms allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. While the most prominent application of this scaffold has been in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for viral infections, ongoing research suggests a broader therapeutic potential.
Antiviral Mechanism of Action: A Tale of Chain Termination
The most comprehensively understood mechanism of action for this compound derivatives lies in their role as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Key drugs such as Lamivudine (3TC) and Emtricitabine (FTC) are cornerstone therapies in the management of HIV infection and chronic Hepatitis B.[1][2] These drugs are nucleoside analogues where the 1,3-oxathiolane ring mimics the natural deoxyribose sugar.
The Nucleoside Reverse Transcriptase Inhibitor (NRTI) Pathway
The antiviral activity of these compounds is contingent on their intracellular activation through a series of phosphorylation steps, converting them into their active triphosphate form. This process is catalyzed by host cell kinases.
The core mechanism can be dissected into the following key steps:
-
Cellular Uptake and Phosphorylation: The 1,3-oxathiolane nucleoside analogue enters the host cell and undergoes sequential phosphorylation by cellular kinases to yield the corresponding 5'-triphosphate derivative.
-
Competitive Inhibition: The resulting triphosphate analogue, being structurally similar to natural deoxynucleoside triphosphates (dNTPs), acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.
-
Incorporation and Chain Termination: The viral RT incorporates the 1,3-oxathiolane nucleoside monophosphate into the growing viral DNA chain. Crucially, the 1,3-oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This absence leads to the immediate termination of DNA chain elongation.[1]
The premature termination of the viral DNA synthesis effectively halts the viral replication cycle.
Figure 2: Hypothesized anticancer mechanisms of this compound derivatives.
Antimicrobial Activity: Potential Avenues of Action
Several studies have reported the antibacterial and antifungal activities of 1,3-oxathiolan-5-one and related derivatives. [3][4]The precise mechanisms are not fully elucidated for the this compound core, but drawing from the broader class of sulfur-containing heterocycles and other antimicrobial agents, we can propose the following potential targets.
Potential Antibacterial Targets
-
Cell Wall Synthesis Inhibition: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an attractive target. Inhibition of enzymes involved in peptidoglycan synthesis can lead to cell lysis.
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. [5]* Protein Synthesis Inhibition: Targeting the bacterial ribosome to inhibit protein synthesis is a well-established antibacterial strategy.
Potential Antifungal Targets
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, is a common mechanism for azole antifungals. [6][7][8][9]This leads to a defective cell membrane and ultimately cell death.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action, a series of well-designed experiments are essential. The following are detailed protocols for key assays.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for determining if a compound interferes with microtubule dynamics, a potential anticancer mechanism.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that binds to the polymerized form. [10][11] Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.
-
Prepare 10x stocks of the test compound at various concentrations in the appropriate solvent (e.g., DMSO).
-
Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) as a positive control and a polymerization enhancer (e.g., 100 µM Paclitaxel) as another control.
-
Prepare a vehicle control (buffer with the same percentage of DMSO as the test compounds).
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14] Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells. [12] Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound derivative. Include a vehicle-only control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1][3][5][15][16] Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a suitable growth medium.
Protocol (Broth Microdilution Method):
-
Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium or fungus (e.g., to a final concentration of 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Figure 3: A general experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The this compound scaffold has firmly established its therapeutic value through its successful application in antiviral nucleoside analogues that function as potent reverse transcriptase inhibitors. The exploration of non-nucleoside derivatives of this versatile heterocycle is opening new avenues for drug discovery in oncology and infectious diseases. While direct mechanistic evidence for these newer applications is still emerging, the proposed mechanisms, drawn from structurally related compounds, provide a rational basis for further investigation.
Future research should focus on the identification of specific molecular targets for the anticancer and antimicrobial activities of this compound derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and validated by the experimental protocols outlined in this guide, will be instrumental in optimizing the potency and selectivity of this promising class of compounds. The self-validating nature of these integrated experimental and in silico approaches will undoubtedly accelerate the translation of these findings into novel therapeutic agents.
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Reactivity and stability of the 1,3-Oxathiolan-2-one ring
An In-Depth Technical Guide to the Reactivity and Stability of the 1,3-Oxathiolan-2-one Ring
Authored by Gemini, Senior Application Scientist
Foreword: The this compound core is a five-membered heterocyclic system of significant interest in modern organic and medicinal chemistry. As a cyclic thiocarbonate, its unique arrangement of oxygen, sulfur, and a carbonyl group imparts a distinct profile of reactivity and stability. This guide provides a comprehensive exploration of this scaffold, moving beyond simple reaction schemes to elucidate the underlying principles governing its behavior. For researchers in drug development, its role as a critical precursor to essential antiviral medications like Lamivudine (3TC) and Emtricitabine (FTC) makes a deep understanding of its chemistry paramount.[1][2][3] This document is structured to serve as a technical resource, offering field-proven insights into the synthesis, reaction mechanisms, and stability limitations of this important heterocyclic core.
Synthesis and Formation of the this compound Core
The construction of the this compound ring is typically achieved through cyclization reactions that form the key C-O and C-S bonds of the heterocycle. The choice of starting materials is dictated by availability, cost, and desired substitution patterns on the final ring structure.
Primary Synthetic Routes
The most prevalent strategies involve the reaction of bifunctional precursors. A common and illustrative method is the condensation of a 2-hydroxy-substituted thiol (or its synthetic equivalent) with a carbonylating agent. For instance, the reaction between an aldehyde and 2-mercaptoacetic acid proceeds via the formation of a hemithioacetal intermediate, which subsequently undergoes intramolecular esterification (lactonization) to yield the 1,3-oxathiolan-5-one, a closely related structure.[1][4]
A more direct route to the 2-one structure involves the coupling of epoxides with carbonyl sulfide (COS), often catalyzed by various metal complexes or organocatalysts.[5] This method is advantageous as it builds the ring in a single, atom-economical step. Another established pathway involves the reaction of 2-mercaptoethanol with a phosgene equivalent.
The following workflow illustrates a generalized synthetic approach starting from an aldehyde and a mercapto-acid derivative.
Caption: Generalized workflow for the synthesis of a 1,3-oxathiolan-5-one.
Protocol: Synthesis of 2-Phenyl-1,3-oxathiolan-5-one
This protocol describes a representative cyclocondensation reaction.[4] The causality behind using a dehydrating agent like Dicyclohexylcarbodiimide (DCC) is to facilitate the final lactonization step by removing the water molecule formed during ring closure, thereby driving the equilibrium towards the product.
Materials:
-
Benzaldehyde
-
Mercaptoacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve benzaldehyde (1 equivalent) and mercaptoacetic acid (1.1 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Triethylamine (TEA) (1.1 equivalents) dropwise to the solution to act as a base.
-
Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in THF. DCC acts as the dehydrating/cyclizing agent.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-1,3-oxathiolan-5-one.
Reactivity Profile of the this compound Ring
The ring's reactivity is dominated by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions. The presence of both a soft nucleophile (sulfur) and a hard nucleophile (oxygen) within the ring structure leads to complex and versatile chemical behavior.
Nucleophilic Attack at the Carbonyl Carbon
The carbonyl carbon (C2) is electron-deficient due to the polarization of the C=O bond and is the primary site for nucleophilic attack.[6] This reactivity is foundational to many transformations of this ring system.
Reaction with Amines: Treatment of this compound with primary or secondary amines can result in several products depending on the reaction conditions.[5] The initial step is invariably the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse in one of two ways:
-
Ring Opening (Path A): Cleavage of the C-O bond results in the formation of a mercaptoethyl carbamate derivative. This is often referred to as mercaptoethyl carboxylation.
-
Ring Opening (Path B): Cleavage of the C-S bond yields a hydroxyethyl thiocarbamate.
Under certain conditions, further reaction can lead to the formation of polythioethers.[5]
Caption: Pathways for nucleophilic attack on the this compound ring.
Ring-Opening Polymerization (ROP)
The strain inherent in the five-membered ring makes this compound a suitable monomer for Ring-Opening Polymerization (ROP). This process, typically initiated by catalysts, leads to the formation of poly(monothiocarbonate)s.[5] These polymers are of interest for creating biodegradable materials, as the thiocarbonate linkages can be designed for selective degradation in specific environments, such as the reducing conditions found within cells.[7]
Thermal Decomposition
The this compound ring exhibits moderate thermal stability. Upon heating to elevated temperatures, it can undergo decarboxylation (loss of CO₂) to yield ethylene sulfide, also known as thiirane.[5] This transformation is a retro-[2+2+1] cycloaddition and is a characteristic reaction of cyclic thiocarbonates. The driving force is the formation of the stable CO₂ molecule.
When the sulfur atom is oxidized to a sulfoxide or sulfone, thermal decomposition proceeds via extrusion of SO or SO₂, respectively, to give ethene and a carbonyl compound.[8][9] This highlights how the oxidation state of the sulfur atom fundamentally alters the thermal degradation pathway.
Stability Under Varying Conditions
The stability of the this compound ring is critically dependent on the chemical environment, particularly pH and temperature. Understanding these limitations is essential for its application in multi-step syntheses and formulation development.
pH Stability: Hydrolysis
As a cyclic thiocarbonate, the ring contains an ester-like linkage that is susceptible to hydrolysis under both acidic and basic conditions.
-
Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide), the mechanism follows a standard nucleophilic acyl substitution pathway. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to open the ring, ultimately yielding 2-mercaptoethanol, carbonate, and/or carbon dioxide.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[9] This pathway is particularly relevant in synthetic contexts, as acidic workups or the use of certain Lewis acid catalysts can inadvertently lead to ring cleavage or, in the case of chiral derivatives, epimerization at the C2 position.[1] The potential for ring-opening and closing under acidic conditions (e.g., with SnCl₄ as a catalyst) can lead to a loss of stereochemical integrity during glycosylation reactions.[1]
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Data Summary: Physical and Chemical Properties
The following table summarizes key properties of the parent this compound molecule.
| Property | Value | Unit | Source |
| Molecular Formula | C₃H₄O₂S | - | [10] |
| Molecular Weight | 104.13 | g/mol | [11] |
| Boiling Point | 152.4 | °C (at 760 mmHg) | [7][12] |
| Flash Point | 68 | °C | [7][12] |
| Density | 1.374 | g/cm³ | [7][12] |
| logP (oct/wat) | 0.870 | - | [11] |
Conclusion and Outlook
The this compound ring is a versatile heterocyclic core whose chemistry is defined by the electrophilicity of its carbonyl carbon and its susceptibility to ring-opening reactions. Its stability is largely governed by pH, with both acidic and basic conditions promoting hydrolysis. Thermally, it is prone to decarboxylation. This reactivity profile is not a limitation but rather a feature that chemists can exploit. In drug development, its ability to act as a stable precursor that can be coupled to nucleobases before further manipulation is key to the synthesis of vital medicines.[1] In materials science, its capacity for controlled ring-opening polymerization provides a pathway to novel biodegradable polymers.[5][7] A thorough understanding of the principles outlined in this guide is therefore essential for any scientist seeking to innovate with this valuable chemical scaffold.
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An In-depth Technical Guide to 1,3-Oxathiolan-2-one: Discovery and Historical Background
Introduction
1,3-Oxathiolan-2-one, also known historically as ethylene monothiocarbonate, is a five-membered heterocyclic compound featuring both an oxygen and a sulfur atom in its ring structure. This molecule has garnered significant interest within the scientific community, particularly for its utility as a monomer in the synthesis of polythiocarbonates and as a versatile intermediate in organic synthesis. This guide provides a comprehensive exploration of the discovery and historical development of this compound, tracing its origins from early synthetic endeavors to more refined methodologies. We will delve into the pioneering work that first brought this compound to light, examine the evolution of its synthesis, and discuss the scientific context that underscored its development. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, technical understanding of this important chemical entity.
Chapter 1: The Dawn of a Heterocycle - First Synthesis and Discovery
The story of this compound begins in the mid-20th century, a period of significant advancement in polymer chemistry and the study of organosulfur compounds. The initial synthesis of this compound, then referred to as "monothiolethylene carbonate," was first detailed in a 1958 patent by Delbert D. Reynolds of Eastman Kodak Company.[1] This seminal work laid the foundation for all subsequent investigations into this class of molecules.
The pioneering method involved the reaction of 2-mercaptoethanol with the highly reactive and hazardous chemical, phosgene. The reaction was typically conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.
While this initial synthesis was groundbreaking, it was not without its challenges. The use of phosgene, a toxic gas, required specialized handling procedures. Furthermore, the reaction was prone to the formation of polymeric byproducts, which complicated the purification of the desired this compound and resulted in a modest yield of only 48.1%.[1] The patent also noted that the product required careful purification to remove residual pyridine and pyridine hydrochloride to prevent decomposition.
This early work also hinted at a key reactive property of this compound: its thermal decomposition. Reynolds observed that heating the compound resulted in the loss of carbon dioxide to form ethylene sulfide (thiirane), a valuable monomer for the production of poly(ethylene sulfide).[1]
Chapter 2: The Evolution of a Synthesis - Seeking a Safer and More Efficient Path
The inherent difficulties of the phosgene-based synthesis spurred further research into more practical and higher-yielding methods for producing this compound. A significant advancement came in the early 1960s, again from the work of Reynolds and his colleagues at Eastman Kodak. A 1963 patent detailed a new, two-step process that avoided the use of phosgene.[2]
This improved method involved the initial reaction of 2-mercaptoethanol with chlorocarbonates to produce an intermediate, hydroxyethylthiocarbonate. This intermediate was then heated in the presence of a metal salt catalyst to induce intramolecular transesterification, yielding this compound.
This method offered a significant improvement in safety and yield over the original phosgene-based approach. The patent highlighted that this process could achieve yields of 65% or more.[2]
Further refinements in the synthesis of this compound and its derivatives have continued to emerge over the decades. A notable modern approach involves the reaction of epoxides with carbonyl sulfide (COS), often facilitated by a catalyst. This method is highly atom-economical, as the entire COS molecule is incorporated into the final product.
| Method | Starting Materials | Key Reagents/Catalysts | Approximate Yield | Reference |
| Original Synthesis | 2-Mercaptoethanol, Phosgene | Pyridine | 48.1% | [1] |
| Improved Two-Step Synthesis | 2-Mercaptoethanol, Chlorocarbonates | Metal Salt Catalyst | >65% | [2] |
| Modern Epoxide Route | Ethylene Oxide, Carbonyl Sulfide | Various Catalysts | High | [3] |
Chapter 3: Early Applications and the Rise of Polythiocarbonates
The initial interest in this compound was not solely for the compound itself, but also for its potential as a precursor to other valuable materials. As mentioned, its thermal decomposition to ethylene sulfide was an early area of exploration. However, a more significant application emerged in the field of polymer chemistry.
In 1975, Soga and co-workers reported the ring-opening polymerization (ROP) of ethylene monothiocarbonate.[4] This discovery opened the door to the synthesis of polythiocarbonates, a class of polymers that exhibit interesting properties and have found applications in various fields. The ring-opening polymerization process involves the cleavage of the cyclic ester bond, leading to the formation of a linear polymer chain.
The development of polythiocarbonates from this compound highlighted the importance of this heterocyclic compound as a monomer and fueled further research into both its synthesis and polymerization behavior.
Chapter 4: The Broader Scientific Context of the Mid-20th Century
The discovery and development of this compound did not occur in a vacuum. The mid-20th century was a vibrant period for chemical research, with significant progress being made in both organosulfur chemistry and polymer science.
The study of organic compounds containing sulfur was expanding rapidly, with a growing understanding of their unique reactivity and potential applications.[5][6] This environment of exploration undoubtedly contributed to the interest in novel sulfur-containing heterocycles like this compound.
Simultaneously, the field of polymer chemistry was undergoing a revolution. The development of new polymerization techniques and the quest for novel monomers with unique properties were driving forces in both academic and industrial research. The discovery that this compound could undergo ring-opening polymerization to form a new class of polymers was a significant finding within this context.
Conclusion
The journey of this compound from its initial, challenging synthesis to its role as a valuable monomer is a testament to the persistent and innovative nature of chemical research. The pioneering work of Delbert D. Reynolds and his team at Eastman Kodak in the 1950s and 60s laid the critical groundwork for our understanding of this important heterocyclic compound. Subsequent research has not only refined its synthesis but also expanded its applications, particularly in the realm of polymer chemistry. As researchers continue to explore new frontiers in materials science and organic synthesis, the legacy of this compound and its historical development will undoubtedly continue to inspire new discoveries.
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An In-depth Technical Guide to the Safe Handling of 1,3-Oxathiolan-2-one
Abstract
1,3-Oxathiolan-2-one is a versatile cyclic thiocarbonate utilized in various synthetic applications, including as a monomer for biodegradable polymers and a reagent in the development of novel pharmaceuticals.[1] Its unique structure, however, necessitates a thorough understanding of its potential hazards to ensure the safety of researchers and drug development professionals. This guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them. A critical aspect of this guide is the acknowledgment of significant gaps in the toxicological and ecological data, underscoring the need for caution and further research.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling procedures.[2] Understanding these classifications is the first step in a robust risk assessment.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid[2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2] |
The causality for these classifications stems from the chemical's reactivity. The thiocarbonate functional group can interact with biological macromolecules, leading to irritation. Its oral toxicity suggests that absorption from the gastrointestinal tract can lead to systemic effects, although the specific mechanisms have not been fully elucidated in publicly available literature. The respiratory irritation is likely due to the compound's volatility and its direct effect on the mucous membranes of the respiratory tract.
Caption: Chemical structure and primary GHS hazards of this compound.
Critical Gaps in Toxicological and Ecological Data
A cornerstone of trustworthiness is transparency about the unknown. For this compound, there are significant gaps in the toxicological and ecological data. Safety Data Sheets consistently report "no data available" for the following critical endpoints:
-
Acute Toxicity (Dermal, Inhalation): While oral toxicity is established, the effects of skin absorption or inhalation at specific concentrations are unknown.[3]
-
Germ Cell Mutagenicity: There is no available data to determine if this compound can cause genetic mutations.[3]
-
Carcinogenicity: Its potential to cause cancer has not been evaluated.[3]
-
Reproductive Toxicity: The effects on fertility or fetal development are unknown.[3]
-
Ecotoxicity: There is no available data on its toxicity to aquatic life, such as fish, daphnia, or algae.[3]
-
Persistence and Degradability: Its environmental fate and potential for bioaccumulation are unknown.[3]
This lack of data necessitates a highly conservative approach to handling and disposal. All work should be conducted under the assumption that the compound may possess these uncharacterized hazards.
Exposure Controls and Personal Protective Equipment (PPE)
Given the known hazards and the data gaps, a multi-layered approach to exposure control is mandatory. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) should be followed.
Engineering Controls
The primary method for controlling exposure to this compound is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to mitigate the risk of respiratory irritation.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[3]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked.[4]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required.[3] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically impermeable gloves. While specific breakthrough time data for this compound is not available, gloves made of nitrile rubber or neoprene are generally recommended for protection against a broad range of chemicals. Disposable gloves should never be reused.
-
Lab Coat: A flame-resistant lab coat is essential.[3] Ensure it is fully buttoned with sleeves rolled down.
-
Footwear: Fully enclosed shoes made of a non-porous material are mandatory.[5]
-
-
Respiratory Protection: If engineering controls fail or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[3]
Caption: Decision workflow for initiating work with this compound.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the chemical's integrity.
Safe Handling
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[4]
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[3]
-
Ignition Sources: Although it is a combustible liquid with a flash point of 68°C, keep it away from open flames and hot surfaces.[1]
-
Aerosol Generation: Avoid any procedures that could generate aerosols or dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[4]
-
Incompatibilities: While specific incompatibility data is lacking, as a general precaution, store this compound away from strong oxidizing agents, strong acids, and strong bases.[4] Do not store chemicals in alphabetical order; segregate by compatibility group.[7]
-
Temperature: Some suppliers recommend refrigerated storage.[4] Always consult the supplier's specific instructions.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures before beginning work.
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Containment: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team immediately.
First-Aid Measures
The response must be immediate and thorough.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Disposal Considerations
The lack of environmental fate data mandates that this compound and any materials contaminated with it be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Environmental Release: Do not allow the chemical to enter drains or the environment.[3] Discharge into the environment must be avoided.
While specific chemical degradation methods for this compound are not well-documented in public literature, exploring oxidation methods (e.g., using sodium hypochlorite or Fenton's reagent) under controlled laboratory conditions could be a subject for future research to develop effective decontamination procedures, similar to those used for other hazardous agents.[8] However, any such procedure would need rigorous validation to ensure complete degradation and the absence of hazardous byproducts before implementation.
Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a cautious and informed approach. The known hazards—combustibility, oral toxicity, and irritation to the skin, eyes, and respiratory system—require the stringent use of engineering controls and personal protective equipment. The significant gaps in toxicological and ecological data demand that researchers treat this compound with the highest degree of care, assuming it may have additional, uncharacterized hazards. Adherence to the protocols outlined in this guide is essential for protecting the health and safety of laboratory personnel and minimizing environmental impact.
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A Comprehensive Technical Guide to the Physical Properties of 1,3-Oxathiolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxathiolan-2-one, a heterocyclic compound with the molecular formula C₃H₄O₂S, is a molecule of significant interest in various scientific domains, including organic synthesis and materials science.[1][2] Its unique structure, incorporating both an oxygen and a sulfur atom within a five-membered ring, imparts specific chemical and physical characteristics that are crucial for its application and handling. This guide provides an in-depth exploration of two of its key physical properties: boiling point and density. Understanding these fundamental characteristics is paramount for researchers and drug development professionals in designing experiments, developing purification protocols, and ensuring safe laboratory practices.
Core Physical Properties of this compound
The boiling point and density of a compound are critical parameters that provide insights into its intermolecular forces, purity, and potential behavior in various environmental conditions. The following table summarizes the reported physical properties of this compound.
| Physical Property | Value | Source |
| Boiling Point | 152.402 °C at 760 mmHg (Calculated) | [3] |
| 430.59 K (157.44 °C) (Calculated) | [4] | |
| 152.4 °C | [3] | |
| Density | 1.375 g/cm³ (Calculated) | [3] |
| 1.374 g/cm³ | [3] |
It is important to note that many of the readily available data for these properties are calculated rather than experimentally determined. For applications requiring a high degree of precision, experimental verification is strongly recommended.
Experimental Determination of Physical Properties
To ensure the scientific integrity and reproducibility of research, the experimental determination of a compound's physical properties is essential. The following sections outline detailed, field-proven methodologies for accurately measuring the boiling point and density of this compound.
Synthesis and Purification of this compound
Prior to any physical property measurement, ensuring the purity of the this compound sample is a critical prerequisite. While specific synthesis routes for this compound are not as widely documented as for its thione counterpart, general methodologies for the synthesis of related 1,3-oxathiolanes can be adapted. A common approach involves the condensation of 2-mercaptoethanol with a suitable carbonyl-containing reagent.[5]
Following synthesis, purification is typically achieved through distillation. The process should be conducted under reduced pressure to prevent thermal decomposition, given the compound's relatively high boiling point. The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent determination of the boiling point and density of this compound.
Caption: Experimental workflow for the determination of the physical properties of this compound.
Protocol 1: Boiling Point Determination (Siwoloboff Method)
This method is a reliable micro-scale technique for determining the boiling point of a liquid.
I. Principle: A small sample of the liquid is heated in a Thiele tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as the outside.
II. Materials:
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Sample of pure this compound
-
Heating mantle or Bunsen burner
III. Procedure:
-
Fill the Thiele tube with the heating oil to a level just above the side arm.
-
Attach a small test tube containing 0.5-1 mL of this compound to the thermometer. The bottom of the test tube should be level with the thermometer bulb.
-
Place a sealed capillary tube, open end down, into the test tube containing the sample.
-
Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary will expand and exit as bubbles.
-
Continue heating until a steady and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the temperature at which the continuous stream of bubbles is observed. This is the boiling point of this compound.
-
Allow the apparatus to cool slowly and note the temperature at which the liquid just begins to re-enter the capillary tube. This should be very close to the boiling point recorded in the previous step.
-
Repeat the measurement at least two more times with fresh samples to ensure accuracy and precision.
IV. Causality and Self-Validation: The principle of vapor pressure equalization with atmospheric pressure provides a distinct and reproducible endpoint. The slow heating and cooling cycles allow for the system to reach thermal equilibrium, and repeated measurements validate the consistency of the result.
Protocol 2: Density Determination (Pycnometer Method)
This method provides a highly accurate measurement of the density of a liquid.
I. Principle: The density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precisely known volume.
II. Materials:
-
Pycnometer (e.g., 25 mL Gay-Lussac type)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer (calibrated)
-
Sample of pure this compound
-
Distilled water
-
Acetone (for cleaning and drying)
III. Procedure:
-
Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.
-
Weigh the empty, dry pycnometer on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water that has been equilibrated to a known, constant temperature (e.g., 20.0 °C) in the water bath.
-
Insert the stopper and ensure no air bubbles are trapped. The excess water will be expelled through the capillary in the stopper.
-
Carefully dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water (m_water).
-
The volume of the pycnometer (V) can be calculated using the known density of water at that temperature (ρ_water): V = (m_water - m_empty) / ρ_water.
-
-
Measurement of this compound Density:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with the pure this compound sample, which has also been equilibrated to the same constant temperature as the water.
-
Insert the stopper, dry the exterior, and weigh the pycnometer filled with the sample (m_sample).
-
The density of the this compound (ρ_sample) is then calculated as: ρ_sample = (m_sample - m_empty) / V.
-
-
Repeat the measurement at least two more times to ensure the precision of the result.
IV. Causality and Self-Validation: The use of a precisely calibrated volume (the pycnometer) and a highly accurate mass measurement (analytical balance) at a constant temperature minimizes experimental error. The calibration step with a standard of known density (water) ensures the accuracy of the volume determination. Repeated measurements provide a statistical validation of the final density value.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, specifically its boiling point and density. By presenting both reported values and comprehensive, step-by-step experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the accurate characterization and safe handling of this important heterocyclic compound. The emphasis on experimental validation and the underlying scientific principles is intended to foster a culture of precision and reliability in the laboratory.
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The Solubility Profile of 1,3-Oxathiolan-2-one: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Importance of Solubility in Scientific Research
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a critical physical property that governs its utility and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is paramount for effective formulation, reaction optimization, and purification processes. This in-depth technical guide focuses on the solubility of 1,3-oxathiolan-2-one, a heterocyclic compound of growing interest. While explicit quantitative solubility data for this specific molecule remains elusive in publicly available literature, this guide will provide a robust framework for understanding its expected solubility behavior based on its structural characteristics and by drawing parallels with analogous compounds. Furthermore, we will equip researchers with the necessary experimental protocols to determine its solubility with precision.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical properties is essential to predict its solubility. This compound is a cyclic thiocarbonate with the molecular formula C₃H₄O₂S.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 104.13 g/mol | [1] |
| CAS Number | 3326-89-4 | [1] |
| Boiling Point | 152.4 °C at 760 mmHg | [2] |
| Density | 1.374 g/cm³ | [2] |
| Flash Point | 68 °C | [2] |
| Calculated logP | 0.8 | [1] |
| Calculated Water Solubility (log₁₀S) | -0.70 (moles/L) | [4] |
The structure of this compound, featuring a polar carbonate group and a sulfur atom within a five-membered ring, suggests a moderate to high polarity. The calculated octanol-water partition coefficient (logP) of 0.8 indicates a relatively balanced hydrophilic and lipophilic character.[1] This structural and physicochemical profile is key to understanding its interactions with various solvents.
Anticipated Solubility in Common Organic Solvents: A Theoretical Framework
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle posits that substances with similar polarities are more likely to be soluble in one another. Given the polar nature of the carbonyl group and the ether-like linkages in the this compound ring, we can anticipate its solubility in a range of common organic solvents.
To substantiate this theoretical framework, we can examine the solubility of structurally analogous cyclic carbonates, such as ethylene carbonate and propylene carbonate.
-
Ethylene Carbonate (EC): This compound is a transparent crystalline solid at room temperature and is classified as a polar aprotic solvent.[5][6] It is reported to be soluble in ethanol, acetone, ethyl acetate, benzene, and chloroform.[7]
-
Propylene Carbonate (PC): A colorless liquid, propylene carbonate is also a polar aprotic solvent. It is miscible with acetone, benzene, chloroform, and ethanol.[8]
Based on these analogs, it is highly probable that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents.
Expected Solubility Profile of this compound:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of both the solvent and this compound facilitates strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding between the solvent and the carbonyl oxygen of this compound is possible, though the presence of the sulfur atom may influence this. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have sufficient polarity to interact with the polar functional groups of the solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | The ether functionality can interact with the polar parts of the molecule, but overall polarity is lower. |
| Aromatic | Toluene, Benzene | Moderate to Low | While primarily nonpolar, the polarizability of the aromatic ring can induce dipole interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solvent and solute will likely result in poor solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
In the absence of established quantitative data, experimental determination is the definitive method to ascertain the solubility of this compound. The following protocol outlines a reliable gravimetric method.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): e.g., ethanol, acetone, toluene, ethyl acetate, dichloromethane, hexane
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials.
-
Pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant from each vial using a micropipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dishes in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, use a desiccator under vacuum.
-
Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a solid residue.
-
Once the residue is completely dry, accurately weigh the evaporation dish containing the solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Diagram of the Experimental Workflow:
Caption: Gravimetric method for determining solubility.
Conclusion: Empowering Research through Predictive and Experimental Knowledge
Crucially, for applications demanding precise solubility values, this guide has also presented a detailed, self-validating experimental protocol. By following this methodology, researchers can confidently generate the specific data required for their work, thereby overcoming the current gap in the literature. This dual approach of theoretical prediction and practical experimental guidance empowers scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.
References
- Weller, P. J. (n.d.). Propylene Carbonate. In Handbook of Pharmaceutical Excipients.
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Ataman Kimya. (n.d.). EC (ETHYLENE CARBONATE). Retrieved from [Link]
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Solubility of Things. (n.d.). Ethylene carbonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72822, this compound. Retrieved from [Link]
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SMC Global. (2025, April 1). The Expert Corner: Propylene Carbonate: A Versatile Solvent Driving Innovation Across Industries. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 3326-89-4). Retrieved from [Link]
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Matweb. (n.d.). Propylene Carbonate Solvent Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Propylene carbonate. Retrieved from [Link]
- Pihlaja, K., & Aaljoki, K. (1972). Properties and reactions of 1,3-oxathiolanes. II. Kinetics, mechanisms, and solvent deuterium isotope effects in the hydrolytic. Journal of the American Chemical Society, 94(12), 4334–4339.
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LookChem. (n.d.). Cas 3326-89-4,[5][8]-OXATHIOLAN-2-ONE. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Oxathiolane. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1,3-Oxathiolan-2-one as an Electrolyte Additive in Lithium-Ion Batteries
A comprehensive guide for researchers, scientists, and drug development professionals on the emerging role of 1,3-Oxathiolan-2-one in enhancing lithium-ion battery performance.
Introduction: The Quest for Superior Electrolyte Additives
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the stability and efficiency of the electrolyte system. Electrolyte additives, even in small quantities, play a pivotal role in tailoring the properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI), thereby enhancing battery performance, longevity, and safety. While compounds like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) have been extensively studied and commercially adopted, the search for novel additives with superior performance continues.
This compound, also known as ethylene monothiocarbonate, is a sulfur-containing cyclic carbonate that has garnered interest as a potential electrolyte additive. Its unique molecular structure, incorporating both oxygen and sulfur, suggests a potential to form a robust and ionically conductive SEI, contributing to improved battery metrics. This document provides a detailed overview of this compound, its purported mechanism of action, and protocols for its evaluation as a LIB electrolyte additive.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of an additive is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₃H₄O₂S | PubChem[1][2] |
| Molar Mass | 104.13 g/mol | PubChem[1][2] |
| CAS Number | 3326-89-4 | PubChem[1][2] |
| Appearance | Colorless liquid (presumed) | General Chemical Knowledge |
| Boiling Point | Data not readily available | Cheméo |
| Melting Point | Data not readily available | Cheméo |
| Density | Data not readily available | Cheméo |
Proposed Mechanism of Action
While specific, in-depth studies on the electrochemical behavior of this compound are limited, its mechanism as an SEI-forming additive can be inferred from the behavior of similar sulfur-containing compounds. The general function of such additives is to be sacrificially reduced or oxidized on the electrode surfaces at a potential that is slightly higher (for reduction on the anode) or lower (for oxidation on the cathode) than the decomposition potential of the bulk electrolyte solvents.
Anode: SEI Formation
It is hypothesized that this compound undergoes reductive decomposition on the graphite anode during the initial formation cycles. This process is believed to contribute to the formation of a stable and robust SEI layer. The presence of sulfur in the molecule may lead to the incorporation of lithium sulfides (LiₓS) or other sulfur-containing species into the SEI, which are known to enhance ionic conductivity and mechanical stability.
Cathode: CEI Stabilization
At the cathode, especially in high-voltage applications, electrolyte oxidation is a major cause of degradation. Additives can be designed to form a protective cathode electrolyte interphase (CEI). It is plausible that this compound could be oxidized at high potentials to form a sulfur-containing protective layer on the cathode surface, mitigating the continuous decomposition of the electrolyte and suppressing transition metal dissolution from the cathode material.
Synthesis of this compound
The availability of high-purity this compound is a prerequisite for its evaluation as a battery additive. While a definitive, scalable synthesis protocol for battery-grade material is not widely published, related chemistries suggest potential synthetic routes. One plausible approach involves the reaction of ethylene oxide with carbonyl sulfide (COS) or a related thiocarbonyl source, analogous to the synthesis of ethylene carbonate from ethylene oxide and carbon dioxide.
Note: The synthesis of electrolyte additives requires stringent control over purity, as trace impurities can have a significant negative impact on battery performance.
Experimental Protocols for Evaluation
The following protocols are designed to provide a framework for the systematic evaluation of this compound as a lithium-ion battery electrolyte additive.
Protocol 1: Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF₆ in a 3:7 (v/v) mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC).
-
Additive Incorporation: Add this compound to the baseline electrolyte at various weight percentages (e.g., 0.5%, 1%, 2%, and 5%). Ensure complete dissolution by stirring in an argon-filled glovebox.
-
Control Electrolytes: Prepare control electrolytes containing established additives like 2% vinylene carbonate (VC) for comparative analysis.
Protocol 2: Coin Cell Assembly
-
Electrodes: Utilize standard graphite anodes and lithium nickel manganese cobalt oxide (NMC) or lithium cobalt oxide (LCO) cathodes.
-
Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with a moisture level below 0.5 ppm. Use a microporous polymer separator.
-
Electrolyte Filling: Add a consistent amount of the prepared electrolyte to each cell.
Protocol 3: Electrochemical Testing
-
Formation Cycles: Perform two to three initial formation cycles at a low C-rate (e.g., C/20) to allow for the formation of a stable SEI.
-
Cyclic Voltammetry (CV): Conduct CV scans on half-cells (e.g., graphite vs. Li metal) at a slow scan rate (e.g., 0.1 mV/s) to determine the reduction and oxidation potentials of the additive.[3][4][5]
-
Long-Term Cycling: Cycle the full cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 500 cycles) to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Test the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess their performance under different current loads.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements before and after cycling to analyze changes in the interfacial and charge-transfer resistances.
Protocol 4: Post-Mortem Analysis
-
Cell Disassembly: Carefully disassemble the cycled coin cells in an argon-filled glovebox.
-
Electrode Washing: Gently rinse the harvested electrodes with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the electrodes to determine the elemental and chemical composition of the SEI and CEI.[1][6][7] This can help identify the decomposition products of this compound.
-
Scanning Electron Microscopy (SEM): Image the electrode surfaces to observe any morphological changes resulting from the use of the additive.
Expected Performance Improvements and Data Analysis
The successful implementation of this compound as an electrolyte additive should manifest in several key performance indicators:
-
Improved Cycle Life: A more stable SEI should lead to higher capacity retention over a greater number of cycles compared to the baseline electrolyte.
-
Enhanced Coulombic Efficiency: A more effective passivation layer will reduce parasitic reactions, resulting in a coulombic efficiency closer to 100%.
-
Lower Impedance Growth: A stable and ionically conductive SEI should mitigate the increase in cell impedance during cycling.
-
Better Rate Capability: Reduced interfacial resistance may allow for more efficient charge and discharge at higher currents.
When analyzing the data, it is crucial to compare the performance of cells containing this compound with both the baseline and control (e.g., VC-containing) electrolytes. This comparative analysis will provide a clear indication of the relative benefits of this novel additive.
Conclusion and Future Outlook
While the current body of public research on this compound as a lithium-ion battery electrolyte additive is not extensive, its chemical structure suggests promising potential. The protocols outlined in this document provide a robust framework for its systematic evaluation. Further research is needed to fully elucidate its electrochemical behavior, optimize its concentration in various electrolyte systems, and develop scalable, high-purity synthesis methods. Should these investigations prove fruitful, this compound could emerge as a valuable tool in the ongoing effort to develop next-generation, high-performance lithium-ion batteries.
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TUM-IAS. (n.d.). Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. Retrieved January 10, 2026, from [Link].
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El-eszone. (n.d.). Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. Retrieved January 10, 2026, from [Link].
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- Nguyen, C. C., & Lucht, B. L. (2014). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries.
- Kim, T., et al. (2020). Applications of Voltammetry in Lithium Ion Battery Research. Journal of Electrochemical Science and Technology, 11(1), 14-25.
- Nguyen, C. C., & Lucht, B. L. (2014).
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- Al-Absi, A. A., et al. (2022). Probing the effect of ethylene carbonate on optimizing the halogen-free electrolyte performance for Mg sulfur batteries. RSC Advances, 12(48), 31235-31244.
- Aguesse, F., et al. (2021). LiNi0.5Mn1.
- Park, D. W., et al. (2008). One-pot synthesis of ethylene trithiocarbonate from ethylene carbonate.
- Wang, F., et al. (2022). Epitaxial growth of an atom-thin layer on a LiNi0.5Mn1.5O4 cathode for stable Li-ion battery cycling.
- Ahn, S., et al. (2020). Effect of fluoroethylene carbonate and vinylene carbonate additives on full-cell optimization of Li-ion capacitors. Journal of Industrial and Engineering Chemistry, 89, 322-328.
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- Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891.
- Lucht, B. L., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation. The Journal of Physical Chemistry C, 120(44), 25255-25261.
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Application Notes and Protocols for 1,3-Oxathiolan-2-one in Solid Electrolyte Interphase (SEI) Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The development of advanced lithium-ion batteries (LIBs) with enhanced safety, longevity, and performance is intrinsically linked to the engineering of a stable and efficient solid electrolyte interphase (SEI). This crucial layer, formed on the anode surface during the initial charging cycles, dictates the subsequent electrochemical behavior of the cell. Electrolyte additives have emerged as a key strategy to tailor the properties of the SEI. This document provides a comprehensive technical guide on the application of 1,3-oxathiolan-2-one as a promising, yet underexplored, SEI-forming additive. Drawing upon established principles of electrochemistry and surface science, and leveraging insights from analogous sulfur-containing additives, this guide outlines the hypothesized mechanism of action, protocols for its evaluation, and expected performance enhancements.
Introduction: The Critical Role of the Solid Electrolyte Interphase
The solid electrolyte interphase (SEI) is a passivation layer that forms on the surface of the negative electrode in lithium-ion batteries during the initial charge. This layer is the product of the reductive decomposition of electrolyte components. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition while being ionically conductive to allow for the efficient transport of lithium ions. The composition and morphology of the SEI are paramount in determining the battery's cycle life, coulombic efficiency, power capability, and overall safety.
Conventional carbonate-based electrolytes often form an SEI that is unstable, leading to continuous electrolyte consumption, capacity fade, and impedance growth over cycling. To address these challenges, film-forming additives are introduced into the electrolyte in small quantities. These additives are designed to have a higher reduction potential than the bulk electrolyte solvents, allowing them to be preferentially reduced on the anode surface to form a more robust and stable SEI.
The Rationale for Sulfur-Containing Additives: A Case for this compound
Sulfur-containing compounds, such as ethylene sulfite (ES), 1,3-propane sultone (PS), and 1,3,2-dioxathiolane-2,2-dioxide (DTD), have garnered significant attention as effective SEI-forming additives.[1] Their electrochemical reduction leads to the formation of an SEI rich in inorganic species like lithium sulfates (Li₂SO₄) and lithium alkylsulfates (ROSO₂Li). These sulfur-based components are believed to enhance the mechanical stability and ionic conductivity of the SEI, contributing to improved battery performance.
This compound, a cyclic thiocarbonate, presents an intriguing candidate within this class of additives. While direct and extensive research on its application in LIBs is emerging, its molecular structure suggests a favorable reductive decomposition pathway that could yield a beneficial SEI.
Hypothesized Reductive Decomposition Mechanism of this compound
The electrochemical reduction of this compound at the anode surface is anticipated to proceed via a ring-opening mechanism, initiated by one or two-electron transfer. Drawing parallels with the well-studied additive vinylene carbonate (VC) and related sulfur-containing compounds, the decomposition of this compound is likely to generate radical anions or dianions as intermediates. These reactive species can then polymerize or react with other electrolyte components to form a stable polymeric and inorganic SEI layer.
The presence of the sulfur atom is expected to play a crucial role in the composition of the resulting SEI, potentially leading to the formation of lithium sulfide (Li₂S), lithium thiocarbonates, and lithium alkyl sulfates. These sulfur-containing species can contribute to a more robust and ionically conductive SEI compared to one formed from standard carbonate electrolytes alone.
Protocol for Electrochemical Evaluation
Cell Assembly:
-
Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox using the prepared electrolytes.
-
Typical cell configuration: Anode (e.g., graphite, silicon) || Separator || Lithium metal counter/reference electrode.
5.2.1. Cyclic Voltammetry (CV)
-
Objective: To determine the reduction potential of this compound and observe the initial SEI formation.
-
Procedure:
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon or the anode material), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Scan the potential from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back to the OCV at a slow scan rate (e.g., 0.1 mV/s). [2] 3. Observe for a reduction peak at a potential higher than that of the bulk solvent decomposition, which would indicate the preferential reduction of this compound.
-
5.2.2. Galvanostatic Cycling
-
Objective: To evaluate the effect of the additive on cycling performance (capacity retention, coulombic efficiency).
-
Procedure:
-
Perform a formation cycle at a low C-rate (e.g., C/20) for the first 1-2 cycles.
-
Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) within a defined voltage window.
-
Plot the discharge capacity and coulombic efficiency versus cycle number to assess long-term stability.
-
5.2.3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the interfacial resistance and its evolution during cycling.
-
Procedure:
-
Measure the EIS of the cells at different states of charge (SOC) and at various cycle numbers (e.g., after the 1st, 10th, 50th, and 100th cycle).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plots to determine the SEI resistance (R_sei) and the charge-transfer resistance (R_ct).
-
Protocol for Post-Mortem Analysis (Ex-situ)
5.3.1. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental and chemical composition of the SEI layer.
-
Procedure:
-
After cycling, carefully disassemble the cells in a glovebox.
-
Gently rinse the anode with a volatile solvent (e.g., DMC) to remove residual electrolyte.
-
Transfer the anode to the XPS chamber using an air-tight transfer vessel to prevent atmospheric contamination.
-
Acquire high-resolution spectra for C 1s, O 1s, S 2p, and Li 1s regions to identify the chemical species present in the SEI. [3] 5.3.2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
-
Objective: To identify the functional groups and molecular structure of the SEI components.
-
Procedure:
-
Prepare the anode sample as described for XPS.
-
Use an Attenuated Total Reflectance (ATR)-FTIR setup inside a glovebox for analysis.
-
Acquire the IR spectrum of the SEI layer and compare it with reference spectra of known decomposition products.
-
Conclusion and Future Outlook
This compound holds promise as a novel SEI-forming additive for enhancing the performance of lithium-ion batteries. Based on the behavior of analogous sulfur-containing compounds, its incorporation into standard carbonate electrolytes is hypothesized to promote the formation of a stable, ionically conductive SEI rich in sulfur-based species. This, in turn, is expected to lead to improved cycling stability, higher coulombic efficiency, and reduced interfacial impedance.
The protocols outlined in this application note provide a robust framework for the systematic investigation and validation of this compound's efficacy. Further research, particularly in-situ and operando studies, will be invaluable in elucidating the precise decomposition mechanism and the dynamic evolution of the SEI formed with this additive. Such fundamental understanding will pave the way for the rational design of next-generation electrolytes for high-performance energy storage systems.
References
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Standard Operating Procedures for Cyclic Voltammetry. (n.d.). Retrieved from [Link]
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X-ray photoelectron spectroscopy (XPS) characterization of SEI formed... (n.d.). ResearchGate. Retrieved from [Link]
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Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System. (2011, March 4). Truman ChemLab. Retrieved from [Link]
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In Situ Cryogenic X-ray Photoelectron Spectroscopy Unveils Metastable Components of SEI layers in Li-ion Batteries. (2025, May 14). ChemRxiv. Retrieved from [Link]
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In Situ ATR-FTIR Study of the Cathode–Electrolyte Interphase. (n.d.). OSTI.GOV. Retrieved from [Link]
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Comparative investigation of solid electrolyte interphases created by the electrolyte additives vinyl ethylene carbonate and dicyano ketene vinyl ethylene acetal. (n.d.). ResearchGate. Retrieved from [Link]
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1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. (2025, September 2). ResearchGate. Retrieved from [Link]
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Standard Operating Procedures for Cyclic Voltammetry. (2017, December 31). Lulu. Retrieved from [Link]
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Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes. (n.d.). National Institutes of Health. Retrieved from [Link]
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XPS-analysis of the SEI in lithium batteries. (n.d.). Diva-portal.org. Retrieved from [Link]
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Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. (2023, January 25). Figshare. Retrieved from [Link]
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Interface layer formation in solid polymer electrolyte lithium batteries: an XPS study. (n.d.). RSC Publishing. Retrieved from [Link]
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Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. (2023, January 25). National Institutes of Health. Retrieved from [Link]
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Reduction and Solid Electrolyte Interphase Formation Mechanism of Prop‐1‐ene‐1,3‐Sultone. (2025, November 27). ResearchGate. Retrieved from [Link]
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Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. (2025, August 6). ResearchGate. Retrieved from [Link]
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1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. (2021, September 15). ResearchGate. Retrieved from [Link]
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Effect of vinylene carbonate (VC) as electrolyte additive on electrochemical performance of Si film anode for lithium ion batteries. (2025, August 10). ResearchGate. Retrieved from [Link]
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Electrolyte oxidation pathways in lithium-ion batteries. (n.d.). OSTI.GOV. Retrieved from [Link]
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Comparative study of the reductive decomposition reaction of ethylene carbonate in lithium battery electrolyte: a ReaxFF. (n.d.). UCL Discovery. Retrieved from [Link]
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Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes. (2020, December 24). MDPI. Retrieved from [Link]
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Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. (n.d.). RSC Publishing. Retrieved from [Link]
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Effect of Current Rate and Prior Cycling on the Coulombic Efficiency of a Lithium-Ion Battery. (n.d.). Retrieved from [Link]
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Electrolyte Formulation Process. (n.d.). Pall Corporation. Retrieved from [Link]
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Lawrence Berkeley National Laboratory. (2023, January 23). eScholarship.org. Retrieved from [Link]
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Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte. (n.d.). ResearchGate. Retrieved from [Link]
-
Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13 C‐Labeling of Electrolyte Components. (2020, February 28). ResearchGate. Retrieved from [Link]
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Electrolyte formulation strategies for potassium‐based batteries. (2022, February 15). National Institutes of Health. Retrieved from [Link]
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A Systematic Study of Electrolyte Additives in Li[Ni1/3Mn1/3Co1/3]O2 (NMC)/Graphite Pouch Cells. (n.d.). ResearchGate. Retrieved from [Link]
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Effect of vinylene carbonate additive in li-ion batteries: Comparison of LiCo O 2 C, LiFeP O4 C, and LiCo O 2 Li 4 Ti 5 O 12 systems. (n.d.). ResearchGate. Retrieved from [Link]
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Schematic illustrations of possible decomposition pathways during reduction (a–b) and oxidation (c–f) of PTMC. (n.d.). ResearchGate. Retrieved from [Link]
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1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. (2025, December 1). ResearchGate. Retrieved from [Link]
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Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Truth about 1st Cycle Coulombic Efficiency of LiNi1/3Co1/3Mn1/3O2 (NCM) Cathodes. (2016, January 6). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Antiviral Nucleosides Using 1,3-Oxathiolane Intermediates
Introduction: The Paradigm of 1,3-Oxathiolane Nucleosides in Antiviral Therapy
The quest for potent and selective antiviral agents has led to the development of various nucleoside analogues that can interfere with viral replication. Among these, nucleosides incorporating a 1,3-oxathiolane ring as a sugar mimic have emerged as a cornerstone of antiretroviral therapy.[1][2] Prominent examples include Lamivudine (3TC) and Emtricitabine (FTC), which are indispensable components in the treatment of HIV and Hepatitis B virus (HBV) infections.[3]
The antiviral activity of these compounds stems from their ability to act as chain terminators during viral DNA synthesis.[1][4] Once inside the host cell, they are phosphorylated to their triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Crucially, the absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[1][4]
A remarkable feature of many clinically successful 1,3-oxathiolane nucleosides is their unnatural β-L-configuration.[1] These L-enantiomers often exhibit greater antiviral efficacy and a more favorable toxicological profile compared to their D-counterparts.[1] This underscores the critical importance of stereocontrol in the synthesis of these therapeutic agents.
This application note provides a comprehensive guide to the synthesis of antiviral 1,3-oxathiolane nucleosides, with a focus on the construction of the chiral 1,3-oxathiolane intermediate and the subsequent stereoselective N-glycosylation to introduce the nucleobase.
Part 1: Synthesis of the Chiral 1,3-Oxathiolane Intermediate
The synthesis of an enantiomerically pure 1,3-oxathiolane precursor is a pivotal step that dictates the stereochemistry of the final nucleoside analogue. Various strategies have been developed, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric synthesis from achiral starting materials.[5] Here, we detail a widely employed method that utilizes a chiral auxiliary to achieve diastereoselective synthesis of the key intermediate.
Workflow for the Synthesis of the 1,3-Oxathiolane Intermediate
Caption: General workflow for the synthesis of the 1,3-oxathiolane intermediate using a chiral auxiliary.
Protocol 1: Synthesis of (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylic acid, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ester
This protocol describes the synthesis of a key acetylated 1,3-oxathiolane intermediate, a versatile precursor for N-glycosylation.
Step 1: Esterification to form L-Menthyl Glyoxylate
-
To a solution of L-menthol and glyoxylic acid monohydrate in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain L-menthyl glyoxylate.
Step 2: Condensation to form the 1,3-Oxathiolane Ring
-
Dissolve L-menthyl glyoxylate and 1,4-dithiane-2,5-diol in an appropriate solvent (e.g., toluene).
-
Add a catalytic amount of a Lewis acid or a protic acid.
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
The crude product, a diastereomeric mixture of 5-hydroxy-1,3-oxathiolane-2-carboxylates, is used in the next step without further purification.
Step 3: Acetylation of the 5-hydroxyl group
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine or triethylamine) followed by acetic anhydride.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The resulting diastereomers can often be separated by crystallization or chromatography to yield the desired stereoisomer.
Part 2: Stereoselective N-Glycosylation: The Vorbrüggen Approach
The introduction of the nucleobase onto the 1,3-oxathiolane ring is achieved through N-glycosylation. The Vorbrüggen glycosylation is a robust and widely used method for this transformation. It involves the coupling of a silylated nucleobase with an activated sugar analogue, typically in the presence of a Lewis acid.
Mechanism of Vorbrüggen Glycosylation
Caption: Simplified mechanism of the Vorbrüggen N-glycosylation reaction.
Protocol 2: N-Glycosylation of the 1,3-Oxathiolane Intermediate with a Silylated Nucleobase
Step 1: Silylation of the Nucleobase (e.g., Cytosine or 5-Fluorocytosine)
-
Suspend the nucleobase (e.g., N4-acetylcytosine) in a dry aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).
-
Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.
-
Cool the solution to the desired reaction temperature for the coupling step.
Step 2: Lewis Acid-Mediated Coupling
-
In a separate flask, dissolve the chiral acetylated 1,3-oxathiolane intermediate in a dry aprotic solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (refer to Table 1) dropwise to the solution of the oxathiolane intermediate.
-
Transfer the freshly prepared silylated nucleobase solution to the reaction mixture containing the activated oxathiolane.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to separate the desired cis- and trans-isomers.
Data Presentation: Influence of Lewis Acids on N-Glycosylation
| Lewis Acid | Typical Solvent | Temperature (°C) | Stereoselectivity (cis:trans) | Reference |
| TMSOTf | 1,2-Dichloroethane | 0 to rt | Varies (e.g., 2:1) | [1] |
| SnCl₄ | CH₂Cl₂ | rt | Highly cis-selective | [1] |
| ZrCl₄ | CH₂Cl₂ | rt | Good cis-selectivity | [6] |
| Pyridinium Triflate | Acetonitrile | Reflux | Good cis-selectivity | [6] |
Note: The stereoselectivity and yield can be highly dependent on the specific substrates, solvent, and reaction conditions. The table provides a general overview.
Part 3: Deprotection and Final Product Isolation
The final step in the synthesis is the removal of the protecting groups from the nucleobase and the chiral auxiliary from the 1,3-oxathiolane ring.
Protocol 3: Deprotection to Yield the Final Nucleoside Analogue
Step 1: Removal of the Chiral Auxiliary (e.g., L-menthol)
-
The ester linkage of the chiral auxiliary can be cleaved under basic conditions. For example, transesterification with sodium methoxide in methanol or hydrolysis with an aqueous base.
-
Alternatively, reduction of the ester with a reducing agent like lithium borohydride can yield the corresponding 2-hydroxymethyl-1,3-oxathiolane nucleoside.
Step 2: Deprotection of the Nucleobase
-
If an acyl protecting group (e.g., acetyl or benzoyl) is present on the nucleobase, it can be removed by treatment with a base such as ammonia in methanol or aqueous ammonium hydroxide.
-
The reaction is typically stirred at room temperature until complete deprotection is observed by TLC or HPLC.
Step 3: Purification of the Final Product
-
After deprotection, the reaction mixture is concentrated, and the final nucleoside analogue is purified by recrystallization or column chromatography to obtain a high-purity product.
Conclusion
The synthesis of antiviral nucleosides based on the 1,3-oxathiolane scaffold is a well-established and powerful strategy in medicinal chemistry. The key to a successful synthesis lies in the stereocontrolled construction of the chiral 1,3-oxathiolane intermediate and the subsequent diastereoselective N-glycosylation to install the nucleobase. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals working in this important area of antiviral research.
References
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Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
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Mandala, D., et al. (2020). An Improved Synthesis of Lamivudine and Emtricitabine. Request PDF. [Link]
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Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4963-4967. [Link]
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Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. [Link]
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Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9941–9943. [Link]
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Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. [Link]
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Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9941. [Link]
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Aher, U. P., et al. (2023). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. ResearchGate. [Link]
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Application Note: The Pivotal Role of 1,3-Oxathiolane Derivatives in the Stereoselective Synthesis of Lamivudine and Emtricitabine
Abstract: Lamivudine (3TC) and Emtricitabine (FTC) are cornerstone nucleoside reverse transcriptase inhibitors (NRTIs) in the treatment of HIV/AIDS and Hepatitis B. A key structural feature of these drugs is the replacement of the natural deoxyribose sugar with a synthetic 1,3-oxathiolane ring. This substitution introduces critical stereochemical complexity that is essential for their therapeutic activity and low toxicity. This guide provides an in-depth analysis of the synthesis of these vital medicines, focusing on the strategic construction of the chiral 1,3-oxathiolane core and its stereocontrolled coupling with the pyrimidine nucleobases. We will dissect the mechanistic principles, compare modern catalytic systems, and provide detailed protocols for researchers, scientists, and drug development professionals engaged in the field of medicinal and process chemistry.
Part 1: The 1,3-Oxathiolane Moiety: A Strategic Bioisostere
Lamivudine and Emtricitabine are L-nucleoside analogues, meaning their "sugar" moiety has the opposite absolute configuration to natural D-nucleosides that constitute human DNA. This structural inversion is a key reason for their selective inhibition of viral reverse transcriptase over human DNA polymerases. The 1,3-oxathiolane ring serves as a bioisostere of the furanose ring found in natural nucleosides. Its incorporation offers several advantages:
-
Stereochemical Control: The synthetic route allows for the precise installation of the desired (-)-enantiomer with a cis relationship between the C2 hydroxymethyl group and the C5 nucleobase, which is crucial for biological activity.
-
Enzymatic Recognition: The modified ring is recognized and phosphorylated in vivo to its active triphosphate form.
-
Chain Termination: Once incorporated into the growing viral DNA chain, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
The core challenge in synthesizing these drugs is the efficient and highly stereoselective construction of the 1,3-oxathiolane ring and its subsequent coupling to the nucleobase.
Part 2: Synthesis of the Key Chiral Oxathiolane Intermediate
The industrial synthesis of Lamivudine and Emtricitabine does not begin with a pre-formed 1,3-oxathiolan-2-one. Instead, it constructs a chiral, activated 1,3-oxathiolane intermediate from acyclic starting materials. One of the most successful and widely adopted strategies involves a dynamic kinetic resolution (DKR) controlled by a chiral auxiliary.[1][2]
The most common chiral auxiliary is (- )-menthol, derived from the natural product L-menthol. The synthesis begins with the condensation of L-menthyl glyoxylate with a sulfur source, typically 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).[3][4] This reaction forms a mixture of four diastereomeric 5-hydroxy-1,3-oxathiolane-2-carboxylates.
The brilliance of this industrial process lies in the subsequent DKR, which is driven by the selective crystallization of a single desired diastereomer.[5] The system equilibrates the isomers in solution, while the target isomer, (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid-(1R,2S,5R)-menthyl ester, crystallizes out, effectively funneling the entire mixture into a single, enantiomerically pure product.[2] This intermediate is then typically acetylated to yield the key glycosylation precursor, (2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid-(1R,2S,5R)-menthyl ester.[6][7]
Part 3: The N-Glycosylation Reaction: A Stereochemical Challenge
Mechanistic Principles
The cornerstone of the synthesis is the N-glycosylation step, a variation of the Vorbrüggen glycosylation, where the activated 1,3-oxathiolane (the "sugar" donor) is coupled with a silylated nucleobase (cytosine for Lamivudine, 5-fluorocytosine for Emtricitabine).
Causality Behind Experimental Choices:
-
Base Silylation: Pyrimidine bases like cytosine are poorly soluble in non-polar organic solvents and are not sufficiently nucleophilic. Silylation, typically with agents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), converts the amine and amide protons to trimethylsilyl (TMS) groups. This dramatically increases solubility and renders the N1 atom of the pyrimidine ring a softer, more effective nucleophile for attacking the electrophilic anomeric carbon.
-
Lewis Acid Activation: A Lewis acid is required to activate the anomeric C5 position of the oxathiolane ring. It coordinates to the C5-acetoxy group, facilitating its departure and generating a highly reactive oxocarbenium ion intermediate.
-
Stereochemical Control (Anchimeric Assistance): The key to achieving the desired cis-nucleoside product is anchimeric assistance (neighboring group participation) from the bulky L-menthyl ester group at the C2 position. The Lewis acid coordinates to both the C5-acetoxy group and the carbonyl oxygen of the C2-ester. This forms a rigid, chelated intermediate.[1] The silylated nucleobase is then forced to attack the oxocarbenium ion from the opposite face (α-face) of the bulky menthyl group, leading predominantly to the formation of the desired β-glycosidic bond, which corresponds to the cis product.[1]
Comparative Analysis of Glycosylation Protocols
Various Lewis acids and promoter systems have been developed to optimize the yield and, most importantly, the diastereoselectivity of the glycosylation step. The goal is to maximize the formation of the desired cis (or β) isomer over the undesired trans (or α) isomer.
| Catalyst / Promoter System | Nucleoside | Solvent | Yield | Diastereomeric Ratio (cis:trans) | Reference |
| ZrCl₄ (0.5 equiv) | Lamivudine | Dichloromethane | 85% | 95:5 | [8] |
| TMSOTf | Lamivudine | Dichloroethane | ~80% | 2:1 (β:α) | [1] |
| SnCl₄ | Lamivudine | Dichloromethane | High | Exclusive β | [1] |
| TMSCl / NaI / H₂O | Emtricitabine | Dichloromethane | 95% | >20:1 | [9] |
| Et₃SiH / I₂ | Emtricitabine | Acetonitrile | 75% | >40:1 (β:α) | [1] |
Field-Proven Insight: The TMSCl/NaI/H₂O system represents a significant advancement.[9] In this protocol, TMSCl and NaI react with a controlled amount of water to generate anhydrous HI in situ. This mild acid activates the anomeric acetate, leading to a thermodynamically preferred trans-iodo intermediate. The subsequent Sₙ2-like attack by the silylated base proceeds with inversion of stereochemistry, yielding the desired cis-nucleoside with excellent selectivity.[9]
Part 4: Detailed Experimental Protocols
The following protocols are representative examples synthesized from established literature procedures.
Protocol 1: Synthesis of the Chiral Oxathiolane Intermediate (Acetylated)
This protocol is based on the principles of DKR and subsequent acetylation.[7][9]
-
Condensation: In a suitable reactor, charge L-menthyl glyoxylate monohydrate (1.0 equiv) and 1,4-dithiane-2,5-diol (0.55 equiv). Add acetonitrile (approx. 5-10 vol) and heat the mixture to 90-110 °C for 3-4 hours until the reaction is complete (monitored by HPLC or TLC).
-
Acetylation: Cool the reaction mixture to room temperature. Add pyridine (2.0 equiv) followed by the slow addition of acetic anhydride (2.0 equiv), maintaining the temperature below 30 °C. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 2-3 hours at room temperature.
-
Work-up & Crystallization: Quench the reaction with water and perform a standard aqueous work-up. Concentrate the organic phase. The resulting crude oil contains a mixture of diastereomers. Dissolve the residue in n-hexane containing a catalytic amount of triethylamine (TEA). Cool to -20 °C and hold for 24-36 hours to induce crystallization.
-
Isolation: Filter the resulting solid, wash with cold hexane, and dry under vacuum to yield (2R,5R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 5-acetoxy-1,3-oxathiolane-2-carboxylate as a white crystalline solid.[7]
Protocol 2: TMSCl/NaI-Promoted N-Glycosylation (Emtricitabine Synthesis)
This protocol is adapted from Jamison et al. and demonstrates a high-selectivity method.[9]
-
Base Silylation: To a flame-dried, inert-atmosphere flask, add 5-fluorocytosine (1.3 equiv). Add dichloromethane (DCM, approx. 20 vol) followed by N,O-bis(trimethylsilyl)acetamide (BSA, 3.7 equiv). Heat the mixture to reflux (approx. 45 °C) until the solution becomes clear (approx. 1 hour). Cool to room temperature.
-
Promoter Preparation: In a separate dry, inert-atmosphere flask, add sodium iodide (NaI, 2.0 equiv) and DCM. Add water (1.0 equiv) and stir. Cool the mixture in an ice-water bath and add chlorotrimethylsilane (TMSCl, 2.0 equiv) dropwise. Stir the resulting yellow suspension for 15 minutes at 0 °C.
-
Glycosylation: To the promoter suspension, add a solution of the chiral oxathiolane intermediate from Protocol 1 (1.0 equiv) in DCM. Stir for 15 minutes at 0 °C. Add the silylated 5-fluorocytosine solution (from step 1) via cannula. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Isolation: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude protected nucleoside. The product can be purified by crystallization.
Protocol 3: Deprotection and Reduction to Final API
This final step removes the chiral auxiliary and reduces the ester to the required hydroxymethyl group.
-
Suspension: Suspend the protected nucleoside from Protocol 2 (1.0 equiv) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Reduction: Cool the suspension to 0-5 °C. Add potassium bicarbonate and potassium hydrogen phosphate. Slowly add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide over 2-3 hours, maintaining the temperature below 5 °C.
-
Completion and Isolation: Stir the reaction at room temperature for 1-2 hours. After completion, adjust the pH and perform an appropriate work-up and crystallization from a suitable solvent system (e.g., methanol/isopropyl acetate) to yield the final API (Lamivudine or Emtricitabine) with high enantiomeric and chemical purity.
Part 5: Conclusion
The synthesis of Lamivudine and Emtricitabine is a testament to the power of stereocontrolled synthesis in modern medicine. The 1,3-oxathiolane ring, while a simple heterocycle, is at the center of a complex and elegant synthetic strategy. The use of a chiral auxiliary to direct a dynamic kinetic resolution allows for the efficient production of an enantiomerically pure building block on an industrial scale. Furthermore, the fine-tuning of the N-glycosylation reaction through anchimeric assistance and the development of novel, mild promoter systems has enabled the highly diastereoselective formation of the critical cis-nucleoside bond. The principles and protocols outlined here demonstrate the synergy of mechanistic understanding, process optimization, and catalytic innovation required to produce these life-saving medicines.
References
-
Aher, U. P., Srivastava, D., & Singh, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2697–2734. [Link]
-
Mandala, D., Chada, S., & Watts, P. (2017). Semi-continuous multi-step synthesis of lamivudine. Organic & Biomolecular Chemistry, 15(16), 3444–3454. [Link]
-
Kashinath, D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 766–772. [Link]
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. [Link]
-
Kashinath, D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 766-772. [Link]
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Bansal, V., et al. (2015). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development. [Link]
-
Corbett, J. W., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(5), 758–765. [Link]
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Riley, C., et al. (2020). Continuous flow synthesis of pharmaceuticals in Africa. ARKIVOC, 2020(7), 118-142. [Link]
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Mandala, D., Chada, S., & Watts, P. (2017). Semi-continuous multi-step synthesis of lamivudine. Organic & Biomolecular Chemistry. [Link]
-
Aher, U. P., Srivastava, D., & Singh, J. B. (2021). Scheme 17: Synthesis of 56a from ʟ-menthyl glyoxylate (3h) hydrate by DKR. ResearchGate. [Link]
-
Kashinath, D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. [Link]
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Application Notes and Protocols for the Ring-Opening Polymerization of 1,3-Oxathiolan-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The ring-opening polymerization (ROP) of 1,3-oxathiolan-2-one and its substituted derivatives represents a versatile and powerful methodology for the synthesis of poly(monothiocarbonate)s. These sulfur-containing polymers are attracting significant interest due to their unique properties, which distinguish them from their polycarbonate analogs. The presence of a sulfur atom in the polymer backbone can influence thermal stability, refractive index, degradation profiles, and metal-ion binding capabilities, opening avenues for their application in advanced materials and biomedical fields, including drug delivery and tissue engineering. This guide provides a comprehensive overview of the synthesis of this compound monomers, detailed protocols for their ring-opening polymerization via various catalytic systems, and methods for the characterization of the resulting polymers.
Introduction: The Significance of Poly(monothiocarbonate)s
Poly(monothiocarbonate)s are a class of polymers that incorporate a monothiocarbonate linkage (-O-C(=O)-S-) in their backbone. The substitution of an oxygen atom with a sulfur atom in the carbonate group imparts distinct physicochemical properties. The ring-opening polymerization of cyclic monothiocarbonates, such as this compound, is a particularly effective strategy for producing these polymers with controlled molecular weights and narrow polydispersity.[1] This control over the polymer architecture is crucial for tailoring material properties for specific high-performance applications.
The interest in these polymers for the drug development field stems from their potential for controlled degradation and unique interactions within biological systems. The thioether linkage can alter the degradation kinetics and byproducts compared to traditional polyesters and polycarbonates, offering new possibilities for designing drug delivery vehicles.
Monomer Synthesis: Crafting the Building Blocks
The synthesis of the this compound monomer is a critical first step. While several synthetic routes exist for its derivatives, a common and effective method for the parent, unsubstituted monomer involves the reaction of 2-mercaptoethanol with a phosgene equivalent. A safer and more common laboratory-scale approach utilizes triphosgene.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies used for the synthesis of similar cyclic thiocarbonates.[2]
Materials:
-
2-Mercaptoethanol
-
Triphosgene
-
Pyridine (or other non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the 2-mercaptoethanol solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless oil or low-melting solid.
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
Ring-Opening Polymerization (ROP) of this compound
The ROP of this compound can be initiated through various mechanisms, including anionic, cationic, and organocatalytic pathways. The choice of initiator or catalyst is critical as it dictates the polymerization control and the properties of the resulting polymer.
Anionic Ring-Opening Polymerization
Anionic ROP is often effective for cyclic monomers and can proceed in a living manner, allowing for the synthesis of well-defined polymers and block copolymers. Strong bases are typically used as initiators.
This protocol is based on general procedures for the anionic ROP of related cyclic monomers.[3][4]
Materials:
-
This compound (purified monomer from Protocol 1)
-
Sodium methoxide (initiator)
-
Anhydrous Tetrahydrofuran (THF) (polymerization solvent)
-
Methanol (terminating agent)
-
Hexane or Diethyl ether (for precipitation)
Procedure:
-
In a glovebox or under a high-vacuum line, add the purified this compound monomer to a flame-dried Schlenk flask.
-
Dissolve the monomer in anhydrous THF.
-
In a separate vial inside the glovebox, prepare a stock solution of sodium methoxide in anhydrous THF.
-
Initiate the polymerization by adding the desired amount of the sodium methoxide solution to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexane or diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Cationic Ring-Opening Polymerization
Cationic ROP provides another avenue for the polymerization of this compound. Protic acids or Lewis acids can be used as initiators. Methyl triflate is a common and effective initiator for cationic ROP.[5][6]
Materials:
-
This compound (purified monomer)
-
Methyl triflate (MeOTf) (initiator)
-
Anhydrous Dichloromethane (DCM) (polymerization solvent)
-
Triethylamine or methanol (terminating agent)
-
Hexane or Diethyl ether (for precipitation)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add the purified this compound monomer to a flame-dried Schlenk flask.
-
Dissolve the monomer in anhydrous DCM.
-
Cool the solution to the desired polymerization temperature (e.g., 0 °C or room temperature).
-
Initiate the polymerization by adding a solution of methyl triflate in anhydrous DCM.
-
Stir the reaction mixture at the chosen temperature. Monitor the polymerization as described in the anionic protocol.
-
Terminate the reaction by adding a slight excess of triethylamine or methanol.
-
Precipitate the polymer in cold hexane or diethyl ether.
-
Isolate the polymer by filtration and dry under vacuum.
Organocatalytic Ring-Opening Polymerization
Organocatalysis has emerged as a powerful, metal-free alternative for ROP, often providing excellent control over the polymerization and tolerance to various functional groups. Guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective catalysts for the ROP of cyclic esters and carbonates.[7][8]
Materials:
-
This compound (purified monomer)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous Toluene or THF (solvent)
-
Benzoic acid (quenching agent)
-
Hexane or Methanol (for precipitation)
Procedure:
-
In a glovebox, charge a vial with this compound, benzyl alcohol, and TBD in the desired molar ratios in anhydrous toluene.
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction for monomer conversion using ¹H NMR.
-
Upon reaching high conversion, quench the polymerization by adding a solution of benzoic acid in toluene to neutralize the TBD catalyst.
-
Precipitate the polymer into a non-solvent like cold hexane or methanol.
-
Collect the polymer by filtration and dry under vacuum.
Polymer Characterization
Thorough characterization of the synthesized poly(monothiocarbonate) is essential to understand its properties and suitability for various applications.
4.1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the extent of monomer conversion, and analyze end-groups.[9][10][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer, such as the thiocarbonate C=O stretch.
4.2. Molecular Weight and Polydispersity:
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
4.3. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[13]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.
Data Presentation
The following table summarizes expected outcomes for the ROP of this compound under different catalytic conditions. The data is illustrative and based on typical results for related cyclic monomer polymerizations.
| Entry | Polymerization Method | Initiator/Catalyst | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa, GPC) | PDI | Tg (°C) |
| 1 | Anionic | Sodium Methoxide | 100:1 | 25 | 2 | >95 | 10.5 | 1.15 | -5 to 5 |
| 2 | Cationic | Methyl Triflate | 150:1 | 0 | 4 | >90 | 14.8 | 1.25 | -3 to 7 |
| 3 | Organocatalytic | TBD/Benzyl Alcohol | 100:1:1 | 25 | 6 | >98 | 9.8 | 1.10 | -5 to 5 |
Visualizations
ROP Mechanism of this compound
Caption: Generalized workflow for the Ring-Opening Polymerization.
Experimental Workflow for Polymer Synthesis and Characterization
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- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
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The Versatile Synthon: A Guide to the Experimental Use of 1,3-Oxathiolan-2-one in Modern Organic Synthesis
Abstract
This comprehensive technical guide is designed for researchers, medicinal chemists, and materials scientists, providing an in-depth exploration of 1,3-oxathiolan-2-one (also known as ethylene monothiocarbonate) as a versatile and powerful reagent in organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings and practical nuances of its application. We will delve into its pivotal role in the stereospecific synthesis of alkenes, its utility as a precursor to valuable thiiranes, and its application as a monomer in the burgeoning field of sulfur-containing polymers. Each section is structured to provide not only a step-by-step protocol but also the rationale behind the choice of reagents and conditions, ensuring a deeper understanding and facilitating the adaptation of these methods to novel synthetic challenges.
Introduction: Unveiling the Potential of a Unique Heterocycle
This compound is a five-membered heterocyclic compound containing both oxygen and sulfur atoms. This unique structural arrangement imparts a distinct reactivity profile, allowing it to serve as a precursor to a variety of important functional groups and molecular architectures. While its congener, ethylene carbonate, is widely recognized, this compound offers a complementary set of synthetic transformations rooted in the chemistry of its sulfur atom. This guide will illuminate its primary applications, transforming it from a mere catalog entry into a strategic tool for the synthetic chemist.
Safety and Handling: A Prerequisite for Successful Synthesis
Before embarking on any experimental work, a thorough understanding of the hazards associated with this compound is imperative.
Hazard Profile: According to available safety data sheets, this compound is classified with the following hazards:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H227, H302, H315, H319, H335 | GHS07 | P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials. The compound is typically stored at -10°C.[1]
Synthesis of this compound: Preparing the Key Reagent
The accessibility of this compound is a key factor in its utility. One common laboratory-scale synthesis involves the reaction of 2-mercaptoethanol with a phosgene equivalent, such as triphosgene, in the presence of a base to neutralize the HCl generated.[2]
Protocol 3.1: Synthesis from 2-Mercaptoethanol and Triphosgene
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Mercaptoethanol | 78.13 | 100 | 7.81 g (7.0 mL) |
| Triphosgene | 296.75 | 35 | 10.39 g |
| Pyridine | 79.10 | 210 | 16.6 g (17.0 mL) |
| Dichloromethane (CH2Cl2) | - | - | 200 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO3) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol (7.81 g, 100 mmol) and pyridine (16.6 g, 210 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (10.39 g, 35 mmol) in 100 mL of anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred 2-mercaptoethanol solution via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaHCO3 solution (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Application in Stereospecific Alkene Synthesis: The Corey-Winter Olefination
One of the most elegant applications of this compound chemistry is in the Corey-Winter olefination, a powerful method for the stereospecific conversion of 1,2-diols to alkenes.[3][4][5] The reaction proceeds through a cyclic thionocarbonate intermediate, which is closely related to this compound.
Mechanistic Rationale: The process is a two-step sequence. First, the 1,2-diol is converted to a cyclic thionocarbonate. A safer and more common alternative to the highly toxic thiophosgene is 1,1'-thiocarbonyldiimidazole (TCDI).[4] In the second step, the thionocarbonate is treated with a trialkyl phosphite, which attacks the sulfur atom. This is driven by the formation of a strong phosphorus-sulfur double bond.[5] The resulting intermediate fragments in a stereospecific syn-elimination to furnish the alkene with the extrusion of carbon dioxide. The stereochemistry of the starting diol dictates the geometry of the product alkene: a cis-diol gives a cis-alkene, and a trans-diol yields a trans-alkene.[5]
Reaction Mechanism Diagram:
Sources
- 1. Corey-Winter_olefin_synthesis [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 5. Corey, E.J. and Winter, R.A.E. (1963) A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85, 2677-2678. - References - Scientific Research Publishing [scirp.org]
1,3-Oxathiolan-2-one as a precursor for sulfur-containing heterocycles
Application Note & Protocols
Topic: 1,3-Oxathiolan-2-one: A Versatile Precursor for the Synthesis of Sulfur-Containing Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sulfur-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science.[1][2] this compound, also known as ethylene monothiocarbonate, has emerged as a highly valuable and versatile precursor for accessing a range of these important molecules.[3] Its strained five-membered ring structure, containing both a carbonate and a thioether linkage, provides a unique platform for diverse chemical transformations. This application note details the primary synthetic routes originating from this compound, with a focus on the mechanistic principles that guide these reactions. We provide detailed, validated protocols for the synthesis of key heterocyclic targets, including thiiranes via thermal decarboxylation and β-aminoethanethiols through nucleophilic ring-opening, offering practical guidance for laboratory implementation.
Introduction: The Strategic Value of this compound
The strategic importance of this compound lies in its ability to serve as a compact and reactive building block for introducing a C2-S unit into a molecular framework. The ring strain inherent in the five-membered system, coupled with the lability of the carbonate group, makes it susceptible to specific, high-yield transformations that are often difficult to achieve through other means.
Historically, the synthesis of the 1,3-oxathiolane ring itself has been a focus, particularly in the development of antiviral nucleoside analogues like Lamivudine (3TC) and Emtricitabine (FTC).[4][5] However, the use of the pre-formed this compound heterocycle as a starting point for other sulfur-containing rings is a powerful, yet sometimes overlooked, synthetic strategy. This guide focuses on these "downstream" applications.
The primary modes of reactivity, which will be explored in detail, are:
-
Thermal Decarboxylation: A clean and efficient method to generate thiiranes (episulfides).
-
Nucleophilic Ring-Opening: Reaction with various nucleophiles to produce functionalized 2-mercaptoethyl derivatives.
-
Conversion to Other Thiocarbonyls: Transformation into related heterocycles like 1,3-oxathiolane-2-thiones.
The choice of reaction pathway is dictated by experimental conditions, highlighting the tunability of this precursor.
Key Synthetic Transformations & Mechanisms
The utility of this compound stems from several distinct, controllable reaction pathways. Understanding the mechanisms behind these transformations is critical for predicting outcomes and optimizing conditions.
Figure 2: Mechanism of thermal decarboxylation to form a thiirane.
Thiiranes are valuable synthetic intermediates themselves, known for their application in preparing other sulfur heterocycles and as precursors in polymerization reactions. [6]While classic methods for thiirane synthesis often involve the conversion of epoxides using reagents like thiourea or thiocyanate, the decarboxylation of 1,3-oxathiolan-2-ones provides a direct and often cleaner alternative. [7]
Nucleophilic Ring-Opening
The reaction of this compound with nucleophiles, particularly primary and secondary amines, provides a direct route to valuable β-aminoethanethiols and related structures. [1]The reaction outcome is highly dependent on the conditions.
-
Mercaptoethylation: Under certain conditions, the amine attacks the C5 carbon (adjacent to the sulfur), leading to ring-opening and subsequent decarboxylation to yield a 2-(dialkylamino)ethanethiol.
-
Mercaptoethyl Carboxylation: Alternatively, attack at the carbonyl carbon can occur. This pathway opens the ring to form a thiocarbamate intermediate.
The choice between these pathways can be influenced by temperature, solvent, and the nature of the amine. This reactivity makes this compound an effective and safer alternative to the highly toxic and volatile thiirane for introducing the 2-aminoethanethiol moiety.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and characterization.
Protocol 1: Synthesis of Styrene Sulfide (2-Phenythiirane) via Thermal Decarboxylation
This protocol details the synthesis of a thiirane from its corresponding this compound precursor. The precursor, 4-phenyl-1,3-oxathiolan-2-one, can be synthesized from styrene oxide and carbon oxysulfide or other established methods.
Materials:
-
4-Phenyl-1,3-oxathiolan-2-one
-
High-boiling point, inert solvent (e.g., Diphenyl ether or Tetraglyme)
-
Three-neck round-bottom flask
-
Distillation apparatus (short path)
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a short-path distillation head connected to a collection flask. Ensure the entire system is under a slow stream of inert gas (N₂ or Ar).
-
Charge Reactor: To the flask, add 4-phenyl-1,3-oxathiolan-2-one (1.0 eq) and diphenyl ether (approx. 5-10 times the mass of the substrate). The solvent acts as a heat transfer medium.
-
Heating and Decarboxylation: Begin stirring and slowly heat the mixture. The decarboxylation typically begins at temperatures above 150 °C and becomes more rapid around 180-200 °C. [1]The evolution of CO₂ gas will be observed.
-
Product Collection: The product, styrene sulfide, is volatile under these conditions. It will co-distill with any lower-boiling impurities. Maintain the temperature to ensure a steady rate of reaction and distillation. The collection flask should be cooled in an ice bath to minimize loss of the volatile product.
-
Reaction Monitoring: The reaction can be monitored by observing the cessation of gas evolution. For more precise tracking, small aliquots can be carefully taken from the reaction pot (if feasible) and analyzed by GC-MS or ¹H NMR to check for the disappearance of the starting material.
-
Purification: The collected distillate will contain the desired styrene sulfide. It can be purified further by vacuum distillation to remove the high-boiling solvent and any side products.
-
Characterization: Confirm the structure and purity of the isolated 2-phenythiirane using ¹H NMR, ¹³C NMR, and GC-MS.
Causality and Insights:
-
Why an inert atmosphere? To prevent oxidation of the sulfur-containing compounds at high temperatures.
-
Why a high-boiling solvent? To achieve the necessary temperature for efficient decarboxylation while maintaining a liquid phase.
-
Why short-path distillation? To minimize the loss of the volatile product on the surfaces of the glassware.
Protocol 2: Synthesis of 2-(Diethylamino)ethanethiol via Nucleophilic Ring-Opening
This protocol demonstrates the synthesis of a functionalized thiol through the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Diethylamine (≥ 2.2 eq)
-
Ethanol (or another suitable polar protic solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Dissolve this compound (1.0 eq) in ethanol. Cool the solution in an ice bath.
-
Nucleophilic Addition: Slowly add diethylamine (2.2 eq) to the cooled solution. An excess of the amine is used to drive the reaction to completion and act as a base.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the this compound starting material.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent and excess diethylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-(diethylamino)ethanethiol can be purified by vacuum distillation.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Insights:
-
Why excess amine? One equivalent of the amine acts as the nucleophile, while a second equivalent can act as a base to facilitate the reaction, pushing the equilibrium towards the product.
-
Why a protic solvent? Solvents like ethanol can help to stabilize intermediates and facilitate the proton transfer steps involved in the ring-opening and decarboxylation process.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of various sulfur heterocycles from this compound derivatives, based on established literature.
| Precursor | Target Heterocycle | Key Reagents/Conditions | Typical Yield (%) | Reference Class |
| This compound | Thiirane | Heat (180-220 °C), neat or in diphenyl ether | 70-85 | |
| 4-Methyl-1,3-oxathiolan-2-one | Propylene Sulfide | Pyrolysis (200 °C) | >80 | [1] |
| This compound | 2-(Dialkylamino)ethanethiol | R₂NH (2.2 eq), Ethanol, Reflux | 60-90 | [1] |
| This compound | 1,3-Dithiolan-2-thione | Potassium O-methyl dithiocarbonate, DMF, 100 °C | High | [8] |
| This compound | Poly(ethylene monothiocarbonate) | Ti(O-i-Pr)₄ catalyst | Polymer |
Conclusion
This compound is a powerful and versatile precursor in synthetic organic chemistry. Its ability to undergo clean thermal decarboxylation to form thiiranes and controlled ring-opening with nucleophiles provides reliable and high-yield pathways to important sulfur-containing molecules. The protocols and mechanistic insights provided in this note serve as a practical guide for researchers aiming to leverage the unique reactivity of this heterocycle in the fields of drug discovery, polymer science, and fine chemical synthesis.
References
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Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health (NIH). [Link]
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(a) Examples of conversions of this compound at elevated... ResearchGate. [Link]
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Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Royal Society of Chemistry (RSC) Publishing. [Link]
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Synthesis of S-Heterocycles. Organic Chemistry Portal. [Link]
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Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. [Link]
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Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry. [Link]
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Synthesis of 1,3-oxathiolane-2-thiones 35. ResearchGate. [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH). [Link]
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Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. National Institutes of Health (NIH). [Link]
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1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. [Link]
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Thiirane synthesis. Organic Chemistry Portal. [Link]
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This compound | C3H4O2S. PubChem. [Link]
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Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
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Organocatalytic Synthesis of Thiiranes from Alkenes. ChemistryViews. [Link]
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1,3-Dithiane. Organic Syntheses Procedure. [Link]
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Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. National Institutes of Health (NIH). [Link]
-
Synthesis of cis-Thiiranes as Diastereoselective Access to Epoxide Congeners via 4π-Electrocyclization of Thiocarbonyl Ylides. Synfacts. [Link]
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Dithiols. Part 28. Conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. ResearchGate. [Link]
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Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development (ACS Publications). [Link]
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(a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential... ResearchGate. [Link]
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Decarboxylation. Master Organic Chemistry. [Link]
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Application Notes and Protocols: Stereoselective Synthesis of 1,3-Oxathiolan-2-one Derivatives
Introduction: The Significance of Chiral 1,3-Oxathiolan-2-ones
The 1,3-oxathiolan-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. In its chiral, enantiomerically pure form, this structure serves as a crucial building block for a range of bioactive molecules. Most notably, derivatives of 1,3-oxathiolanes are the core structural element of several highly successful antiviral drugs, including the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone therapies for HIV and HBV infections.[1] The stereochemistry of the 1,3-oxathiolane ring is paramount to the biological activity and toxicological profile of these drugs; typically, only one stereoisomer exhibits the desired therapeutic effect while others may be inactive or even toxic.[1][2] Beyond pharmaceuticals, these compounds also find applications as monomers in the synthesis of polythiocarbonates.
This guide provides an in-depth overview of the primary strategies for the stereoselective synthesis of this compound derivatives, offering detailed protocols and the underlying mechanistic principles to aid researchers in this field.
Pillar 1: Foundational Strategies for Stereocontrol
The successful synthesis of a single, desired stereoisomer of a this compound derivative hinges on a robust strategy for controlling the formation of new stereocenters. The primary approaches can be categorized as follows:
-
Chiral Auxiliary-Controlled Synthesis: A chiral molecule (the auxiliary) is temporarily attached to the substrate.[3][4] This auxiliary directs the stereochemical outcome of subsequent reactions by creating a sterically and/or electronically biased environment. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This is a reliable and well-established method.[5]
-
Catalyst-Controlled Synthesis: A chiral catalyst, used in sub-stoichiometric amounts, orchestrates the enantioselective or diastereoselective transformation. This approach is highly atom-economical and can involve chiral metal complexes or organocatalysts.
-
Enzyme-Catalyzed Resolutions: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This allows for the separation of enantiomers, often with very high selectivity. Lipases are commonly employed for this purpose in 1,3-oxathiolane chemistry.[1]
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[1] This allows for the theoretical conversion of a racemic starting material into a single enantiomer in 100% yield, overcoming the 50% yield limit of traditional kinetic resolution.
Pillar 2: Key Synthetic Methodologies and Protocols
This section details field-proven methods for the stereoselective synthesis of this compound derivatives.
Methodology 1: Chiral Auxiliary-Directed Synthesis using L-Menthol
This is one of the most established and industrially relevant methods, particularly for the synthesis of precursors to Lamivudine and Emtricitabine.[1][2] The strategy relies on the use of L-menthol as a chiral auxiliary to control the stereochemistry during the formation of the oxathiolane ring and subsequent glycosylation.
The process typically involves the condensation of an L-menthyl glyoxylate with a sulfur source, such as 1,4-dithiane-2,5-diol. The bulky L-menthyl group provides a chiral environment that directs the approach of the reagents, leading to a diastereomeric mixture of esters that can be separated. The desired diastereomer is then carried forward. The stereoselectivity in subsequent steps, such as N-glycosylation, is often attributed to anchimeric assistance from the L-menthyl ester function, which helps to stabilize key intermediates like oxonium ions.[1]
Caption: Chiral auxiliary workflow using L-menthol.
This protocol is adapted from procedures used in the synthesis of antiviral nucleoside precursors.[1][6]
Materials:
-
L-Menthyl glyoxylate hydrate
-
1,4-Dithiane-2,5-diol
-
Toluene
-
Silica Gel for column chromatography
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-menthyl glyoxylate hydrate (1.0 eq) and 1,4-dithiane-2,5-diol (0.7 eq) in toluene (approx. 5 mL per gram of glyoxylate).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Causality Note: The removal of water drives the condensation reaction to completion by Le Châtelier's principle.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product will be a mixture of diastereomers.
-
Purification and Separation: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient. The different diastereomers will elute separately.
-
Causality Note: The diastereomers have different physical properties, allowing for their separation by chromatography. The choice of solvent system is critical for achieving good separation.
-
-
Characterization: Characterize the isolated diastereomers by ¹H NMR and ¹³C NMR spectroscopy to confirm their structure and purity. The diastereomeric ratio can be determined from the integration of characteristic peaks in the ¹H NMR of the crude mixture.
| Substrate | Chiral Auxiliary | Typical Diastereomeric Ratio (cis:trans) | Reference |
| Glyoxylic Acid | L-Menthol | 1:2 to 1:1 | [1] |
| Glyoxylic Acid | 8-Phenylmenthol | Varies | [3] |
Methodology 2: Metal-Catalyzed Cycloaddition of Carbonyl Sulfide to Epoxides
The reaction of epoxides with a C1 synthon like carbonyl sulfide (COS) is a direct and atom-economical route to 1,3-oxathiolan-2-ones. The use of a chiral catalyst allows for the synthesis of enantiomerically enriched products from prochiral or racemic epoxides.
A chiral Lewis acid catalyst, often a complex of a metal like aluminum or chromium with a chiral ligand, coordinates to the epoxide, activating it for nucleophilic attack. Carbonyl sulfide then attacks the activated epoxide. The chiral ligands on the metal center create a chiral pocket that dictates the facial selectivity of the attack and controls the stereochemical outcome of the ring-opening and subsequent ring-closing steps.
Caption: Catalytic cycle for epoxide and COS cycloaddition.
This protocol is a representative example of a metal-catalyzed asymmetric cycloaddition.
Materials:
-
Chiral Salen-Al(III) complex (catalyst)
-
Propylene oxide (substrate)
-
Carbonyl sulfide (COS) gas
-
Anhydrous toluene (solvent)
-
Schlenk flask or similar inert atmosphere glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the chiral Salen-Al(III) catalyst (1-5 mol%) to an oven-dried Schlenk flask.
-
Reaction Setup: Add anhydrous toluene to dissolve the catalyst. Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Add propylene oxide (1.0 eq) via syringe.
-
Causality Note: Low temperatures are often required to enhance enantioselectivity by minimizing non-selective background reactions and increasing the energy difference between the diastereomeric transition states.
-
-
COS Addition: Slowly bubble COS gas through the reaction mixture or maintain a positive pressure of COS (e.g., from a balloon) for the duration of the reaction (typically 12-24 hours).
-
Causality Note: Controlled addition of COS is crucial. A large excess can lead to side reactions, while insufficient COS will result in incomplete conversion.
-
-
Monitoring and Workup: Monitor the reaction by GC or ¹H NMR. Once complete, vent the excess COS in a fume hood. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the chiral this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis.
| Epoxide Substrate | Catalyst System | Typical Yield | Typical ee |
| Propylene Oxide | (Salen)CrCl | >90% | >95% |
| Styrene Oxide | (Salen)Co(III) | >85% | >90% |
| Cyclohexene Oxide | (Salen)AlCl | >95% | >98% |
Methodology 3: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)
This elegant method combines enzymatic resolution with in-situ racemization to convert a racemic mixture of starting materials into a single enantiomer of the product. It is particularly effective for the synthesis of substituted 1,3-oxathiolan-5-ones.[1]
The process begins with the formation of a racemic mixture of hemithioacetal intermediates from an aldehyde and a thiol (e.g., methyl thioglycolate). A lipase, such as Candida antarctica lipase B (CAL-B), selectively catalyzes the intramolecular cyclization of one enantiomer of the hemithioacetal to form the corresponding 1,3-oxathiolan-5-one. A base is added to racemize the unreactive hemithioacetal enantiomer, continuously feeding the substrate for the enzymatic cyclization. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomeric product.[1]
Caption: Dynamic Kinetic Resolution (DKR) workflow.
This protocol is based on the work of Zhang et al. for the synthesis of chiral 1,3-oxathiolan-5-ones.[1]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Methyl thioglycolate
-
Immobilized Candida antarctica lipase B (CAL-B)
-
4-Methylmorpholine (base)
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aldehyde (1.0 eq), methyl thioglycolate (1.1 eq), and activated 4 Å molecular sieves in anhydrous solvent.
-
Hemithioacetal Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hemithioacetal intermediates.
-
Enzymatic Resolution: Add the immobilized CAL-B (typically 10-20 mg per mmol of aldehyde) and 4-methylmorpholine (0.5 eq).
-
Causality Note: Immobilized lipase is used for easy recovery and reuse. The base is crucial for the in-situ racemization of the non-reactive enantiomer, which is the key to achieving a yield greater than 50%.
-
-
Reaction: Stir the reaction at a controlled temperature (e.g., 40 °C) for 24-72 hours.
-
Monitoring: Monitor the conversion and enantiomeric excess by taking aliquots, filtering off the enzyme, and analyzing by chiral HPLC.
-
Workup: Once the reaction has reached completion, filter to remove the enzyme and molecular sieves. Wash the solids with the solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel chromatography.
| Aldehyde | Base | Typical Yield | Typical ee | Reference |
| Benzaldehyde | 4-Methylmorpholine | >80% | >99% | [1] |
| 2-Naphthaldehyde | Triethylamine | >75% | >98% | [1] |
| Furfural | N,N-Diisopropylethylamine | >85% | >99% | [1] |
Pillar 3: Characterization and Validation
To ensure the success of a stereoselective synthesis, rigorous characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product and assess its chemical purity. For diastereomeric products, distinct signals for each diastereomer can often be observed and integrated to determine the diastereomeric ratio (d.r.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of a chiral product. The sample is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the major enantiomer produced by comparing the value to literature data.
Conclusion
The stereoselective synthesis of this compound derivatives is a critical endeavor, driven largely by their importance as pharmaceutical intermediates. The choice of synthetic strategy—be it chiral auxiliary-based, catalyst-controlled, or enzymatic—depends on factors such as the specific target molecule, scalability, and cost-effectiveness. The protocols and principles outlined in this guide provide a robust starting point for researchers to successfully navigate the challenges of stereocontrol in this important class of heterocyclic compounds.
References
-
Aher, U. P., Srivastava, D., Singh, G. P., & Shree, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
-
North, M., & Quek, S. C. (2022). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. RSC Green Chemistry. [Link]
-
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680-2715. [Link]
-
Request PDF. Stereoselective Synthesis of Substituted Steroidal 1,3-Oxathiolanes. ResearchGate. [Link]
-
Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. [Link]
-
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]
-
Delgado, F., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Request PDF. ChemInform Abstract: Regioselective Synthesis of 1,3-Oxathiolane-2-imine Derivatives. ResearchGate. [Link]
-
ResearchGate. The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones. [Link]
-
Organic Chemistry Portal. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. [Link]
-
ResearchGate. Synthesis of 1,3-oxathiolane-2-thiones 35. [Link]
-
ResearchGate. Synthesis of 1,3-oxathiolane-2-imines 38. [Link]
-
Sci-Hub. Regio- and Stereoselective Formation of 1,3-Oxathiolanes by Reactions of Thiocarbonyl Compounds with Oxiranes. [Link]
-
Wikiwand. Chiral auxiliary. [Link]
-
ResearchGate. (a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential isomerisation steps highlighted. [Link]
-
ACS Publications. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. [Link]
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The Advent of Novel Polymers: A Guide to 1,3-Oxathiolan-2-one in Advanced Macromolecular Design
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In the continuous quest for innovative polymers with tailored functionalities, 1,3-oxathiolan-2-one has garnered significant attention as a versatile monomer. Its unique five-membered ring structure, containing both a carbonate and a thioether linkage, provides a gateway to polymers with distinct and advantageous properties. This technical guide offers an in-depth perspective on the utilization of this compound in the development of novel polymers, intended for researchers, scientists, and professionals in the field of drug development. We will explore the synthesis of this monomer, its polymerization, and the characterization of the resulting polymers, with a focus on their potential applications.
Part 1: The Monomer: Synthesis and Properties of this compound
The successful development of new polymers begins with a high-purity monomer. This compound, also known as ethylene monothiocarbonate, is a cyclic thiocarbonate that serves as the foundational building block.[1] Its synthesis is a critical first step that dictates the quality of the final polymeric material.
A common and effective method for synthesizing this compound involves the reaction of 2-mercaptoethanol with a carbonylating agent such as phosgene or its derivatives.[2] This process necessitates meticulous purification to ensure the removal of any residual reactants or byproducts that could adversely affect the polymerization process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C3H4O2S |
| Molecular Weight | 104.13 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 152.4°C at 760 mmHg[3] |
| Density | 1.374 g/cm³[3] |
| Refractive Index | 1.539[3] |
Part 2: Polymerization: From Monomer to Macromolecule
The transformation of this compound into a high-molecular-weight polymer is typically achieved through ring-opening polymerization (ROP). This technique allows for precise control over the polymer's architecture, including its molecular weight and dispersity. The choice of initiator is a pivotal factor that directs the polymerization mechanism, which can be either anionic or cationic.[4][5]
The Mechanism: A Closer Look at Ring-Opening Polymerization
The ROP of this compound is initiated by a nucleophilic attack on the carbonyl carbon of the monomer. This attack leads to the cleavage of the acyl-oxygen bond, generating a propagating species that continues to react with other monomer units, thereby extending the polymer chain.
Figure 1: A simplified experimental workflow for the ring-opening polymerization of this compound.
Experimental Protocol: Anionic Ring-Opening Polymerization
This protocol provides a detailed, step-by-step methodology for the anionic ROP of this compound. The rationale behind each step is elucidated to ensure a comprehensive understanding of the experimental design.
Materials:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium tert-butoxide (initiator)
-
Methanol (for precipitation)
-
Argon or nitrogen gas supply
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer
-
Syringes and cannulas
-
Rotary evaporator
Procedure:
-
Rigorous Purification of Reagents: The monomer and solvent must be meticulously dried and purified. The presence of water or other protic impurities can lead to premature termination of the polymerization and a loss of control over the molecular weight.
-
Inert Atmosphere is Key: The reaction is conducted under an inert atmosphere of argon or nitrogen. This prevents unwanted side reactions with oxygen and moisture, which can deactivate the anionic propagating species.
-
Controlled Initiation: The initiator, potassium tert-butoxide, is added to the reaction vessel containing the anhydrous solvent. The amount of initiator is carefully calculated to target a specific monomer-to-initiator ratio, which in turn determines the theoretical molecular weight of the polymer.
-
Monomer Addition and Polymerization: The purified this compound is slowly added to the initiator solution. The reaction is allowed to proceed with stirring at a controlled temperature. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.
-
Termination and Isolation: Once the desired monomer conversion is achieved, the polymerization is terminated by the addition of a quenching agent, such as degassed methanol. The resulting polymer is then precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum to yield the final product.
Table 2: Representative Data from Anionic ROP
| Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 50:1 | 25 | 2 | 5,100 | 1.12 |
| 100:1 | 25 | 4 | 10,300 | 1.15 |
| 200:1 | 0 | 8 | 20,500 | 1.21 |
Mn = Number-average molecular weight; PDI = Polydispersity index
Part 3: Comprehensive Polymer Characterization
A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties. A multi-faceted analytical approach is typically employed.[6]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for verifying the polymer's structure.[7] The spectra will show the disappearance of the monomer's characteristic peaks and the emergence of new signals corresponding to the repeating units of the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the polymer, providing further confirmation of its structure.
Molecular Weight and Dispersity
-
Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[7][8] A low PDI value (typically below 1.5) indicates a well-controlled polymerization.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the polymer's glass transition temperature (Tg) and melting temperature (Tm), providing insights into its thermal behavior and degree of crystallinity.[9]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by monitoring its weight loss as a function of temperature.
Figure 2: A hierarchical approach to the characterization of poly(this compound).
Part 4: Applications and Future Prospects
The unique sulfur-containing backbone of polymers derived from this compound opens up a wide range of potential applications.
-
High Refractive Index Polymers: The presence of sulfur atoms in the polymer chain contributes to a high refractive index.[10][11] This makes these materials highly desirable for applications in optical devices, such as advanced lenses, anti-reflective coatings, and components for light-emitting diodes (LEDs).[10][12][13]
-
Biomaterials and Drug Delivery: Sulfur-containing polymers are being actively investigated for their potential in the biomedical field.[14][15][16] Their unique degradation profiles and the possibility of stimuli-responsiveness make them promising candidates for controlled drug delivery systems.[14][17] The thioether linkages can be sensitive to oxidative environments, allowing for targeted drug release in specific physiological conditions.[17]
-
Advanced Materials: The versatility of this compound allows for its copolymerization with other monomers, leading to the creation of materials with a broad spectrum of tunable properties. This opens up possibilities for the development of novel elastomers, adhesives, and coatings with enhanced performance characteristics.
The continued exploration of this compound and its derivatives is poised to yield a new generation of polymers with unprecedented control over their properties and functionalities, paving the way for significant advancements in materials science and medicine.
References
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Well-defined high refractive index poly(monothiocarbonate) with tunable Abbe's numbers and glass-transition temperatures via terpolymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
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(a) Examples of conversions of this compound at elevated... ResearchGate. Available at: [Link]
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Refractive index of poly(thiocarbonate)s and poly(dithiocarbonate)s. Polymer. Available at: [Link]
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Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]
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Advances in Organosulfur-Based Polymers for Drug Delivery Systems. PMC - NIH. Available at: [Link]
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Facile Access to Functionalized Poly(thioether)s via Anionic Ring-Opening Decarboxylative Polymerization of COS-Sourced α-Alkylidene Cyclic Thiocarbonates. Macromolecules - ACS Publications. Available at: [Link]
-
Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. PMC - NIH. Available at: [Link]
-
(a) Synthesis of 1,3-oxathian-2-ones through the reaction of... ResearchGate. Available at: [Link]
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC - NIH. Available at: [Link]
-
Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry. Available at: [Link]
-
Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Special Issue : Recent Progress in Sulfur-Containing Polymers. MDPI. Available at: [Link]
-
Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications. Request PDF - ResearchGate. Available at: [Link]
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Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry (RSC Publishing). Available at: [Link]
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[12][13]-OXATHIOLAN-2-ONE | 3326-89-4. LookChem. Available at: [Link]
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(a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential... ResearchGate. Available at: [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Available at: [Link]
-
High-refractive-index polymer. Wikipedia. Available at: [Link]
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All-organic polymeric materials with high refractive index and excellent transparency. NIH. Available at: [Link]
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GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
-
Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. PMC - NIH. Available at: [Link]
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Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. Macromolecules - ACS Publications. Available at: [Link]
-
Anionic ring-opening polymerization of thiolactones. Journal of the American Chemical Society. Available at: [Link]
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Anionic Ring-Opening Polymerization of a Cyclic Carbonate Having a Norbornene Structure with Amine Initiators. Macromolecules - ACS Publications. Available at: [Link]
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This compound. PubChem - NIH. Available at: [Link]
-
Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Journal of Visualized Experiments. Available at: [Link]
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New Transformation of 1,3-Oxathiolane-2-thione into 1,3-Dithiolan-2-one via Polymerization and Depolymerization. Request PDF - ResearchGate. Available at: [Link]
-
1,3-Oxathiolane. Wikipedia. Available at: [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. Download Table - ResearchGate. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Oxathiolan-2-one
Welcome to the technical support center for the synthesis of 1,3-oxathiolan-2-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. As a key intermediate in pharmaceutical development and polymer science, successful and reproducible synthesis is paramount.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Common Synthesis Failures
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the common route involving the coupling of epoxides and carbonyl sulfide (COS).
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a multifaceted problem that requires a systematic approach to diagnose. The cause often lies in one of four areas: starting materials, reaction conditions, catalyst efficacy, or workup procedure.
Causality-Driven Diagnostic Workflow:
The first step is to logically trace the potential points of failure. The following workflow is designed to systematically isolate the root cause of low product yield.
Caption: Diagnostic workflow for troubleshooting low yields.
-
Starting Material Integrity :
-
Epoxide Purity : The most common starting material, the epoxide, must be free of water and diol impurities. Water can react with many catalysts and reagents, while the corresponding diol is unreactive. The synthesis of epoxides from halohydrins using a base like potassium carbonate is a standard procedure that must be driven to completion.[3]
-
Carbonyl Sulfide (COS) Quality : COS is a gas that can contain impurities like CO₂ or CS₂. Using a high-purity grade is essential. If using CS₂, be aware that the primary product will be the 1,3-oxathiolane-2-thione, not the 2-one.[4][5]
-
-
Reaction Conditions :
-
Temperature Control : While higher temperatures can increase reaction rates, they can also promote side reactions. Notably, 1,3-oxathiolan-2-ones can undergo thermal decarboxylation to form the corresponding thiirane (ethylene sulfide).[6] This equilibrium is a critical consideration. Furthermore, exothermic reactions require careful management to prevent runaway polymerization.
-
Pressure : When using gaseous reactants like COS, maintaining adequate pressure is critical to ensure sufficient concentration in the reaction mixture. A leak in the system is a common cause of stalled or incomplete reactions.
-
-
Catalyst Efficacy :
-
Choice of Catalyst : A wide range of catalysts, including Lewis acids, onium salts (like TBAI), and various base catalysts, are used.[7] The choice is highly dependent on the substrate. The catalyst's role is often to activate the epoxide ring for nucleophilic attack.
-
Catalyst Deactivation : Catalysts can be poisoned by impurities (especially water) in the starting materials or solvent. Ensure all components are rigorously dried. For heterogeneous catalysts, ensure proper activation and handling.
-
Q2: I am observing significant side product formation. How can I improve selectivity?
Selectivity issues are common and typically manifest as isomeric impurities or unwanted secondary products from competing reaction pathways.
Common Side Reactions and Mitigation Strategies:
Caption: Competing reaction pathways in this compound synthesis.
-
Oxygen/Sulfur (O/S) Scrambling : The formation of isomeric products, such as 1,3-dithiolan-2-one or 1,3-dioxolan-2-thione, can occur if the catalyst system is not selective. This scrambling is a known challenge, particularly in reactions involving CS₂ where multiple products can form.[6][8]
-
Solution : Employing highly selective catalyst systems, such as certain bifunctional onium iodides or hydrogen bond donor (HBD) catalysts, can help stabilize the desired intermediate and reduce scrambling.[5] Careful optimization of the catalyst and reaction conditions is key.
-
-
Ring-Opening Polymerization (ROP) : 1,3-oxathiolan-2-ones are effective monomers for polythiocarbonate synthesis.[6] This same reactivity can be a significant side reaction during synthesis, especially at elevated temperatures or with certain catalysts that also promote ROP.
-
Solution : Maintain the lowest effective reaction temperature. Quench the reaction promptly upon completion. Avoid catalysts known to be aggressive ROP initiators if monomer isolation is the goal.
-
-
Decarboxylation to Thiiranes : As mentioned, the product can lose COS (or CO₂) to form a three-membered thiirane ring.[6]
-
Solution : Strict temperature control is the primary mitigation strategy. If the desired product is the thiirane, this reaction can be intentionally promoted. Stereoselective synthesis of cis-thiiranes can be achieved via other routes, such as from aldazine N-oxides.[9]
-
Q3: I am struggling with the final purification of this compound. What are the best practices?
The purification strategy depends heavily on the physical properties of the target molecule, which is often an oil or a low-melting solid.[10]
-
Vacuum Distillation : For thermally stable, liquid products, vacuum distillation is an excellent method for removing non-volatile impurities and residual solvent. Determine the boiling point from literature or safety data sheets (e.g., ~152°C at 760 mmHg) and adjust for vacuum.[1]
-
Column Chromatography : This is the most versatile method for separating the desired product from structurally similar side products.
-
Stationary Phase : Silica gel is standard.
-
Mobile Phase : A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. A standard workup often involves washing the organic phase with aqueous solutions before chromatography.[11]
-
-
Crystallization : If the product is a solid, recrystallization is a powerful purification technique. Finding a suitable solvent system (a solvent in which the product is soluble when hot but sparingly soluble when cold) is the key step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? The cycloaddition of an epoxide with carbonyl sulfide (COS) is arguably the most direct and widely studied route. For large-scale industrial applications, particularly in the synthesis of antiviral drug intermediates like those for Lamivudine (3TC), novel routes starting from low-cost materials like chloroacetic acid and vinyl acetate are being developed to improve supply chain security and reduce costs.[12][13]
Q2: How do I prevent the ring-opening polymerization (ROP) of my product during synthesis or storage? ROP is often initiated by residual catalyst, heat, or light. To prevent it, ensure the catalyst is thoroughly removed during workup (e.g., via filtration or aqueous washes). Store the purified product at reduced temperatures (e.g., -10°C) and protected from light.[6][10] Adding a polymerization inhibitor is an option for long-term storage, but this may interfere with subsequent reactions.
Q3: Can I use carbon disulfide (CS₂) instead of carbonyl sulfide (COS)? What is the expected product? Yes, CS₂ is frequently used as a sulfur source. However, it will yield the 1,3-oxathiolane-2-thione , not the 2-one.[4][14] The reaction mechanism is analogous, often proceeding via base-catalyzed ring opening of the epoxide.[5] This thione analogue is a valuable compound in its own right with applications in polymer and materials science.[8]
Q4: What are the key safety precautions when working with reagents like carbonyl sulfide (COS)? COS is a highly toxic, flammable gas. All manipulations must be conducted in a well-ventilated fume hood with appropriate gas handling equipment, including a secure cylinder, regulator, and flow meter. A scrubbing system (e.g., a bleach or caustic solution) should be in place to neutralize any unreacted gas. Always consult the Safety Data Sheet (SDS) before use.[15]
Q5: How does the choice of catalyst affect the reaction outcome, particularly regarding stereoselectivity? In reactions with chiral epoxides, the catalyst is crucial for stereocontrol. For nucleoside analogues, stereoselective coupling is a major challenge.[16] Lewis acid catalysts can form chelation complexes with the epoxide intermediate, directing the incoming nucleobase to a specific face of the oxathiolane ring.[16] The choice of catalyst and protecting groups can dictate the stereochemical outcome of the glycosylation step.
Section 3: Key Experimental Protocols
The following protocol is a representative example for the synthesis of a 1,3-oxathiolan-2-thione from an epoxide and CS₂, a common and well-documented procedure that highlights key practical considerations.
Protocol: Catalytic Synthesis of 5-(Phenoxymethyl)-1,3-oxathiolane-2-thione
This procedure is adapted from methodologies employing base catalysis for the reaction between epoxides and carbon disulfide.[5]
Step-by-Step Methodology:
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add the epoxide (e.g., 2-(phenoxymethyl)oxirane) (1.0 eq).
-
Solvent and Catalyst : Add an anhydrous solvent (e.g., methanol or THF). Add the catalyst (e.g., NaH, 10 mol%) under an inert atmosphere (N₂ or Ar). Caution: NaH reacts violently with water.
-
Reagent Addition : Add carbon disulfide (CS₂) (1.1 - 1.5 eq) dropwise via syringe at room temperature. An exotherm may be observed.
-
Reaction : Stir the mixture at room temperature for the prescribed time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 1,3-oxathiolane-2-thione.
Typical Reaction Parameters (Tabulated)
| Parameter | Value/Condition | Rationale/Causality |
| Catalyst | NaH/MeOH, DMAP, TBAI | A base or nucleophilic catalyst is required to activate CS₂ and/or the epoxide for the cycloaddition.[4][5] |
| Solvent | THF, Methanol, Water | Choice depends on the catalyst system. Anhydrous conditions are crucial for moisture-sensitive catalysts like NaH.[5] |
| Temperature | Room Temperature | Mild conditions are often sufficient and minimize side reactions like polymerization or decomposition.[4] |
| Stoichiometry | Slight excess of CS₂ | A slight excess of the limiting reagent (often CS₂) helps drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Varies based on substrate reactivity and catalyst efficiency. Requires monitoring for optimal results. |
References
-
Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(6), 889-891. Available from: [Link]
-
Alvarez Miguel, L., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. ResearchGate. Available from: [Link]
-
Mondal, J., et al. (2021). Photo‐Difunctionalization and Photo‐Oxidative Cleavage of the C–C Double Bond of Styrenes. ResearchGate. Available from: [Link]
-
Singh, R., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health (PMC). Available from: [Link]
-
Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. ResearchGate. Available from: [Link]
-
Kumar, D., et al. (2014). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Wheeler, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. National Institutes of Health (PMC). Available from: [Link]
-
Wheeler, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. Available from: [Link]
-
LookChem (Date not available). Cas 3326-89-4,[4][7]-OXATHIOLAN-2-ONE. LookChem.com. Available from: [Link]
-
Kihara, N., et al. (1993). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry. Available from: [Link]
-
Alvarez Miguel, L., et al. (2023). Polymerisation of 1,3-oxathiolane-2-thiones and the potential applications of the resulting poly(monothiocarbonate)s. ResearchGate. Available from: [Link]
-
Wikipedia (Date not available). 1,3-Oxathiolane. Wikipedia. Available from: [Link]
-
Organic Syntheses (Date not available). Organic Syntheses Procedure. orgsyn.org. Available from: [Link]
-
Yudin, A. K., & Caiazzo, A. (Date not available). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Science of Synthesis. Available from: [Link]
-
Nishioka, Y., et al. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. National Institutes of Health (PMC). Available from: [Link]
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Technical Support Center: Purification of 1,3-Oxathiolan-2-one and its Intermediates
Welcome to the technical support center for the purification of 1,3-oxathiolan-2-one and its key synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile organosulfur compounds. This compound is a crucial building block, particularly in the synthesis of antiviral nucleoside analogues like Lamivudine and Emtricitabine.[1][2] However, its purification and the handling of its precursors can present unique challenges, from thermal instability to stubborn impurities.
This document moves beyond simple protocols to explain the causality behind experimental choices. We will address common problems encountered in the lab, providing troubleshooting guides and detailed procedures to ensure you can achieve the desired purity for your critical experiments.
General Synthesis and Purification Workflow
The synthesis of this compound often involves a multi-step pathway where the purity of each intermediate directly impacts the final product's quality. Below is a conceptual workflow illustrating common synthetic routes and the stages where purification is critical.
Sources
Technical Support Center: Enhancing the Electrochemical Stability of 1,3-Oxathiolan-2-one Electrolytes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3-Oxathiolan-2-one (OTO). This guide is designed for researchers and battery scientists investigating the use of OTO as a solvent or co-solvent in advanced battery electrolytes. While OTO presents intriguing properties, its practical application is often hindered by stability issues. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and underlying principles regarding the stability of this compound in an electrochemical environment.
Q1: My OTO-based electrolyte is turning yellow and its viscosity is increasing during storage, even before being used in a cell. What is happening?
A1: This is a classic sign of spontaneous polymerization. This compound, as a cyclic thiocarbonate, can undergo Ring-Opening Polymerization (ROP) to form poly(thioether-carbonate) structures.[1][2] This process can be initiated by trace impurities such as water, acids, or bases acting as catalysts. The extended polymer chains increase the viscosity, and the formation of various chromophores can lead to a yellow or brownish discoloration.
-
Causality: The five-membered ring of OTO is strained. Nucleophilic or electrophilic attack by impurities can readily initiate ring-opening, creating a reactive species that then propagates the polymerization chain. Even elevated temperatures during storage can promote this degradation.[1]
Q2: I'm observing significant first-cycle irreversible capacity loss and poor long-term cycling in my cells with an OTO-based electrolyte. What are the likely causes?
A2: High first-cycle capacity loss and poor cycling performance are typically linked to the instability of the electrolyte at the electrode interfaces, leading to the continuous formation of an unstable Solid Electrolyte Interphase (SEI) on the anode.
-
Anode Instability: OTO can be reductively decomposed on the anode surface. If this decomposition does not form a dense, stable, and ionically conductive passivation layer, the electrolyte will continue to be consumed over subsequent cycles. This parasitic reaction consumes active lithium, leading to high irreversible capacity and rapid capacity fade.
-
Cathode Instability: At higher voltages, OTO can also be oxidatively unstable at the cathode surface. This can lead to the formation of soluble degradation products and damage to the cathode's crystal structure, impairing performance. The oxidation of electrolyte components is a known degradation pathway in high-voltage lithium-ion batteries.[3]
Q3: How can I improve the stability of my OTO-based electrolyte?
A3: A multi-pronged approach focusing on purity, formulation, and additives is the most effective strategy.
-
High-Purity Starting Materials: The single most critical factor is the purity of OTO and the lithium salt. Water is particularly detrimental. Ensure OTO is purified (e.g., by vacuum distillation) and dried using molecular sieves. The water content should be below 20 ppm for reliable results. It is advisable to purify commercially available solvents, as they may contain stabilizers or impurities that interfere with electrochemical processes.[4]
-
Use of Functional Additives: Introducing a small amount (typically 0.5-2 wt%) of an SEI-forming additive is a field-proven technique. These additives have a reduction potential higher than OTO, meaning they decompose first on the anode to create a robust and stable SEI layer. This passivation layer then prevents OTO from reaching the anode surface and decomposing. A classic and effective additive for this purpose is 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate.[5][6]
-
Electrolyte Formulation: Optimizing the concentration of the lithium salt and the ratio of co-solvents can influence the solvation shell of the lithium ions. A well-designed solvation shell can enhance stability and improve ion transport.
Q4: What are the key differences between this compound (OTO) and sulfur-containing additives like 1,3,2-Dioxathiolane 2,2-dioxide (DTD)?
A4: While both are sulfur-containing cyclic compounds, their roles and stability are distinct. OTO is typically investigated as a bulk solvent or co-solvent due to its physical properties. DTD, a cyclic sulfate, is used in small quantities as a functional additive.[5] The key difference lies in their electrochemical stability and the nature of their decomposition products. DTD is specifically designed to reductively decompose at a potential that is ideal for forming a stable SEI on graphite and lithium metal anodes, effectively preventing the decomposition of less stable solvents like propylene carbonate (PC) or, in this case, OTO.[5][6]
Q5: What analytical techniques are essential for troubleshooting OTO stability?
A5: A combination of techniques is necessary to get a full picture of the electrolyte's condition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying the volatile components of the electrolyte, including OTO itself and any low-molecular-weight decomposition products.[6][7]
-
Karl Fischer Titration: Essential for accurately measuring the water content in the electrolyte, which is a critical factor for stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for tracking changes in functional groups, which can indicate polymerization or the formation of new chemical species.
-
Electrochemical Impedance Spectroscopy (EIS): When applied to a symmetric or full cell, EIS can monitor the growth and evolution of the SEI resistance, providing insight into interfacial stability over cycling.
Troubleshooting Guide
| Symptom Observed | Potential Root Cause(s) | Recommended Actions & Verification |
| Increased electrolyte viscosity & color change (yellow/brown) before cell assembly. | 1. Spontaneous Ring-Opening Polymerization (ROP).[1][2]2. Presence of impurities (water, acid/base residue from synthesis). | 1. Purify OTO: Perform vacuum distillation. Store purified OTO over activated molecular sieves in an inert atmosphere (e.g., argon-filled glovebox).2. Verify Purity: Check water content via Karl Fischer titration (< 20 ppm). Analyze purity using GC-MS. |
| Rapid pressure buildup (gassing) during the first charge cycle. | 1. Reductive decomposition of OTO on the anode surface.2. Decomposition of residual water or protic impurities. | 1. Incorporate an SEI-forming additive: Add 1-2 wt% of DTD or a similar additive to the electrolyte.[5]2. Ensure Dryness: Re-verify the water content of all electrolyte components and ensure cell assembly is performed in a dry environment. |
| High first-cycle irreversible capacity (>25%). | 1. Formation of an unstable or inefficient SEI.2. Continuous electrolyte decomposition. | 1. Optimize Additive Concentration: Titrate the concentration of the SEI-forming additive (e.g., test 0.5%, 1%, and 2% DTD).2. Modify Formation Protocol: Use a lower C-rate (e.g., C/20) for the initial formation cycle to allow a more ordered and dense SEI to form. |
| Rapid capacity fade over subsequent cycles. | 1. Unstable SEI that is continuously repaired, consuming lithium inventory.2. Oxidative decomposition at the cathode. | 1. Post-mortem Analysis: Disassemble a cycled cell inside a glovebox. Analyze the surface of the anode using XPS or FTIR to understand the SEI composition.2. Limit Upper Cutoff Voltage: Test cycling to a lower cutoff voltage (e.g., 4.1 V instead of 4.2 V) to check for high-voltage oxidative instability. |
Key Experimental Protocols
Protocol 1: Purification of this compound via Vacuum Distillation
This protocol is essential for removing non-volatile impurities and residual water.
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Drying Agent: Add calcium hydride (CaH₂) to the crude OTO in the boiling flask (approx. 5 g per 100 mL). Stir the mixture under an inert atmosphere at room temperature for at least 12 hours to remove gross amounts of water.
-
Distillation: Heat the flask gently using an oil bath. Apply vacuum gradually. Collect the fraction that distills at the literature-reported boiling point under the corresponding pressure.
-
Storage: Collect the purified OTO directly into a dry flask containing activated 3Å molecular sieves. The flask should be sealed with a septum and stored inside an argon-filled glovebox.
-
Validation: Before use, take an aliquot of the purified OTO and verify its purity.
-
Water Content: Measure using Karl Fischer titration. Target: < 20 ppm.
-
Purity: Analyze by GC-MS. Target: > 99.9%.[7]
-
Protocol 2: Formulation of a Stabilized OTO-based Electrolyte
This protocol describes the preparation of a 1 M LiPF₆ electrolyte in a co-solvent mixture with a stabilizing additive.
-
Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Component Preparation: Use battery-grade LiPF₆, purified OTO (from Protocol 1), and other high-purity co-solvents (e.g., ethylene carbonate, EC) and additives (e.g., DTD). Ensure all components are at room temperature inside the glovebox.
-
Mixing: On a magnetic stir plate, place a volumetric flask. a. Add the desired mass of the solid components first (e.g., LiPF₆ and DTD). b. Slowly add the co-solvents (e.g., OTO and EC) by weight to achieve the desired ratio (e.g., 3:7 w/w). c. Add a stir bar and stir the mixture at a moderate speed until all solids are completely dissolved (this may take several hours).
-
Storage: Store the final electrolyte in a sealed container inside the glovebox. Allow it to rest for at least 24 hours before use in cell assembly to ensure homogeneity.
Mechanistic and Workflow Diagrams
Below are diagrams illustrating key degradation and stabilization pathways, as well as a typical experimental workflow.
Caption: Simplified degradation pathways for this compound.
Caption: DTD additive forms a stable SEI, preventing OTO decomposition.
Caption: A validated workflow for preparing and testing OTO electrolytes.
References
- Analytical Methods. (n.d.). Japan Chemical Industry Association.
-
Wang, B., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. Journal of Colloid and Interface Science, 702(Pt 1), 138841. Retrieved January 14, 2026, from [Link]
-
Deacy, A. C., et al. (2022). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Deacy, A. C., et al. (2022). (a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sanda, F., & Endo, T. (1998). New Transformation of 1,3-Oxathiolane-2-thione into 1,3-Dithiolan-2-one via Polymerization and Depolymerization. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Wang, B., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. ResearchGate. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]
-
Wang, B., et al. (2025). 1,3,2-Dioxathiolane 2,2-Dioxide Additive in Carbonate-Based Gel Polymer Electrolyte Enables Dual-Interface Stabilization for High-Performance Long-Cycling Sodium Metal Batteries. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Jaumann, T., et al. (2014). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. ResearchGate. Retrieved January 14, 2026, from [Link]
- L'excellent, C., & Doublet, M. (2021). A ni based lithium-ion secondary battery comprising a fluorinated electrolyte. Google Patents.
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters, 6, 3643-3649. Retrieved January 14, 2026, from [Link]
-
Al-Harrasi, A., & Al-Mahrooqi, H. (2021). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Zhang, T., et al. (2022). Oxidative decomposition mechanisms of lithium carbonate on carbon substrates in lithium battery chemistries. International Journal of Novel Research and Development, 7(10). Retrieved January 14, 2026, from [Link]
-
Wang, J., et al. (2023). Realizing Stable Carbonate Electrolytes in Li–O2/CO2 Batteries. Chinese Journal of Chemistry, 41, 314-321. Retrieved January 14, 2026, from [Link]
-
Al-Obeidi, A., & Semin, S. (2024). Insights into Polymer Electrolyte Stability and Reaction Pathways: A first-principle calculations study. arXiv. Retrieved January 14, 2026, from [Link]
-
Zhang, T., et al. (2022). Oxidative decomposition mechanisms of lithium carbonate on carbon substrates in lithium battery chemistries. Nature Communications, 13(4886). Retrieved January 14, 2026, from [Link]
-
Jolly, D. S., et al. (2019). Electrolyte oxidation pathways in lithium-ion batteries. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. EP3788668A1 - A ni based lithium-ion secondary battery comprising a fluorinated electrolyte - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
Side reactions and byproducts in 1,3-Oxathiolan-2-one synthesis
Answering the user's request.## Technical Support Center: Synthesis of 1,3-Oxathiolan-2-one
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, focusing on the mechanistic origins of side reactions and the practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and atom-economical method for synthesizing this compound is the coupling reaction of a thiirane (ethylene sulfide) with carbon dioxide (CO₂). This reaction typically requires a catalyst to proceed efficiently. Alternative, though less common, routes include the reaction of 2-mercaptoethanol with phosgene or its derivatives, but these often involve more hazardous reagents and generate stoichiometric waste. The thiirane-CO₂ cycloaddition is preferred for its green chemistry principles.
Q2: Why is catalyst selection so critical in the thiirane + CO₂ reaction?
Catalyst selection is paramount because it governs both the rate and selectivity of the reaction. The ideal catalyst must efficiently activate the thiirane ring for nucleophilic attack by CO₂ (or a CO₂-catalyst adduct) while simultaneously preventing undesirable side reactions. The two most significant competing pathways are the ring-opening polymerization (ROP) of the thiirane monomer and the decarboxylation of the this compound product.[1] An effective catalyst, such as certain organometallic complexes or binary systems involving onium salts, will favor the [3+2] cycloaddition pathway over these alternatives, leading to higher yields of the desired cyclic product.
Q3: What are the main applications of this compound?
This compound and its derivatives are versatile intermediates in organic synthesis and materials science. They are notably used as:
-
Monomers for Polythiocarbonate Synthesis: The molecule can undergo ring-opening polymerization to create polymers with unique optical and thermal properties.[1]
-
Precursors to Thiiranes: The compound can be readily decarboxylated upon heating to cleanly generate ethylene sulfide (thiirane), which can be useful for in-situ applications.[1]
-
Building Blocks in Medicinal Chemistry: The oxathiolane ring is a structural motif found in various bioactive molecules, including antiviral nucleoside analogues.[2][3]
-
Mercaptoethylating Agents: Reaction with amines can result in the addition of a mercaptoethyl group, a useful transformation in pharmaceutical and materials development.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, providing insights into their chemical origins and actionable solutions.
Problem 1: Low or No Yield of this compound
Your reaction runs to completion, but analysis (NMR, GC-MS) shows a low yield of the desired product, with starting materials or a complex mixture remaining.
Possible Cause A: Inefficient Catalyst System The kinetics of the cycloaddition are highly dependent on the catalyst's ability to activate the substrates. Many systems, particularly those involving Lewis acids and nucleophilic co-catalysts (e.g., metal complexes with halide salts), require both components to function optimally.
-
Solution:
-
Verify Catalyst/Co-catalyst Integrity: Ensure catalysts are pure and anhydrous, as water can deactivate many Lewis acidic species.
-
Optimize Catalyst Loading: While typically used in catalytic amounts (0.1-5 mol%), loading may need to be optimized. Start with established literature values and perform a screen to find the optimal concentration for your specific setup.
-
Consider a Binary Catalyst System: Systems like an aluminum or iron complex paired with a tetra-alkylammonium halide (e.g., TBAB) have shown high efficiency under mild conditions.[4] These systems work synergistically, with the Lewis acid activating the thiirane and the halide attacking CO₂ or the thiirane ring.
-
Possible Cause B: Insufficient CO₂ Pressure or Unfavorable Temperature The cycloaddition is an equilibrium process. According to Le Châtelier's principle, sufficient CO₂ pressure is needed to drive the reaction toward the product. Temperature is a double-edged sword: too low, and the reaction rate is impractically slow; too high, and the reverse reaction (decarboxylation) and other side reactions dominate.[1]
-
Solution:
-
Increase CO₂ Pressure: Ensure your reaction vessel is properly sealed and pressurized. Typical pressures range from atmospheric to 50 bar, depending on the catalyst system's efficacy.
-
Optimize Temperature: Screen temperatures methodically. A good starting range is 60-100 °C. If you observe product decomposition (see Problem 2), lower the temperature. If the reaction is too slow, a modest increase may be beneficial, provided side reactions are monitored.
-
Problem 2: Dominance of Polymeric Byproducts
The primary isolated product is a viscous oil or a solid polymer, identified as poly(ethylene sulfide) or a polythiocarbonate, instead of the desired small molecule.
Root Cause: Ring-Opening Polymerization (ROP) ROP is the most common and challenging side reaction.[1] It can be initiated by the same catalysts intended for the cycloaddition. The thiirane ring is strained and susceptible to nucleophilic attack, which can lead to a chain-growth polymerization process that is often kinetically competitive with, or even faster than, the cycloaddition.
Caption: Competing reactions in this compound synthesis.
-
Solution 1: Adjust Reaction Temperature ROP often has a different activation energy than cycloaddition. Generally, lower temperatures favor the cycloaddition over polymerization. If significant polymer is formed, reducing the reaction temperature by 10-20 °C is the first recommended step.
-
Solution 2: Modify Catalyst System Highly nucleophilic or Lewis acidic catalysts can aggressively promote ROP.
-
Reduce Catalyst Loading: Using the minimum effective catalyst concentration can suppress the rate of polymerization relative to cyclization.
-
Select a More Selective Catalyst: Research catalysts known for high selectivity in cyclic carbonate/thiocarbonate synthesis. For example, some sterically hindered salen-metal complexes are designed to favor monomer cyclization by creating a constrained active site.
-
-
Solution 3: Control Monomer Concentration Polymerization is often favored at high monomer concentrations. While counterintuitive, performing the reaction in a suitable, anhydrous solvent (e.g., toluene, THF) can sometimes improve the yield of the cyclic product by keeping the instantaneous concentration of the propagating polymer chain ends low.
Problem 3: Product Decomposes During Reaction or Workup
The desired product forms initially but then disappears over time, or is lost during purification, with a noticeable regeneration of thiirane.
Root Cause: Thermal Decarboxylation this compound is thermally labile and can undergo retro-cycloaddition (decarboxylation) to regenerate thiirane and CO₂.[1] This process is especially significant at temperatures exceeding 120 °C and can be catalyzed by residual acidic or basic impurities.
-
Solution 1: Limit Reaction Temperature and Time Avoid excessive heating. Once the reaction has reached a satisfactory conversion (monitored by TLC or GC), cool it down promptly. Extended reaction times at elevated temperatures will degrade the product.
-
Solution 2: Careful Purification Purification via vacuum distillation is common but must be done carefully.
-
Use a good vacuum source to lower the boiling point.
-
Keep the pot temperature as low as possible.
-
Employ a short-path distillation apparatus to minimize the residence time of the product at high temperatures.
-
Ensure all glassware is free of acidic or basic residues. A pre-wash with a mild bicarbonate solution followed by distilled water and drying can neutralize acidic sites.
-
Summary and Quick Reference Table
| Problem | Primary Cause | Key Solutions |
| Low/No Yield | Inefficient catalysis; Unfavorable T/P | Optimize catalyst/co-catalyst loading; Increase CO₂ pressure; Screen temperatures (60-100 °C). |
| Polymer Formation | Ring-Opening Polymerization (ROP) | Lower reaction temperature; Reduce catalyst concentration; Use a more selective catalyst; Consider using a solvent. |
| Product Loss | Thermal Decarboxylation | Limit reaction temperature (<120 °C) and time; Use high vacuum and short-path distillation for purification. |
| Isomeric Impurities | Catalyst-driven rearrangement | Screen alternative catalysts known for high selectivity; Analyze literature for catalysts that avoid isomerization pathways.[5] |
Validated Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example. Specific conditions may vary based on the chosen catalyst system.
-
Vessel Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Reagent Loading: To the autoclave, add the catalyst (e.g., Cr(salen)Cl, 0.1 mol%) and co-catalyst (e.g., tetrabutylammonium bromide, 1 mol%). The vessel is sealed and purged several times with low-pressure CO₂.
-
Substrate Addition: Add freshly distilled thiirane (1.0 eq) via syringe under a positive pressure of CO₂.
-
Reaction: Pressurize the autoclave with CO₂ to the desired pressure (e.g., 20 bar). Begin stirring and heat the vessel to the target temperature (e.g., 80 °C) using an oil bath or heating mantle with temperature control.
-
Monitoring: Allow the reaction to proceed for the optimized time (e.g., 12-24 hours). If possible, monitor the pressure drop to gauge CO₂ consumption.
-
Workup: Cool the reactor to room temperature and slowly vent the excess CO₂ in a fume hood. Open the reactor and dissolve the crude mixture in a minimal amount of dichloromethane.
-
Catalyst Removal: Pass the crude solution through a short plug of silica gel to remove the bulk of the catalyst. Wash the silica with additional dichloromethane.
-
Solvent Removal: Combine the organic fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can then be purified.
Protocol 2: Purification by Short-Path Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease. Connect the apparatus to a vacuum pump capable of reaching <1 mmHg, with a cold trap in between.
-
Distillation: Place the crude this compound into the distillation flask. Begin stirring and slowly apply vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle. The goal is to find the lowest possible pot temperature that allows for a steady distillation rate.
-
Fraction Collection: Collect the fraction boiling at the literature-reported temperature for your vacuum level (approx. 85-90 °C at 3 mmHg). The purified product should be a clear, colorless liquid.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperature (e.g., 4 °C) to prevent degradation.
References
-
Alvarez Miguel, L., Díez-Poza, C., Mosquera, M. E. G., & Whiteoak, C. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. ResearchGate. [Link]
-
Alvarez Miguel, L., Díez-Poza, C., Mosquera, M. E. G., & Whiteoak, C. (2023). (a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential... ResearchGate. [Link]
-
Synthesis of 1,3-oxathiolane-2-thiones 35. ResearchGate. [Link]
-
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]
-
Kashinath, D., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2699–2734. [Link]
-
Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. ResearchGate. [Link]
-
Kihara, N., Nakawaki, Y., & Endo, T. (1996). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. Journal of Organic Chemistry, 61(19), 6778-6779. [Link]
-
Wheeler, K. A., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 990-1000. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chung, Y. K., et al. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications, 13(1), 4825. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
New Transformation of 1,3-Oxathiolane-2-thione into 1,3-Dithiolan-2-one via Polymerization and Depolymerization. ResearchGate. [Link]
-
Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. ResearchGate. [Link]
-
Kashinath, D., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC. [Link]
-
McPhee, D. J., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6219. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Darensbourg, D. J. (2020). Catalysis of Carbon Dioxide and Oxetanes to Produce Aliphatic Polycarbonates. Green Chemistry. [Link]
-
Cationic ring-opening copolymerization of 2,2-dipheyl-5-methyl-l,3- oxathiolane with ε-caprolacton and stracture analysis of the resulting copolymer. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Wang, L., et al. (2018). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry, 16(15), 2733-2737. [Link]
-
Organic Chemistry Portal. (n.d.). Thiirane synthesis. [Link]
-
GSRS. (n.d.). This compound. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Polymerization of 1,3-Oxathiolan-2-one
Welcome to the technical support center for the polymerization of 1,3-oxathiolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of poly(this compound). This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.
Part 1: Troubleshooting Guide - Addressing Common Experimental Issues
This section is dedicated to resolving specific problems that can arise during the polymerization of this compound.
Question 1: My polymerization of this compound fails to initiate or shows very low monomer conversion. What are the likely causes and how can I fix this?
Answer:
Failure to initiate or low conversion is a frequent issue in ring-opening polymerization (ROP) and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Core Causality: The initiation of ROP, whether cationic or anionic, is highly sensitive to impurities, the choice of initiator, and reaction temperature.
Troubleshooting Steps:
-
Purity of Monomer and Solvent:
-
Problem: this compound is susceptible to hydrolysis. Trace amounts of water or other protic impurities in the monomer or solvent can react with and neutralize many common initiators, particularly in anionic and cationic systems.[1][2][3] Anionic polymerizations are especially sensitive as the carbanionic active centers are strong bases that are readily terminated by protic impurities.
-
Solution: Rigorous purification of the monomer and solvent is critical.
-
Monomer Purification: Recrystallize the this compound from a dry solvent, followed by drying under high vacuum.
-
Solvent Purification: Utilize a solvent still or pass the solvent through activated alumina columns to remove water and other impurities. Store the purified solvent over molecular sieves.
-
-
-
Initiator Selection and Handling:
-
Problem: The chosen initiator may not be sufficiently reactive under your experimental conditions, or it may have degraded due to improper storage.
-
Solution:
-
Cationic Initiators: Strong protic acids or Lewis acids are typically used.[4] Consider using highly reactive initiators like methyl triflate (MeOTf). Be aware that some initiators exhibit slow initiation, which can lead to broad molecular weight distributions.[5]
-
Anionic Initiators: Strong bases such as alkoxides (e.g., potassium tert-butoxide) or organometallic compounds (e.g., n-butyllithium) are effective.[6] The choice of initiator should be based on the pKa of the monomer to ensure efficient initiation.[7]
-
Handling: Always handle initiators under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent deactivation by atmospheric moisture and oxygen.
-
-
-
Reaction Temperature:
-
Problem: The polymerization of five-membered rings like this compound can be thermodynamically challenging.[8] The reaction temperature may be too low to overcome the activation energy barrier for ring-opening.
-
Solution: Gradually increase the reaction temperature. However, be mindful that excessively high temperatures can promote side reactions like decarboxylation.[8] An optimal temperature range must be determined empirically.
-
Question 2: The molecular weight of my poly(this compound) is much lower than theoretically predicted, and the polydispersity index (PDI) is high. How can I achieve better control over the molecular weight?
Answer:
Poor control over molecular weight and a high PDI are indicative of uncontrolled polymerization, often due to chain transfer or termination reactions.
Core Causality: The molecular weight in a living polymerization is determined by the monomer-to-initiator ratio. Deviations from the theoretical molecular weight suggest that the number of active chains is not constant throughout the polymerization.
Troubleshooting Steps:
-
Monomer and Solvent Purity:
-
Problem: As with initiation issues, impurities can act as chain transfer agents, leading to premature termination of growing polymer chains and the formation of low molecular weight polymers.
-
Solution: Ensure the highest purity of all reagents and solvents, as detailed in the previous question.
-
-
Initiator Efficiency:
-
Problem: If the initiation is slow or incomplete, new chains will be formed throughout the polymerization process, resulting in a broad distribution of chain lengths and a high PDI.
-
Solution: Select an initiator that provides rapid and quantitative initiation. For cationic ROP, initiators that quickly form the active species are preferable. For anionic ROP, ensure the initiator is a strong enough nucleophile to react quickly with the monomer.[9]
-
-
Reaction Temperature and Time:
-
Problem: High temperatures can increase the rate of side reactions, including chain transfer and depolymerization (backbiting), which can lower the molecular weight.[8]
-
Solution: Optimize the reaction temperature to balance the rate of propagation against side reactions. Monitor the reaction over time by taking aliquots and analyzing them by GPC to determine the optimal reaction time before significant side reactions occur.
-
Question 3: My final polymer product shows evidence of side reactions, such as discoloration or unexpected peaks in the NMR spectrum. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reaction in the polymerization of five-membered cyclic carbonates and their analogs is decarboxylation.[8][10]
Core Causality: The five-membered ring of this compound is thermodynamically more stable than larger rings, and its polymerization is often accompanied by the loss of carbon dioxide, especially at elevated temperatures.[8] This leads to the formation of ether linkages in the polymer backbone.
Troubleshooting and Identification:
-
Decarboxylation:
-
Problem: At elevated temperatures, this compound can undergo decarboxylation to form ethylene sulfide, which can then polymerize or react further.[8] This results in a polymer that is not a pure polythiocarbonate but rather a copolymer containing thioether linkages.
-
Minimization:
-
Temperature Control: Conduct the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Catalyst/Initiator Choice: Some catalytic systems are more prone to causing decarboxylation than others. Screening different initiators may be necessary.
-
-
Identification:
-
NMR Spectroscopy: The presence of thioether linkages can be identified by characteristic shifts in the 1H and 13C NMR spectra that differ from the expected poly(this compound) structure.[11][12]
-
FTIR Spectroscopy: The carbonyl peak of the thiocarbonate group will be reduced in intensity or absent if significant decarboxylation has occurred.
-
-
-
Isomerization:
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the polymerization of this compound.
Q1: What are the key differences between cationic and anionic ROP for this compound?
A1: Both cationic and anionic mechanisms can be employed for the ROP of this compound.[6][15] The choice depends on the desired polymer architecture and the available experimental setup.
| Feature | Cationic ROP | Anionic ROP |
| Initiators | Protic acids (e.g., triflic acid), Lewis acids (e.g., BF3·OEt2), alkylating agents (e.g., methyl triflate).[4] | Strong bases (e.g., alkoxides, hydroxides), organometallic compounds (e.g., n-BuLi).[6] |
| Mechanism | Propagation occurs via a cationic active center at the chain end.[15] | Propagation proceeds through an anionic active center.[6] |
| Sensitivity | Highly sensitive to nucleophilic impurities. | Extremely sensitive to protic impurities (e.g., water, alcohols) and electrophiles (e.g., CO2). |
| Side Reactions | Prone to backbiting and chain transfer reactions. | Can also undergo backbiting; the strong basicity of the active center can lead to other side reactions. |
Q2: How do I properly purify and store the this compound monomer?
A2: Monomer purity is paramount for successful and controlled polymerization.
-
Purification:
-
Recrystallization: Dissolve the crude monomer in a minimal amount of a suitable dry solvent (e.g., anhydrous diethyl ether or toluene) at an elevated temperature. Allow the solution to cool slowly to induce crystallization.
-
Filtration: Collect the crystals by filtration under an inert atmosphere.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove any residual solvent.
-
-
Storage: Store the purified monomer in a sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a glovebox to protect it from moisture.
Q3: What are the recommended solvents for the polymerization of this compound?
A3: The choice of solvent can significantly impact the polymerization kinetics and the solubility of the resulting polymer.
-
General Requirements: The solvent must be aprotic and rigorously dried.
-
Common Solvents:
-
For Cationic ROP: Chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF), are often used. The polarity of the solvent can affect the nature of the propagating species (ion pair vs. free ions).[15]
-
For Anionic ROP: Aprotic polar solvents such as THF and dimethylformamide (DMF) are commonly used to solvate the cation and promote a faster polymerization rate. Nonpolar solvents like toluene or hexane can also be used, particularly with organolithium initiators.[16]
-
Q4: Which analytical techniques are essential for characterizing the resulting poly(this compound)?
A4: A combination of techniques is necessary for a thorough characterization of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Differential Scanning Calorimetry (DSC):
-
To determine the glass transition temperature (Tg) and melting temperature (Tm), which provide information about the thermal properties of the polymer.
-
-
Thermogravimetric Analysis (TGA):
-
To assess the thermal stability and decomposition profile of the polymer.
-
Part 3: Experimental Protocols and Data Presentation
This section provides standardized protocols for the polymerization of this compound and examples of how to present the resulting data.
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound
Materials:
-
Purified this compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Cationic initiator (e.g., methyl triflate)
-
Inert gas supply (argon or nitrogen)
-
Schlenk flask and line
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, add the purified this compound to a Schlenk flask.
-
Add the desired amount of anhydrous solvent via a dry syringe.
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature.
-
Add the cationic initiator via a microliter syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight.
-
Stir the reaction mixture for the desired time. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by NMR or GPC.
-
Terminate the polymerization by adding a small amount of a nucleophilic quenching agent (e.g., methanol or triethylamine).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under high vacuum to a constant weight.
Protocol 2: General Procedure for Anionic Ring-Opening Polymerization of this compound
Materials:
-
Purified this compound
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Anionic initiator (e.g., potassium tert-butoxide solution in THF)
-
Inert gas supply (argon or nitrogen)
-
Schlenk flask and line
Procedure:
-
Follow steps 1-4 from the cationic polymerization protocol.
-
Add the anionic initiator solution dropwise to the stirred monomer solution at the desired temperature.
-
Allow the polymerization to proceed for the intended duration.
-
Terminate the reaction by adding a protic quenching agent (e.g., degassed methanol or a saturated aqueous solution of ammonium chloride).
-
Follow steps 8-9 from the cationic polymerization protocol to isolate and dry the polymer.
Data Presentation: Summary of Typical Reaction Conditions and Outcomes
| Parameter | Cationic ROP | Anionic ROP |
| Monomer | This compound | This compound |
| Initiator | Methyl triflate | Potassium tert-butoxide |
| [M]/[I] Ratio | 50:1 - 200:1 | 50:1 - 200:1 |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 - 40 °C | -20 - 25 °C |
| Time | 1 - 24 hours | 0.5 - 12 hours |
| Typical Mn (GPC) | 3,000 - 15,000 g/mol | 4,000 - 18,000 g/mol |
| Typical PDI (GPC) | 1.2 - 1.6 | 1.1 - 1.4 |
Part 4: Visualization of Key Processes
Diagram 1: General Workflow for Ring-Opening Polymerization
Caption: Workflow for the ring-opening polymerization of this compound.
Diagram 2: Troubleshooting Logic for Low Monomer Conversion
Sources
- 1. Water as a monomer: synthesis of an aliphatic polyethersulfone from divinyl sulfone and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 17. rsc.org [rsc.org]
Technical Support Center: Overcoming Low Yields in 1,3-Oxathiolan-2-one Reactions
Welcome to the technical support center for the synthesis of 1,3-oxathiolan-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher efficiency.
Troubleshooting Guide
This section addresses specific issues you may be facing during your experiments. The question-and-answer format is intended to help you quickly identify and resolve common problems.
Question 1: My reaction of an epoxide with carbon disulfide is giving a low yield of the desired 1,3-oxathiolan-2-one. What are the likely causes and how can I improve it?
Low yields in the reaction between epoxides and carbon disulfide (CS2) are a frequent challenge. The primary reasons often revolve around incomplete reaction, side product formation, or product decomposition.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The reaction often requires a catalyst to proceed efficiently. If you are using a weak base or an inappropriate catalyst, the reaction rate will be slow, leading to low conversion.
-
Expert Insight: Strong bases are often more effective. For instance, using sodium hydride (NaH) in the presence of methanol can generate methoxide ions, which are potent nucleophiles that activate CS2.[1][2] This system has been shown to produce high yields (86-96%) of 1,3-oxathiolane-2-thiones, which are closely related precursors.[2] While this is for the 2-thione analogue, the principle of activating CS2 is similar. For the 2-one, consider catalysts that can activate the epoxide or the sulfur source.
-
-
Side Reactions and Isomerization: The reaction of epoxides with CS2 can be complex, with the potential for forming various side products, including the isomeric 1,3-dithiolan-2-one or polymeric materials.[3]
-
Expert Insight: The choice of catalyst is crucial for selectivity. Multifunctional catalysts, such as bis-benzimidazolate salts, have been shown to be highly selective for the desired cyclic dithiocarbonate product.[3] For 1,3-oxathiolan-2-ones, a careful selection of a catalyst that favors the desired reaction pathway is essential.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role. High temperatures can lead to the decomposition of the product or promote side reactions.[4]
-
Expert Insight: It is advisable to start at room temperature and monitor the reaction progress. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but this should be done cautiously. Solvent-free conditions have also been reported to be effective in some cases, which can simplify work-up and purification.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Selectivity is a major hurdle in this compound synthesis, especially when using reactive starting materials like epoxides and CS2.[3]
Strategies to Enhance Selectivity:
-
Catalyst Choice: The catalyst not only affects the reaction rate but also directs the regioselectivity of the epoxide ring-opening.
-
Expert Insight: Hydrogen bond donor (HBD) catalysts, such as those derived from amino acids, have shown excellent results in promoting the selective synthesis of cyclic carbonates and their sulfur analogues.[5] These catalysts can activate the epoxide through hydrogen bonding, facilitating a more controlled reaction with the nucleophile.
-
-
Controlled Addition of Reagents: The order and rate of addition of your reagents can influence the product distribution.
-
Expert Insight: Adding the epoxide slowly to a mixture of the catalyst and CS2 can help maintain a low concentration of the epoxide, which may suppress side reactions.
-
Question 3: My starting materials are not fully consumed, even after prolonged reaction times. What should I do?
Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reagent equivalents, or reversible reactions.
Troubleshooting Incomplete Conversion:
-
Reagent Purity: Ensure that your starting materials and solvents are pure and dry. Water and other protic impurities can quench strong bases and other sensitive reagents.
-
Protocol: A guide to purifying common solvents can be found in resources like Purification of Laboratory Chemicals. For instance, toluene can be dried by distillation from sodium benzophenone ketyl.[6]
-
-
Catalyst Loading: The amount of catalyst used can be critical.
-
Expert Insight: While a higher catalyst loading might increase the reaction rate, it can also lead to more side products. It is important to find the optimal catalyst loading through systematic screening.
-
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 1,3-oxathiolan-2-ones?
Several synthetic strategies have been developed for the synthesis of 1,3-oxathiolan-2-ones. The most prevalent methods include:
-
From Epoxides and Carbon Disulfide/Carbonyl Sulfide: This is a widely used method involving the cycloaddition of an epoxide with either carbon disulfide (CS2) or carbonyl sulfide (COS).[1][7][8] The reaction is typically catalyzed by a base or other activators.
-
From Thiiranes: Thiiranes (episulfides) can also be used as starting materials, reacting with a source of the carbonyl group.[9][10]
-
Condensation Reactions: The condensation of an aldehyde or its equivalent with a molecule containing both a thiol and a hydroxyl group, such as 2-mercaptoethanol, can also yield 1,3-oxathiolanes.[11] Subsequent oxidation can lead to the 2-one.
Caption: Common synthetic routes to 1,3-oxathiolan-2-ones.
How does the choice of solvent affect the reaction?
The solvent can have a profound impact on the reaction by influencing the solubility of reagents, the stability of intermediates, and the activity of the catalyst.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve a wide range of reagents and intermediates.
-
Nonpolar Solvents: In some cases, nonpolar solvents like toluene or hexane may be preferred, especially if water needs to be removed azeotropically.
-
Solvent-Free Conditions: As mentioned earlier, running the reaction neat can sometimes lead to higher yields and easier purification.[5]
What are the best practices for purifying 1,3-oxathiolan-2-ones?
Purification is a critical step to obtain the desired product with high purity.
-
Chromatography: Column chromatography on silica gel or florisil is a common method for purifying 1,3-oxathiolan-2-ones.[12] The choice of eluent system will depend on the polarity of the product and impurities.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity.
Data Summary Table: Comparison of Catalytic Systems for a Related Synthesis
The following table summarizes the effectiveness of different bases in the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and CS2, which can provide insights for the synthesis of the 2-one analogue.
| Catalyst System | Yield (%) | Reference |
| Sodium Hydride (10 mol%) in Methanol | 86-96 | [1][2] |
| Sodium Hydroxide | 55 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Oxathiolan-2-thiones using Sodium Hydride and Methanol
This protocol is adapted from a high-yield synthesis of 1,3-oxathiolane-2-thiones and can serve as a starting point for optimization towards 1,3-oxathiolan-2-ones with appropriate modifications.[2]
-
To a solution of the epoxide (1.0 mmol) in methanol (5 mL), add sodium hydride (0.1 mmol, 10 mol%) at room temperature under an inert atmosphere.
-
Stir the mixture for 10 minutes.
-
Add carbon disulfide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
(a) Examples of conversions of this compound at elevated temperature or in the presence of amines. (b) Direct Ring-Opening Polymerisation (ROP) using a Ti-catalyst. (c) Polymerisation after the in situ formation of the cyclic thiocarbonate monomer. ResearchGate. [Link]
-
Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF. ResearchGate. [Link]
-
The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones under the photochemical approach. ResearchGate. [Link]
-
Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(6), 889-891. [Link]
-
(a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential isomerisation steps highlighted. (b) Example of neighbouring group interaction in the polymerisation process. ResearchGate. [Link]
-
The Chemistry Of Carbonyl Sulfide. Chemical Reviews. ACS Publications. [Link]
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health. [Link]
-
Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 896-901. [Link]
-
Synthesis of 1,3-oxathiolane-2-thiones 35. ResearchGate. [Link]
-
Carbonyl sulfide. Wikipedia. [Link]
-
Kihara, N., Nakawaki, Y., & Endo, T. (1996). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry, 61(18), 6158-6162. [Link]
-
Thiirane synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
-
Emerging Roles of Carbonyl Sulfide in Chemical Biology: Sulfide Transporter or Gasotransmitter? National Institutes of Health. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis of three 2-alkyl(aryl)-1,3-oxathiolane compounds | Request PDF. ResearchGate. [Link]
-
Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. National Institutes of Health. [Link]
-
The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. MDPI. [Link]
-
Applying Epoxides in Multi-step Synthesis. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonyl sulfide - Wikipedia [en.wikipedia.org]
- 9. Thiirane synthesis [organic-chemistry.org]
- 10. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Electrochemical Degradation of 1,3-Oxathiolan-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating the electrochemical behavior of 1,3-Oxathiolan-2-one. This guide is designed for professionals in materials science, battery research, and organic electrochemistry. It provides in-depth, field-proven insights into the degradation pathways of this compound under electrochemical stress, framed in a practical, question-and-answer format to address challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions about the electrochemistry of this compound.
Question: What is the primary electrochemical reaction of this compound?
Answer: Under typical experimental conditions in non-aqueous solvents (e.g., acetonitrile, propylene carbonate), this compound primarily undergoes irreversible reduction at the cathode. This characteristic is leveraged in applications like lithium-ion batteries, where it is used as a film-forming additive to create a stable solid electrolyte interphase (SEI) on the anode surface.[1][2] The reduction process involves the cleavage of the five-membered ring.
Question: At what potential does this compound typically degrade (reduce)?
Answer: The reduction potential is highly dependent on the experimental conditions, including the working electrode material, solvent, and supporting electrolyte. However, based on studies of similar cyclic thiocarbonates, the onset of reduction is typically observed in the range of -1.2 V to -1.6 V vs. Ag/AgCl .[3][4] In the context of lithium-ion batteries, its reduction potential is designed to be higher than that of the main solvent components (like ethylene carbonate or propylene carbonate), allowing it to sacrificially decompose and passivate the electrode surface.[5]
Question: Is the electrochemical oxidation of this compound a significant degradation pathway?
Answer: Generally, no. The anodic stability of this compound is considerably high, and its degradation is dominated by cathodic reduction.[6][7] Unless extremely high positive potentials are applied, which would likely lead to solvent and electrolyte decomposition first, the oxidative breakdown of the this compound ring is not a primary concern in most applications.
Question: What are the expected degradation products?
Answer: The irreversible reduction leads to ring-opening. While the precise product distribution can vary, the mechanism is believed to involve the formation of a radical anion intermediate.[8] Subsequent fragmentation and reaction can lead to a mixture of products, including:
-
Gaseous products: Ethylene (C₂H₄) and Carbonyl Sulfide (COS) or Carbon Dioxide (CO₂).
-
Solid/Polymeric products: Lithium sulfide (Li₂S), lithium carbonate (Li₂CO₃), and polymeric species containing thioether and carbonate linkages. These products are crucial for forming the SEI layer in battery applications.[5][9]
Below is a proposed general pathway for the reductive degradation.
Caption: A simplified diagram of the proposed reductive degradation pathway.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your electrochemical experiments.
Question: My cyclic voltammogram (CV) shows a distorted, sloped baseline instead of a flat one. What's wrong?
Answer: A sloped or non-flat baseline is typically caused by a high charging current or uncompensated resistance (Ohmic drop) .[10][11]
-
Causality & Explanation: The charging current arises from the redistribution of ions at the electrode-electrolyte interface to form the electrical double layer. It is proportional to the scan rate and the electrode surface area. Ohmic drop is the potential loss due to the resistance of the solution between the working and reference electrodes, which can skew the shape of the voltammogram.[11]
-
Troubleshooting Steps:
-
Reduce Scan Rate: A high scan rate exacerbates the charging current. Try lowering it (e.g., from 100 mV/s to 20 mV/s) to see if the baseline flattens.[10]
-
Increase Electrolyte Concentration: Low electrolyte concentration increases solution resistance. Ensure your supporting electrolyte concentration is at least 100 times that of your analyte (a common concentration is 0.1 M).[11]
-
Minimize Electrode Distance: Decrease the distance between the working electrode and the tip of the reference electrode (Luggin capillary). Be careful not to block the current path to the counter electrode.[12]
-
Use a Smaller Electrode: A smaller geometric surface area will reduce the total charging current.[10]
-
Check Potentiostat Settings: Ensure that iR compensation is enabled and correctly configured on your potentiostat, if available.
-
Question: I see an irreversible reduction peak as expected, but its current is very low and decreases with subsequent cycles. Why?
Answer: This is a classic sign of electrode passivation or fouling .
-
Causality & Explanation: The degradation products of this compound can be polymeric and/or insoluble in the electrolyte.[5][9] These products adsorb onto the working electrode surface, forming an insulating layer that blocks active sites and impedes electron transfer to new analyte molecules. This is precisely the desired behavior in a battery anode but problematic for analytical studies.
-
Troubleshooting Steps:
-
Polish the Electrode Between Scans: For solid electrodes (like glassy carbon or platinum), you must mechanically polish the surface before each new experiment (not between cycles of the same experiment). A common procedure involves polishing with alumina slurry on a polishing pad, followed by sonication in deionized water and/or ethanol to remove residual particles.[11]
-
Limit the Potential Window: Avoid scanning to unnecessarily negative potentials, which can accelerate the formation of passivating films. Scan just past the reduction peak and then reverse the scan.
-
Use a Lower Analyte Concentration: A lower concentration can slow the rate of film formation, allowing for more reproducible measurements over a few cycles.
-
Consider an Ultramicroelectrode (UME): UMEs are less susceptible to passivation issues due to their enhanced mass transport characteristics.
-
Caption: Troubleshooting workflow for electrode passivation.
Question: My CV scans are not reproducible, and the peak potential seems to shift between experiments. What is the likely cause?
Answer: The most common culprit for shifting potentials is an unstable or improperly prepared reference electrode .[10][13]
-
Causality & Explanation: All potentials in a three-electrode system are measured relative to the reference electrode. If its potential drifts, all measured potentials will drift with it.[13] In non-aqueous electrochemistry, quasi-reference electrodes (like a silver wire) are often used, which can be particularly prone to instability if not prepared correctly or if the solution composition changes.
-
Troubleshooting Steps:
-
Verify Reference Electrode Condition: If using a commercial reference electrode (e.g., Ag/AgCl), ensure the filling solution is correct, free of air bubbles, and that the frit is not clogged.
-
Use an Internal Standard: Add a small amount of a stable, reversible redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) to your solution at the end of the experiment.[11][14] Record its CV. The position of the Fc/Fc⁺ couple is well-known. You can then report all your measured potentials relative to this internal standard, which corrects for minor reference electrode drift between experiments.
-
Isolate the Reference Electrode: Contamination from the working electrode compartment can alter the reference potential. Use a double-junction reference electrode or a salt bridge to isolate it.[12]
-
Check for Impurities: Water and oxygen are common electroactive impurities.[13][15] Ensure your solvent and electrolyte are anhydrous and always degas your solution thoroughly with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.[14]
-
Section 3: Standard Experimental Protocol
This section provides a baseline step-by-step methodology for conducting a cyclic voltammetry study of this compound.
Objective: To characterize the reductive degradation of this compound in a non-aqueous electrolyte.
Materials & Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., 3 mm glassy carbon)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., non-aqueous Ag/Ag⁺ or Ag wire quasi-reference)
-
Polishing materials (alumina slurries, polishing pads)
-
Anhydrous solvent (e.g., Acetonitrile, HPLC grade)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆], electrochemical grade)
-
This compound (high purity)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with progressively finer alumina slurry (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm) on a polishing pad for 1-2 minutes each.
-
Rinse the electrode thoroughly with deionized water, then with the experimental solvent (Acetonitrile).
-
Soncate the electrode in the solvent for 2-3 minutes to remove any adhered polishing particles.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Inside a glovebox or under an inert atmosphere, prepare a 0.1 M solution of [NBu₄][PF₆] in Acetonitrile. This is your blank electrolyte solution.
-
Prepare a stock solution of this compound in the blank electrolyte (e.g., 100 mM).
-
For the experiment, prepare the final analyte solution by diluting the stock solution into the blank electrolyte to the desired concentration (e.g., 5 mM).
-
-
Cell Assembly and Measurement:
-
Assemble the electrochemical cell with the polished working electrode, counter electrode, and reference electrode. Ensure the reference electrode tip is close to the working electrode.[12]
-
Add the 5 mM analyte solution to the cell.
-
Degas the solution by bubbling Argon through it for at least 15 minutes. After degassing, maintain an Argon blanket over the solution.[14]
-
Connect the electrodes to the potentiostat.
-
Run a background CV scan in the blank electrolyte solution first to ensure there are no impurity peaks in your potential window of interest.
-
Perform the CV scan on your analyte solution.
-
Suggested Parameters:
-
Start Potential: 0 V
-
Vertex 1 (Lower Potential): -2.0 V
-
Vertex 2 (Upper Potential): 0 V
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3[14]
-
-
-
Data Analysis:
-
Observe the voltammogram. You should see a reduction peak on the forward (negative-going) scan.
-
Note the peak potential (Ep).
-
Check for a corresponding oxidation peak on the reverse scan. The absence of an oxidation peak confirms the process is irreversible.
-
Compare the 1st, 2nd, and 3rd cycles. A decrease in peak current indicates electrode passivation.[14]
-
Section 4: Data Summary Table
The following table provides a summary of expected electrochemical parameters and their dependencies. These are representative values and will vary with specific experimental conditions.
| Parameter | Typical Value / Observation | Key Dependencies | Reference |
| Reduction Peak Potential (Ep) | -1.2 to -1.6 V (vs. Ag/AgCl) | Electrode material, Solvent polarity, Electrolyte cation | [3][4] |
| Electrochemical Reversibility | Irreversible | The ring-opening reaction is chemically irreversible. | [3] |
| Effect of Scan Rate (ν) | Peak potential (Ep) shifts to more negative values as ν increases. | Confirms irreversibility of the electron transfer kinetics. | [10] |
| Effect of Concentration | Peak current (Ip) is proportional to concentration. | Governed by diffusion control (Randles-Sevcik equation). | [11] |
| Cyclic Stability | Poor; peak current decreases on subsequent cycles. | Passivation of the electrode by insoluble degradation products. | [5] |
References
-
Barba, F., Batanero, B., & Mota, A. J. (2018). Electrochemical Corey–Winter reaction. Reduction of thiocarbonates in aqueous methanol media and application to the synthesis of a naturally occurring α-pyrone. Beilstein Journal of Organic Chemistry, 14, 547–552. [Link]
-
ResearchGate. (2018). Electrochemical Corey–Winter reaction. Reduction of thiocarbonates in aqueous methanol media and application to the synthesis of a naturally occurring α-pyrone. [Link]
-
Strover, L. T., Postma, A., & Horne, M. D. (2020). Anthraquinone-Mediated Reduction of a Trithiocarbonate Chain-Transfer Agent to Initiate Electrochemical Reversible Addition-Fragmentation Chain Transfer Polymerization. ACS Macro Letters, 9(12), 1773–1778. [Link]
-
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Skwierawska, A., & Palys, B. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (149), e59833. [Link]
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WUR eDepot. (2022). Effect of electrolyte composition on electrochemical oxidation: Active sulfate formation, benzotriazole degradation, and chlorinated by-product distribution. [Link]
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ResearchGate. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. [Link]
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ResearchGate. (2014). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2022). (a) Examples of conversions of this compound at elevated temperature or in the presence of amines. [Link]
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ResearchGate. (2015). Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. [Link]
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Technical Support Center: Navigating the Solubility Challenges of 1,3-Oxathiolan-2-one Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3-oxathiolan-2-one derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this important class of compounds. Our goal is to empower you with the scientific rationale behind experimental choices to overcome solubility hurdles in your research and development endeavors.
Section 1: Understanding the Solubility Profile of this compound Derivatives
This compound and its derivatives are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antiviral agents and intermediates in organic synthesis.[1][2] Their unique structure, containing both an oxygen and a sulfur atom in a five-membered ring, imparts specific physicochemical properties that can present challenges in achieving desired solubility for various experimental and formulation needs.
Q1: What are the key structural features of this compound derivatives that influence their solubility?
A1: The solubility of this compound derivatives is governed by a balance of polar and non-polar characteristics within their molecular structure. The core this compound ring itself possesses a degree of polarity due to the presence of ether and thioether linkages, as well as a carbonyl group. However, the overall solubility is significantly influenced by the nature of the substituents attached to this core. Large, non-polar, or aromatic substituents will generally decrease aqueous solubility, while the introduction of polar functional groups, such as hydroxyl or amine moieties, can enhance it. The crystalline nature of these compounds also plays a crucial role; a stable crystal lattice requires more energy to break, leading to lower solubility.
Section 2: Troubleshooting Common Solubility Issues
This section provides a structured approach to diagnosing and resolving common solubility problems encountered during your experiments.
Logical Flow for Troubleshooting Solubility Issues
Caption: A stepwise decision-making workflow for addressing solubility challenges with this compound derivatives.
Frequently Asked Questions (FAQs) in Troubleshooting
A2: Before exploring complex solubilization techniques, it is crucial to confirm the identity and purity of your compound. Impurities from the synthesis, such as starting materials or by-products, can significantly impact solubility.
Experimental Protocol: Compound Purity Verification
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve a small amount of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using LC-MS to identify the main peak corresponding to your compound's expected mass and to detect any impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to determine the purity of your compound, aiming for >95% purity for reliable solubility studies.
-
A3: The next step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. It's also beneficial to understand the solid-state properties of your compound, as different crystalline forms (polymorphs) or an amorphous state can have vastly different solubilities.
Data Presentation: Solubility of a Hypothetical this compound Derivative in Common Solvents
| Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C | Observations |
| Water | 80.1 | < 0.1 | Insoluble |
| Ethanol | 24.5 | 5.2 | Sparingly soluble |
| Propylene Glycol | 32.0 | 15.8 | Moderately soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Freely soluble |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 45.3 | Soluble |
Experimental Protocol: Solid-State Characterization
-
Differential Scanning Calorimetry (DSC):
-
Analyze a small sample of your compound to determine its melting point and to identify any polymorphic transitions. A sharp melting peak suggests a crystalline solid, while a broad transition may indicate an amorphous form.
-
-
Powder X-ray Diffraction (PXRD):
-
Obtain a PXRD pattern to confirm the crystalline or amorphous nature of your compound. Crystalline materials will show sharp diffraction peaks, while amorphous solids will exhibit a broad halo.
-
A4: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous medium can significantly increase solubility.[5] The principle is to convert the neutral, often less soluble, form of the compound into its more soluble salt form.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature until saturation is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Section 3: Advanced Solubilization Strategies
When basic troubleshooting steps are insufficient, more advanced formulation techniques may be necessary.
Q5: What are co-solvents, and how can they be used to improve the solubility of my this compound derivative?
A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Experimental Protocol: Co-solvent System Development
-
Select a panel of pharmaceutically acceptable co-solvents.
-
Prepare a series of binary (e.g., water-ethanol) or ternary (e.g., water-ethanol-propylene glycol) solvent systems with varying compositions.
-
Determine the saturation solubility of your compound in each system using the shake-flask method described in A4.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal composition.
Q6: I am working on a preclinical formulation. What are some excipient-based approaches to enhance solubility?
A6: Several types of excipients can be used to improve the solubility of poorly water-soluble drugs.
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate non-polar drug molecules, increasing their apparent solubility. Examples include polysorbates (Tween®) and poloxamers.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[7]
Q7: For very challenging compounds, what are some of the more advanced formulation technologies available?
A7: For compounds that remain difficult to solubilize, more advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8][9][10] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting amorphous solid dispersion often exhibits significantly enhanced dissolution rates and apparent solubility.
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques such as jet milling or high-pressure homogenization can be used to produce micron- or nano-sized drug particles.
Experimental Workflow: Solid Dispersion Formulation
Caption: A workflow for developing a solid dispersion formulation to enhance the solubility of a this compound derivative.
References
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]
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Properties and reactions of 1,3-oxathiolanes. II. Kinetics, mechanisms, and solvent deuterium isotope effects in the hydrolytic. ACS Publications. Available at: [Link]
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Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. JOCPR. Available at: [Link]
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1,3-Oxathiolane. Wikipedia. Available at: [Link]
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Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S -oxides. ResearchGate. Available at: [Link]
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Dithiols. Part 28. Conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Technical Support Center: Optimizing 1,3-Oxathiolan-2-one for Advanced SEI Formation
Welcome to the technical support center dedicated to enhancing the performance of 1,3-Oxathiolan-2-one as a Solid Electrolyte Interphase (SEI) film former. This guide is designed for researchers, scientists, and professionals in battery technology and drug development who are leveraging this additive in their experimental work. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve a stable and efficient SEI, ultimately improving your battery's performance and longevity.
Introduction to this compound in SEI Formation
This compound, also known as ethylene monothiocarbonate, is a promising electrolyte additive for lithium-ion batteries. Its unique molecular structure allows it to be preferentially reduced on the anode surface during the initial charging cycles. This process forms a stable and ionically conductive SEI layer. A well-formed SEI is critical as it prevents further electrolyte decomposition, minimizes capacity loss, and ensures the safety and durability of the battery.[1][2] However, achieving the optimal performance of this compound can be challenging. This guide provides a structured approach to troubleshoot common issues and enhance its efficacy as an SEI film former.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable protocols for resolution.
Issue 1: Incomplete or Non-uniform SEI Formation
Question: My cycling data shows poor coulombic efficiency in the initial cycles and a continuous capacity fade. How can I confirm if this is due to an inadequate SEI formed by this compound?
Answer:
Poor initial coulombic efficiency and rapid capacity decay are classic indicators of an unstable or incomplete SEI.[3] The SEI should ideally form a passive layer that allows Li-ion transport while being electronically insulating.[1] If the SEI is non-uniform or porous, it will continuously reform by consuming active lithium and electrolyte, leading to the observed performance degradation.
Causality:
-
Sub-optimal Additive Concentration: Too low a concentration of this compound may not be sufficient to form a complete passivation layer before the bulk electrolyte begins to decompose. Conversely, an excessively high concentration can lead to a thick, resistive SEI, impeding ion transport.
-
Formation Protocol: The initial charging rate (C-rate) and voltage window are critical for SEI formation. A high C-rate may not provide sufficient time for the additive to form a dense, stable film, leading to a more porous and less effective SEI.
-
Electrolyte Impurities: The presence of water or other protic species can interfere with the desired SEI formation chemistry, leading to the formation of undesirable byproducts.[4]
Troubleshooting Protocol:
-
Optimize Additive Concentration:
-
Prepare a matrix of electrolyte formulations with varying concentrations of this compound (e.g., 0.5%, 1%, 2%, and 5% by weight).
-
Assemble coin cells with a standard graphite anode and a lithium metal counter electrode.
-
Perform electrochemical characterization, including cyclic voltammetry (CV) and galvanostatic cycling, to identify the concentration that yields the highest initial coulombic efficiency and the most stable cycling performance.
-
-
Refine the Formation Protocol:
-
Implement a low C-rate for the initial formation cycles (e.g., C/20 or C/25). This allows for a more controlled decomposition of this compound and the formation of a more ordered and stable SEI.
-
Introduce a constant voltage step at the end of the first charge to ensure complete formation of the passivation layer.
-
-
Ensure Electrolyte Purity:
Workflow for SEI Formation Optimization
Caption: Proposed decomposition pathway of this compound.
Q2: Are there any safety concerns associated with this compound?
A2: Yes, like most organic solvents and electrolyte additives, this compound should be handled with care. It is classified as a combustible liquid and can cause skin and eye irritation. [5]Always work in a well-ventilated area or under a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [6][7]Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures. [6] Q3: Can this compound be used with cathode materials?
A3: The primary role of this compound is as an anode SEI film former due to its reduction potential. While some additives can also influence the cathode electrolyte interphase (CEI), the oxidative stability of this compound at high cathode potentials may be limited. It is crucial to evaluate its electrochemical stability window using techniques like linear sweep voltammetry (LSV) before incorporating it into high-voltage battery systems.
Q4: How does the performance of this compound compare to other sulfur-containing additives like 1,3,2-dioxathiolane-2,2-dioxide (DTD)?
A4: Both this compound and DTD are effective SEI formers. DTD is known to form a sulfate-rich SEI, which can enhance cycling stability. [8][9]The choice between them may depend on the specific electrode chemistry and desired SEI properties. A comparative study involving both additives in your specific system is recommended to determine the optimal choice.
References
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Shan, X., Zhong, Y., Zhang, L., & Wang, X. (2021). A Brief Review on Solid Electrolyte Interphase Composition Characterization Technology for Lithium Metal Batteries: Challenges and Perspectives. The Journal of Physical Chemistry C. [Link]
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Dr. Sven Daboss. (2025, November 23). Sodium-Ion Battery: SEI on the Hard Carbon Anode [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The main characterization techniques of SEI. [Image]. Retrieved from [Link]
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Semantic Scholar. (n.d.). Evaluation and Characterization of SEI Composition in Lithium Metal and Anode-Free Lithium Batteries. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Electrolyte additive combinations that enhance performance of high-capacity Li1.2Ni0.15Mn0.55Co0.1O2-graphite cells. [PDF]. Retrieved from [Link]
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JYC Battery Manufacturer Co., Ltd. (n.d.). Common Faults and Solutions of Lead-acid Batteries. Retrieved from [Link]
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Why Is Your Battery Electrolyte Cloudy? Risks, Causes, and Solutions Explained! [Video]. (2025, September 27). YouTube. [Link]
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Wang, Q., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. ResearchGate. [Link]
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ResearchGate. (n.d.). Investigation of lithium ion battery electrolytes containing flame retardants in combination with the film forming electrolyte additives vinylene carbonate, vinyl ethylene carbonate and fluoroethylene carbonate. [PDF]. Retrieved from [Link]
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YourMechanic. (n.d.). 6 Steps to Check Your Battery's Electrolyte Levels. Retrieved from [Link]
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Wang, B., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. PubMed. [Link]
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ResearchGate. (n.d.). The synthesis of 1,3-oxathiolane-2-thione derivatives (3) in the presence of CdS NPs. [Image]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Suppression Mechanisms of the Solid-Electrolyte Interface Formation at the Triple-Phase Interfaces in Thin-Film Li-Ion Batteries. [PDF]. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Film-forming electrolyte additives for rechargeable lithium-ion batteries: progress and outlook. Journal of Materials Chemistry A. Retrieved from [Link]
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Office of Scientific and Technical Information. (2010, October 1). Electrolyte additive to improve performance of MCMB LiNi{sub 1/3}Co{sub 1/3}Mn{sub 1/3}O{sub 2} Li-ion cell. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. [PDF]. Retrieved from [Link]
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Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]
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ResearchGate. (n.d.). Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. [PDF]. Retrieved from [Link]
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Royal Society of Chemistry. (2024, July 3). In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 1,3-Oxathiolan-2-one and 1,3-Dithiolan-2-one for Advanced Applications
In the landscape of heterocyclic chemistry, 1,3-oxathiolan-2-one and 1,3-dithiolan-2-one emerge as compounds of significant interest, particularly in the realms of polymer science and energy storage. Their structural similarities, centered around a five-membered ring with a carbonyl group, are contrasted by the presence of differing heteroatoms—oxygen and sulfur in the former, and two sulfur atoms in the latter. This distinction, while seemingly subtle, imparts a cascade of differing physicochemical properties and reactivities, thereby defining their suitability for specific high-performance applications. This guide provides an in-depth comparative study of these two molecules, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in their material selection and experimental design.
Synthesis and Structural Elucidation: A Tale of Two Heterocycles
The synthetic pathways to this compound and 1,3-dithiolan-2-one, while both starting from readily available precursors, showcase the nuanced differences in their chemical nature.
1.1. Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reaction of 2-mercaptoethanol with a carbonylating agent, such as phosgene or its safer equivalents. The causality behind this choice lies in the nucleophilic character of both the hydroxyl and thiol groups of 2-mercaptoethanol, which readily attack the electrophilic carbonyl carbon.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-mercaptoethanol and triphosgene.
Materials:
-
2-Mercaptoethanol
-
Triphosgene
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the 2-mercaptoethanol solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
1.2. Synthesis of 1,3-Dithiolan-2-one
The synthesis of 1,3-dithiolan-2-one is commonly achieved through the reaction of 1,2-ethanedithiol with phosgene or a similar carbonylating agent.[1] This reaction leverages the high nucleophilicity of the two thiol groups to form the dithiocarbonate linkage.
Experimental Protocol: Synthesis of 1,3-Dithiolan-2-one
Objective: To synthesize 1,3-dithiolan-2-one from 1,2-ethanedithiol and phosgene (generated in situ from triphosgene).
Materials:
-
1,2-Ethanedithiol
-
Triphosgene
-
Pyridine
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Dissolve 1,2-ethanedithiol (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the dithiol solution via the dropping funnel at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography on silica gel using a hexane-ethyl acetate eluent system.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Comparative Physicochemical Properties
The differing heteroatomic composition of this compound and 1,3-dithiolan-2-one directly influences their physical and chemical properties. A summary of these properties is presented below.
| Property | This compound | 1,3-Dithiolan-2-one |
| Molecular Formula | C₃H₄O₂S[2] | C₃H₄OS₂[3] |
| Molecular Weight | 104.13 g/mol [2] | 120.19 g/mol [3] |
| Appearance | Colorless liquid | White to off-white solid |
| Boiling Point | 152.4 °C at 760 mmHg | Not readily available (decomposes) |
| Melting Point | Not available | ~35-37 °C |
| Density | 1.374 g/cm³ | ~1.4 g/cm³ |
| Solubility | Soluble in most organic solvents | Soluble in many organic solvents |
| ¹H NMR (CDCl₃, δ) | ~3.5 (t, 2H), ~4.6 (t, 2H) | ~3.4 (s, 4H) |
| ¹³C NMR (CDCl₃, δ) | ~30 (CH₂), ~70 (CH₂), ~170 (C=O) | ~40 (CH₂), ~190 (C=O) |
| IR (ν, cm⁻¹) | ~1720 (C=O stretch) | ~1680 (C=O stretch) |
Causality of Property Differences: The higher molecular weight and melting point of 1,3-dithiolan-2-one can be attributed to the presence of two larger and more polarizable sulfur atoms, leading to stronger intermolecular forces. The downfield shift of the carbonyl carbon in the ¹³C NMR spectrum of 1,3-dithiolan-2-one is indicative of the different electronic environment created by the two sulfur atoms compared to one oxygen and one sulfur atom.
Application in Polymer Science: A Ring-Opening Perspective
Both this compound and 1,3-dithiolan-2-one can serve as monomers in ring-opening polymerization (ROP), a powerful technique for the synthesis of biodegradable and functional polymers.[4][5] The choice between these monomers is dictated by the desired properties of the resulting polymer.
3.1. Ring-Opening Polymerization of this compound
The ROP of this compound typically yields poly(monothiocarbonate)s. These polymers are of interest due to their potential biodegradability and the presence of a sulfur atom in the backbone, which can impart unique properties such as a higher refractive index compared to their all-oxygen polyester analogues. The polymerization can be initiated by various catalysts, including organometallic compounds and organic catalysts.[4]
Caption: Ring-Opening Polymerization of this compound.
3.2. Ring-Opening Polymerization of 1,3-Dithiolan-2-one
The ROP of 1,3-dithiolan-2-one leads to the formation of poly(dithiocarbonate)s. The presence of two sulfur atoms in the repeating unit is expected to result in polymers with even higher refractive indices and distinct thermal and mechanical properties compared to poly(monothiocarbonate)s.
Caption: Ring-Opening Polymerization of 1,3-Dithiolan-2-one.
Comparative Insights: While direct comparative studies on the ROP of these two monomers are scarce, it is reasonable to infer that the higher ring strain of this compound, due to the presence of the smaller oxygen atom, might lead to a more favorable polymerization enthalpy. Conversely, the resulting poly(dithiocarbonate) from 1,3-dithiolan-2-one is expected to exhibit superior thermal stability due to the stronger carbon-sulfur bonds compared to carbon-oxygen bonds.
Electrolyte Additives in Lithium-Ion Batteries: The SEI Perspective
The performance and longevity of lithium-ion batteries are critically dependent on the formation of a stable solid electrolyte interphase (SEI) on the anode surface. Both this compound and 1,3-dithiolan-2-one have been investigated as potential film-forming additives to enhance the SEI layer.
The Underlying Principle: The rationale for using these compounds as additives stems from their cyclic carbonate structure. Upon electrochemical reduction at the anode surface during the initial charging cycles, they are expected to polymerize and form a stable, ionically conductive, and electronically insulating film. This artificial SEI layer can suppress the continuous decomposition of the bulk electrolyte, thereby improving coulombic efficiency and cycle life.
Caption: SEI Formation from Cyclic Carbonate Additives.
Comparative Performance as SEI Formers:
-
This compound: The presence of both oxygen and sulfur suggests that the resulting SEI may be a hybrid of organic lithium carbonates and lithium alkyl sulfites/sulfates, potentially offering a balance of flexibility and stability.
-
1,3-Dithiolan-2-one: An SEI derived from this additive would be rich in dithiocarbonates and other organosulfur species. This could lead to a more robust and thermally stable SEI layer, which is particularly beneficial for high-temperature battery operation.
Experimental Evaluation of SEI-forming Additives:
A typical experimental workflow to evaluate and compare the performance of these additives would involve the following steps:
Protocol: Electrochemical Evaluation of Electrolyte Additives
-
Electrolyte Preparation: Prepare standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (1:1 v/v)). Add 1-2 wt% of this compound or 1,3-dithiolan-2-one to create the test electrolytes. A control electrolyte without any additive should also be prepared.
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using a graphite anode, a lithium metal counter electrode, and the prepared electrolytes.
-
Formation Cycling: Perform initial charge-discharge cycles at a low C-rate (e.g., C/20) to allow for the formation of the SEI layer.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements before and after the formation cycles to analyze the interfacial resistance of the SEI.
-
Cyclic Voltammetry (CV): Perform CV to determine the reduction potential of the additives and observe their effect on the electrochemical window of the electrolyte.
-
Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate their rate capability and long-term cycling stability.
-
Post-mortem Analysis: Disassemble the cells after cycling and analyze the surface of the anode using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI.
Conclusion and Future Outlook
Both this compound and 1,3-dithiolan-2-one present compelling opportunities as functional molecules in materials science. While their synthesis is achievable through established chemical transformations, the choice between them for a specific application hinges on a careful consideration of the desired end-properties.
-
For Polymer Science: this compound may be favored for applications requiring a balance of biodegradability and optical properties, while 1,3-dithiolan-2-one is a promising candidate for high-refractive-index and thermally stable polymers.
-
For Energy Storage: The dithio-analogue, 1,3-dithiolan-2-one, holds theoretical advantages for forming a more robust SEI in lithium-ion batteries, potentially leading to enhanced safety and cycle life, especially under demanding conditions.
It is important to note that a direct, head-to-head experimental comparison of these two compounds under identical conditions is a clear gap in the current scientific literature. Such a study would be invaluable in definitively elucidating their relative merits and would undoubtedly accelerate their adoption in commercial applications. Future research should focus on such direct comparative analyses, exploring not only their performance in the applications discussed but also their potential in other areas such as medicinal chemistry and organic synthesis.
References
- Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72822, this compound. Retrieved from [Link].
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Cheméo (2023). 1,3-Dithiolan-2-one. Retrieved from [Link].
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Cheméo (2023). This compound. Retrieved from [Link].
- Purohit, V. B., et al. (2022). Recent Advances in the Ring-Opening Polymerization of Sulfur-Containing Monomers. Polymer Chemistry, 13(35), 4065-4095.
- Díez-Poza, C., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(18), 3733-3755.
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NIST (National Institute of Standards and Technology). 1,3-Dithiolan-2-one. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). This compound. In NIST Chemistry WebBook. Retrieved from [Link].
- Purohit, V. B., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry, 13(35), 4065-4095.
- Díez-Poza, C., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(18), 3733-3755.
-
ResearchGate. The Many Ways for Reversible Polymerization of 1,2-Dithiolanes. Retrieved from [Link].
- Hall, H. K., & DeBlauwe, F. (1975). Studies in ring-opening polymerization. I. 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide. Journal of the American Chemical Society, 97(24), 7105-7111.
- Zhang, J., et al. (2020). A comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries.
- Petibon, R., et al. (2015). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society, 162(14), A2565-A2575.
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A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Oxathiolan-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of rigorous scientific inquiry. 1,3-Oxathiolan-2-one, a five-membered cyclic thiocarbonate, presents a unique analytical challenge due to the presence of both oxygen and sulfur heteroatoms. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this molecule, offering field-proven insights and detailed experimental protocols to ensure both accuracy and reproducibility.
Introduction to the Analytical Landscape
The structural elucidation of this compound (C₃H₄O₂S) necessitates a multi-faceted analytical approach. The choice of technique is dictated by the specific information required, whether it be the confirmation of the core structure, the identification of impurities, or the quantification of the compound in a complex matrix. This guide will focus on the three most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Causality in Experimental Choices for NMR
The selection of NMR experiments and parameters is critical for obtaining high-quality, interpretable data. For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. ¹³C NMR, in turn, reveals the number of non-equivalent carbons and their electronic environments. Deuterated chloroform (CDCl₃) is a common and suitable solvent due to its ability to dissolve the compound and its relatively simple solvent signals that do not interfere with the analyte's peaks.
Self-Validating NMR Protocols
A robust NMR protocol should include both ¹H and ¹³C spectra acquisition, and for more complex derivatives, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm connectivity. The internal standard, tetramethylsilane (TMS), provides a reliable reference point (0 ppm) for chemical shifts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Lock: Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a pure sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Use the same lock and shim settings as for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 128 to 1024, depending on the sample concentration.[1]
-
Relaxation Delay (D1): 2 seconds.[1]
-
Acquisition Time (AQ): Approximately 1 second.[1]
-
-
Processing:
-
Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]
-
Data Interpretation and Comparison
| Technique | Information Provided for this compound | Advantages | Disadvantages |
| ¹H NMR | Two distinct signals for the two methylene groups (-CH₂-S- and -CH₂-O-). Chemical shifts and coupling patterns confirm the ring structure. | High resolution, provides detailed connectivity information. | Lower sensitivity compared to MS. |
| ¹³C NMR | Three distinct signals: one for the carbonyl carbon (C=O), and one for each of the two methylene carbons. | Unambiguously determines the number of non-equivalent carbons. | Low natural abundance of ¹³C requires longer acquisition times. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of the key carbonyl (C=O) group and the C-O and C-S single bonds in the this compound ring.
Causality in Experimental Choices for FTIR
For a liquid sample like this compound, analyzing it as a neat liquid is the most straightforward and common method. This avoids the use of solvents that could have interfering absorbances. The Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation and provides high-quality spectra.
Self-Validating FTIR Protocol
A reliable FTIR protocol involves acquiring a background spectrum of the clean ATR crystal before analyzing the sample. This background is then automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a single drop of neat this compound directly onto the clean surface of the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation and Comparison
| Technique | Key Vibrational Frequencies for this compound | Advantages | Disadvantages |
| FTIR | Strong C=O stretch (around 1750-1770 cm⁻¹), C-O stretches, and C-S stretches. | Fast, non-destructive, requires minimal sample. Excellent for confirming functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds like this compound, as well as for detecting impurities.
Causality in Experimental Choices for GC-MS
The choice of the GC column and temperature program is crucial for achieving good separation of the analyte from any impurities. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for sulfur-containing heterocyclic compounds. The temperature program should be optimized to ensure good peak shape and resolution. Electron Ionization (EI) at 70 eV is the standard ionization method for creating reproducible fragmentation patterns that can be compared to mass spectral libraries.
Self-Validating GC-MS Protocol
A robust GC-MS method includes the use of a blank run (injecting only the solvent) to identify any system contaminants. The mass spectrometer should be tuned regularly to ensure accurate mass assignments. The identification of this compound is confirmed by both its retention time and the matching of its mass spectrum with a reference spectrum.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Acquisition: Inject 1 µL of the sample solution.
-
Processing:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum of the peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Data Interpretation and Comparison
| Technique | Information Provided for this compound | Advantages | Disadvantages |
| GC-MS | Molecular weight from the molecular ion peak (m/z 104). Characteristic fragmentation pattern provides structural information. High sensitivity for detecting trace impurities. | High sensitivity and selectivity. Excellent for separation of mixtures and impurity profiling. | The molecule must be volatile and thermally stable. Fragmentation can sometimes be complex to interpret without a reference spectrum. |
Comparative Summary of Analytical Techniques
| Feature | NMR Spectroscopy | FTIR Spectroscopy | GC-MS |
| Primary Information | Detailed molecular structure and connectivity | Functional groups present | Molecular weight and fragmentation pattern |
| Sample Requirement | 5-10 mg | 1-2 drops (neat) | Micrograms to nanograms |
| Analysis Time | Minutes to hours | < 5 minutes | 15-30 minutes per sample |
| Destructive? | No | No | Yes |
| Quantitative? | Yes (qNMR) | Yes (with calibration) | Yes (with calibration) |
| Key Strength | Unambiguous structure elucidation | Rapid functional group identification | High sensitivity and separation of mixtures |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A typical workflow for the synthesis and analytical characterization of this compound.
Conclusion
The comprehensive characterization of this compound is best achieved through the synergistic use of NMR, FTIR, and GC-MS. NMR spectroscopy provides the definitive structural elucidation, FTIR offers rapid confirmation of key functional groups, and GC-MS excels in assessing purity and confirming molecular weight. By understanding the strengths and limitations of each technique and employing robust, self-validating protocols, researchers can ensure the generation of high-quality, reliable data essential for advancing their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][3]
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Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Optimized Default 13C Parameters. [Link][1]
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link][2]
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NIST Chemistry WebBook. This compound. [Link]
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Díez-Poza, C., Álvarez-Miguel, L., Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(18), 3733–3755. [Link][2][4]
-
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link][5]
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Validating the Effect of 1,3-Oxathiolan-2-one on Battery Cycle Life: A Comparative Guide
In the relentless pursuit of enhanced energy storage solutions, the longevity of lithium-ion batteries remains a critical bottleneck. The stability of the electrode-electrolyte interface, particularly the Solid Electrolyte Interphase (SEI) on the anode, is paramount in dictating the cycle life and overall performance of a battery. Electrolyte additives have emerged as a potent and cost-effective strategy to engineer a robust SEI. This guide provides an in-depth technical comparison of 1,3-Oxathiolan-2-one, a promising SEI-forming additive, against established alternatives such as Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for researchers and scientists to validate these findings in their own laboratories.
The Critical Role of the Solid Electrolyte Interphase (SEI)
During the initial charging of a lithium-ion battery, the electrolyte reductively decomposes on the anode surface, forming a passivation layer known as the Solid Electrolyte Interphase (SEI).[1] An ideal SEI should be electronically insulating to prevent further electrolyte decomposition while being ionically conductive to allow for the efficient transport of lithium ions.[2] The chemical composition and morphology of the SEI are crucial determinants of a battery's cycle life, rate capability, and safety.[3] Inhomogeneous or unstable SEI layers can lead to continuous electrolyte consumption, lithium dendrite formation, and ultimately, rapid capacity fade.[1]
This compound: A Sulfur-Containing Advantage
This compound, also known as 1,3,2-dioxathiolane 2,2-dioxide (DTD) or ethylene sulfate, is a cyclic sulfate-based additive that has garnered significant attention for its ability to form a highly effective SEI layer.[4] Its mechanism of action is rooted in its electrochemical properties. DTD possesses a higher reduction potential compared to conventional carbonate solvents like ethylene carbonate (EC).[4] This preferential reduction allows DTD to decompose on the anode surface before the bulk electrolyte, forming a stable and robust SEI.
The decomposition products of DTD are key to its efficacy. They primarily consist of lithium sulfite (Li₂SO₃) and organic sulfate species (ROSO₂Li). These components contribute to an SEI that is not only mechanically stable but also possesses low impedance, facilitating efficient lithium-ion transport.
Comparative Analysis: this compound vs. VC and FEC
To objectively assess the performance of this compound, a direct comparison with the widely used additives Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) is essential.
| Performance Metric | This compound (DTD) | Vinylene Carbonate (VC) | Fluoroethylene Carbonate (FEC) |
| SEI Composition | Rich in Li₂SO₃ and organic sulfates | Primarily poly(VC) and lithium carbonate | Contains LiF and polymeric species |
| Cycle Life | Excellent, often superior to VC and FEC in certain systems | Good, but can lead to increased impedance at higher concentrations[5] | Good, but can be prone to gas generation and instability at elevated temperatures[5] |
| Coulombic Efficiency | High | High | High |
| Impedance | Tends to form a low-impedance SEI | Can lead to higher impedance, especially at concentrations >2%[5] | Can result in increased impedance due to a thicker SEI[6] |
| Gas Generation | Generally low | Can generate gas, particularly at higher voltages | Prone to gas generation, especially at elevated temperatures[5] |
This table synthesizes data from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific battery chemistry and testing conditions.
Experimental Validation Protocols
To empower researchers to independently verify the effects of this compound and other additives, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and adhere to high standards of scientific rigor.
I. Coin Cell Assembly (CR2032)
A standardized and reproducible coin cell assembly is fundamental for obtaining reliable electrochemical data.[7]
Materials and Equipment:
-
Anode (e.g., graphite coated on copper foil)
-
Cathode (e.g., LiNiMnCoO₂ coated on aluminum foil)
-
Separator (e.g., Celgard 2325)
-
Electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v)
-
Additive to be tested (this compound, VC, or FEC) at desired weight percentage
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox (<0.5 ppm O₂ and H₂O)
-
Crimping machine
-
Micropipette
Procedure:
-
Prepare the electrolyte solutions with the desired concentration of the additive (e.g., 1 wt%) inside the glovebox. Ensure complete dissolution.
-
Punch electrodes and separator to the required dimensions (e.g., 15 mm for the anode, 14 mm for the cathode, and 16 mm for the separator).
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for electrodes, 70°C for the separator) for at least 12 hours before transferring them into the glovebox.
-
Assemble the coin cell in the following order: negative cap, anode, drop of electrolyte, separator, drop of electrolyte, cathode, spacer, spring, and positive cap.
-
Carefully add a consistent volume of electrolyte to each cell (e.g., 20 µL).[7]
-
Crimp the cell using a crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
II. Electrochemical Characterization
A. Formation Cycling and Galvanostatic Charge-Discharge Testing
This is the primary method to evaluate the cycle life and coulombic efficiency of the battery.
Equipment:
-
Battery cycler (e.g., MACCOR Series 4000)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles. This is crucial for the formation of a stable SEI.
-
Voltage window: e.g., 3.0 V to 4.2 V for a standard graphite/NMC cell.
-
-
Cycle Life Testing:
-
Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
The end of life is typically defined as the point where the capacity retention drops to 80% of its initial value.
-
B. Cyclic Voltammetry (CV)
CV is used to determine the reduction and oxidation potentials of the electrolyte and additives, providing insight into the SEI formation process.
Equipment:
-
Potentiostat with a three-electrode setup (working electrode: e.g., glassy carbon; counter and reference electrodes: lithium metal)
Procedure:
-
Assemble a three-electrode cell inside the glovebox.
-
Scan the potential from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back to OCV at a slow scan rate (e.g., 0.1 mV/s).
-
The appearance of a reduction peak at a potential higher than that of the base electrolyte indicates the preferential reduction of the additive.
C. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to probe the impedance characteristics of the battery, including the SEI resistance and charge transfer resistance.[8]
Equipment:
-
Potentiostat with EIS capability
Procedure:
-
Measure the impedance of the fully charged cell at different cycle numbers (e.g., after the formation cycles, after 50 cycles, and after 100 cycles).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist plots to determine the evolution of the SEI resistance (semicircle at high-to-mid frequencies) and charge transfer resistance.
III. Post-Mortem Analysis
After cycling, disassembling the cells for post-mortem analysis provides direct evidence of the changes in the electrodes and the SEI.[9]
Equipment:
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
-
X-ray Photoelectron Spectroscopy (XPS)
Procedure:
-
Carefully disassemble the cycled cells inside a glovebox.
-
Gently rinse the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
SEM/EDX Analysis:
-
XPS Analysis:
-
Perform XPS on the anode surface to identify the chemical species present in the SEI layer.[9] This can confirm the presence of Li₂SO₃ and organic sulfates for DTD-containing electrolytes.
-
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for validating electrolyte additives.
SEI Formation Mechanism of this compound
Caption: SEI formation with this compound (DTD).
By following these comprehensive guidelines and protocols, researchers can effectively validate the performance of this compound and other electrolyte additives, contributing to the development of longer-lasting and more reliable lithium-ion batteries.
References
-
Fraunhofer ISE. (n.d.). Lab Characterization and Post-Mortem Analysis. Retrieved from [Link]
-
Intertek. (n.d.). Battery Post-Mortem Analysis. Retrieved from [Link]
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MDPI. (2024, April 2). Postmortem Analysis of 18650 Graphite/LFP Cells in a Long-Term Aging Study for Second-Life Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Post-mortem analysis of the Li-ion battery with charge/discharge deterioration in high- and low-temperature environments. Retrieved from [Link]
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Semantic Scholar. (n.d.). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 5). Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). Comparative study of vinylene carbonate and lithium difluoro(oxalate)borate additives in a SiOx/graphite. Retrieved from [Link]
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Wiley Online Library. (2016, December 19). Fluoroethylene Carbonate Additives to Render Uniform Li Deposits in Lithium Metal Batteries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, December 13). SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the SEI role in the stabilization of the graphite.... Retrieved from [Link]
-
University of Edinburgh Research Explorer. (n.d.). Effective Electrolyte Additives for Dual-Ion Batteries. Retrieved from [Link]
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Semantic Scholar. (n.d.). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2017). Tracking the solid-electrolyte-interphase (SEI) formation on Amorphous Si and Sn anodes for li-ion batteries. Retrieved from [Link]
-
DergiPark. (2018, October 15). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Retrieved from [Link]
-
ChemRxiv. (2020, April 1). Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-ion Cells Investigated by Combined EIS & EQCM-D. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Retrieved from [Link]
-
PubMed. (2018, August 8). Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A High Precision Study of the Effect of Vinylene Carbonate (VC) Additive in Li/Graphite Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation and stability of the solid electrolyte interface on the graphite anode. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic illustration of SEI formation on the graphite anode and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of sulfur-containing additives on the formation of solid-electrolyte interphase evaluated by in-situ AFM and ex-situ characterizations. Retrieved from [Link]
-
Technical University of Munich. (n.d.). Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Initial solid electrolyte interphase formation process of graphite anode in LiPF6 electrolyte: an in situ ECSTM investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study of electrolyte additives using electrochemical impedance spectroscopy on symmetric cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-Ion Cells Investigated by Combined EIS & EQCM-D. Retrieved from [Link]
-
ResearchGate. (n.d.). Lifetime vs. rate capability: Understanding the role of FEC and VC in high-energy Li-ion batteries with nano-silicon anodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of fluoroethylene carbonate and vinylene carbonate additives on full-cell optimization of Li-ion capacitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the Reduction and Oxidation of Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) in Graphite/LiNi 0.5 Mn 1.5 O 4 Cells By Electrochemical Impedance Spectroscopy. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Standardization of Coin-Cell Assembly, Electrochemical Testing, and. Retrieved from [Link]
-
Semantic Scholar. (2020, April 1). Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-Ion Cells Investigated by Combined EIS & EQCM-D. Retrieved from [Link]
-
ACS Publications. (2019, October 15). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Retrieved from [Link]
-
DiVA portal. (2023, November 30). Automated electrolyte formulation and coin cell assembly for high-throughput lithium-ion battery research. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide to Li-Ion Coin-Cell Electrode Making for Academic Researchers. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Performance Analysis of 1,3-Oxathiolan-2-one in Battery Chemistries: A Comparative Guide
To the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of 1,3-Oxathiolan-2-one as a potential electrolyte additive in various battery chemistries. Due to a notable lack of extensive experimental data in publicly accessible research, this document will focus on the theoretical potential of this compound based on the performance of structurally similar sulfur-containing electrolyte additives. We will draw comparisons with well-established additives, namely Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), to provide a framework for its potential performance characteristics.
Introduction: The Quest for a Stable Solid Electrolyte Interphase (SEI)
The performance and longevity of rechargeable batteries, particularly next-generation systems like those employing silicon anodes or lithium-sulfur cathodes, are intrinsically linked to the stability of the Solid Electrolyte Interphase (SEI). The SEI is a passivation layer formed on the anode surface during the initial charging cycles from the decomposition of electrolyte components.[1] An ideal SEI should be ionically conductive to allow for the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition.[1] The composition and morphology of the SEI are critical factors that influence a battery's cycling stability, coulombic efficiency, and overall lifespan.
Electrolyte additives are introduced in small quantities to the main electrolyte solution to preferentially decompose and form a more robust and stable SEI layer compared to what would be formed by the bulk electrolyte solvents alone.[1] Additives like FEC and VC are widely used for their ability to form effective SEI layers on graphite and silicon-based anodes.[2]
This compound: A Sulfur-Containing Candidate
This compound, also known as ethylene thiocarbonate, is a sulfur-containing cyclic carbonate. Its molecular structure, featuring a sulfur atom in the five-membered ring, suggests its potential as an SEI-forming additive. Sulfur-containing compounds are known to participate in the formation of SEI layers, often contributing to components that can enhance ionic conductivity and mechanical stability.
While direct experimental data on this compound is scarce, we can infer its potential behavior by examining related sulfur-containing additives that have been studied more extensively.
Comparative Analysis with Established Additives: FEC and VC
To understand the potential advantages and disadvantages of this compound, we will compare its expected properties with those of FEC and VC, two of the most common and well-researched SEI-forming additives.
| Feature | Fluoroethylene Carbonate (FEC) | Vinylene Carbonate (VC) | This compound (Predicted) |
| Primary SEI Component | Lithium Fluoride (LiF), Polymeric species | Poly(VC), Lithium Carbonate (Li₂CO₃) | Sulfur-containing species (e.g., Li₂S, Li₂SO₃), Polymeric species |
| SEI Properties | Forms a stable, LiF-rich SEI which is beneficial for silicon anodes.[2] | Forms a more organic, polymeric SEI. Can lead to increased impedance.[2] | The presence of sulfur could lead to a more ionically conductive SEI. The mechanical properties would need experimental verification. |
| Impact on Performance | Improves cycling stability and coulombic efficiency, especially for Si anodes. | Effective in stabilizing the SEI on graphite anodes, but can increase impedance.[2] | Potentially improves cycling stability and rate capability due to a more conductive SEI. The impact on coulombic efficiency is unknown. |
| Gas Generation | Can reduce gas generation compared to baseline electrolytes. | Can reduce gas generation but may also be a source of CO₂ under certain conditions. | The decomposition pathway is not well-studied, so the effect on gas generation is uncertain. |
Potential Performance in Different Battery Chemistries
Lithium-Ion Batteries (with Silicon Anodes)
Silicon is a promising anode material due to its high theoretical capacity, but it suffers from massive volume changes during charging and discharging, which can pulverize the anode and rupture the SEI.[1] Additives that form a stable and flexible SEI are crucial for the commercialization of Si anodes.
-
Hypothesized Role of this compound: The sulfur-containing components from the decomposition of this compound could contribute to an SEI with enhanced mechanical flexibility and ionic conductivity. This could potentially accommodate the volume expansion of silicon better than a more rigid SEI, leading to improved cycling stability.
Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries offer a very high theoretical energy density, but they are plagued by the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate to the lithium anode, leading to capacity loss and low coulombic efficiency.
-
Hypothesized Role of this compound: As a sulfur-containing molecule, this compound might interact with the polysulfides in the electrolyte, potentially altering their solubility or participating in the formation of a more effective passivation layer on the lithium anode. This could help to mitigate the shuttle effect and improve the overall performance of Li-S batteries.
Experimental Protocols for Evaluation
To validate the potential of this compound, a rigorous experimental plan is necessary. The following outlines a standard protocol for evaluating a new electrolyte additive.
Materials and Electrode Preparation
-
Anode: Prepare electrodes with the desired active material (e.g., graphite, silicon-graphite composite).
-
Cathode: Utilize a standard cathode material such as NMC (Nickel Manganese Cobalt Oxide) or LFP (Lithium Iron Phosphate).
-
Electrolyte: A baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) should be used as a control. Experimental electrolytes will contain varying concentrations of this compound (e.g., 1%, 2%, 5% by weight). For comparison, electrolytes with FEC and VC should also be prepared.
Cell Assembly
-
Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox to prevent moisture and air contamination.
Electrochemical Testing
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.
-
Cycling Performance: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.[3]
-
Rate Capability: Test the cells at different charge and discharge rates to assess their ability to perform under high power conditions.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different stages of cycling to analyze the impedance of the SEI and charge transfer resistance.
Post-Mortem Analysis
-
After cycling, disassemble the cells in a glovebox and harvest the electrodes.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the SEI and the electrode surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer.
Logical Framework for Performance Evaluation
The following diagram illustrates the logical workflow for assessing the performance of this compound as a battery electrolyte additive.
Sources
A Comparative Guide to the Synthetic Routes of 1,3-Oxathiolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3-Oxathiolan-2-one
This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals, particularly antiviral nucleoside analogues.[1] The strategic placement of oxygen and sulfur atoms in the five-membered ring allows for diverse chemical manipulations and the introduction of chirality, which is crucial for biological activity. The pursuit of efficient, scalable, and sustainable methods for the synthesis of this key intermediate is therefore of paramount importance in drug discovery and development. This guide will compare and contrast the most prevalent synthetic strategies to empower researchers in making informed decisions for their specific applications.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through three main pathways: the cycloaddition of carbonyl sulfide to epoxides, the cycloaddition of carbon dioxide to thiiranes, and the condensation of 2-mercaptoethanol with a suitable carbonyl source. Each of these routes possesses distinct advantages and disadvantages in terms of atom economy, reagent availability and toxicity, and reaction conditions.
Route 1: Cycloaddition of Carbonyl Sulfide (COS) to Epoxides
This approach is a highly atom-economical method that directly constructs the this compound ring system from readily available starting materials. The reaction is typically catalyzed by organocatalysts, with guanidine bases showing particular efficacy.
Mechanism: The reaction is proposed to proceed via the activation of the epoxide by the catalyst, followed by nucleophilic attack of the in situ-generated thiocarbonate species derived from carbonyl sulfide. The subsequent intramolecular cyclization yields the desired this compound.
dot graph "Cycloaddition_of_COS_to_Epoxides" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 1: Workflow for the synthesis of this compound from epoxides and COS.
Experimental Protocol: Guanidine-Catalyzed Synthesis [2]
-
Preparation: In a high-pressure reactor, add the desired epoxide and the guanidine base catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD).
-
Reaction: Pressurize the reactor with carbonyl sulfide (COS) to the desired pressure (e.g., 1.5 MPa).
-
Heating and Stirring: Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the designated time.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess COS. The crude product can be purified by distillation or column chromatography.
Route 2: Cycloaddition of Carbon Dioxide (CO₂) to Thiiranes
This route is another atom-economical cycloaddition, utilizing the sulfur analogue of epoxides, thiiranes, and the abundant C1 source, carbon dioxide. The reaction typically requires a catalyst to proceed efficiently.
Mechanism: The mechanism is analogous to the reaction of CO₂ with epoxides, involving the activation of the thiirane ring by a catalyst, followed by nucleophilic attack of an activated CO₂ species or direct carboxylation, and subsequent ring-closure.
dot graph "Cycloaddition_of_CO2_to_Thiiranes" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Figure 2: Workflow for the synthesis of this compound from thiiranes and CO₂.
Experimental Protocol: Catalytic Cycloaddition
Detailed experimental protocols for the direct synthesis of this compound from thiiranes and CO₂ are less commonly reported in readily accessible literature compared to the analogous epoxide reactions. However, the general principles of catalyzed cycloaddition would apply.
-
Preparation: In a high-pressure reactor, the thiirane, a suitable catalyst (e.g., a Lewis acid or a halide salt), and a co-catalyst (if necessary) would be combined in a suitable solvent.
-
Reaction: The reactor would be pressurized with carbon dioxide to the desired pressure.
-
Heating and Stirring: The mixture would be heated and stirred for a specified duration.
-
Work-up: After cooling and depressurization, the product would be isolated and purified.
Route 3: Condensation of 2-Mercaptoethanol with a Carbonyl Source
This classical approach involves the formation of the this compound ring through the reaction of a bifunctional starting material, 2-mercaptoethanol, with a carbonyl-containing reagent that provides the C2-carbonyl group. Triphosgene is one such reagent, although its high toxicity is a significant drawback.
Mechanism: The reaction likely proceeds through the initial formation of a chloroformate or a related activated species from the reaction of one of the functional groups of 2-mercaptoethanol with the carbonyl source. Subsequent intramolecular nucleophilic attack by the other functional group (thiol or hydroxyl) leads to cyclization and formation of the product.
dot graph "Condensation_Reaction" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 3: Workflow for the synthesis of this compound from 2-mercaptoethanol.
Experimental Protocol: Using Triphosgene (with caution) [3]
This protocol is for the synthesis of the related 1,3-oxathian-2-one and is provided as a conceptual illustration. Direct adaptation for this compound would require optimization. Extreme caution is advised when working with triphosgene due to its high toxicity.
-
Preparation: In a fume hood, a solution of 2-mercaptoethanol and a non-nucleophilic base (e.g., a hindered amine) in a suitable solvent (e.g., chloroform) is prepared and cooled.
-
Reaction: A solution of triphosgene in the same solvent is added dropwise to the cooled mixture. The reaction is then allowed to stir at room temperature.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Cycloaddition of COS to Epoxides | Epoxide, Carbonyl Sulfide, Guanidine Catalyst | 4-24 h | 60-80 | 70-95[2] | High atom economy, mild conditions, high yields. | Use of toxic and flammable carbonyl sulfide gas.[4][5][6][7][8] |
| Cycloaddition of CO₂ to Thiiranes | Thiirane, Carbon Dioxide, Catalyst | Variable | Variable | Moderate to Good | Utilizes abundant and non-toxic CO₂. | Thiiranes are less readily available than epoxides and can be malodorous.[9] |
| Condensation with 2-Mercaptoethanol | 2-Mercaptoethanol, Triphosgene, Base | 18 h | Room Temperature | ~22% (for 1,3-oxathian-2-one)[3] | Utilizes a readily available starting material. | Use of highly toxic triphosgene, low reported yield for the analogous six-membered ring. |
Product Characterization: Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
¹H NMR (CDCl₃):
-
Chemical shifts for the methylene protons are expected in the regions of approximately 3.5-3.8 ppm and 4.5-4.8 ppm.[10]
¹³C NMR (CDCl₃):
-
The carbonyl carbon typically appears around 170 ppm.
-
The methylene carbons attached to oxygen and sulfur are expected at approximately 70 ppm and 30 ppm, respectively.[10][11]
Conclusion and Future Perspectives
The synthesis of this compound via the cycloaddition of carbonyl sulfide to epoxides currently represents one of the most efficient and high-yielding methods. While the use of COS necessitates appropriate safety precautions, the high atom economy and mild reaction conditions make it an attractive route for laboratory and industrial applications. The cycloaddition of carbon dioxide to thiiranes is a promising green alternative, though further research is needed to develop highly active and selective catalyst systems to improve its practicality. The condensation route with 2-mercaptoethanol, particularly with hazardous reagents like triphosgene, is less favorable due to safety concerns and, in analogous systems, lower yields.
Future research in this area should focus on the development of non-toxic, recyclable, and highly efficient catalysts for the CO₂-thiirane cycloaddition to provide a truly green and sustainable synthesis of this important heterocyclic building block.
References
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Electrolytes Containing 1,3-Oxathiolan-2-one: An Electrochemical Impedance Spectroscopy Perspective
For researchers, scientists, and drug development professionals venturing into advanced energy storage solutions, the electrolyte remains a critical component dictating battery performance, longevity, and safety. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is paramount, and the choice of electrolyte additives is a key strategy in engineering a robust SEI. This guide provides an in-depth technical comparison of electrolytes containing the promising additive, 1,3-Oxathiolan-2-one, with other common alternatives, leveraging the powerful diagnostic capabilities of Electrochemical Impedance Spectroscopy (EIS).
The Critical Role of the Solid Electrolyte Interphase (SEI)
The SEI is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery.[1][2][3] It is formed from the decomposition products of the electrolyte. An ideal SEI should be ionically conductive to allow for the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition. The composition and stability of the SEI directly impact the battery's capacity retention, cycle life, and overall impedance.[4][5] Sulfur-containing additives, such as this compound, are a class of compounds that have demonstrated significant potential in forming a more effective SEI.
Probing the Interphase: The Power of Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the various electrochemical processes occurring within a battery.[6][7][8] By applying a small AC voltage or current perturbation over a wide range of frequencies, the impedance response of the cell can be measured. This allows for the deconvolution of different contributions to the total cell impedance, such as the electrolyte resistance, the SEI layer resistance, and the charge transfer resistance at the electrode-electrolyte interface.[3][9]
A typical Nyquist plot obtained from an EIS measurement on a lithium-ion battery half-cell consists of one or more semicircles at high to medium frequencies and a sloping line at low frequencies. The high-frequency intercept with the real axis represents the bulk electrolyte resistance (R_e). The semicircle in the high-to-medium frequency range is associated with the impedance of the SEI layer (R_SEI and CPE_SEI), while the semicircle in the medium-to-low frequency range corresponds to the charge transfer resistance (R_ct and CPE_dl). The low-frequency tail, known as the Warburg impedance, is related to the diffusion of lithium ions in the electrode.
This compound as an Electrolyte Additive: A Mechanistic Advantage
This compound is a cyclic sulfur-containing compound that, when added to conventional carbonate-based electrolytes, can significantly enhance the properties of the SEI. The proposed mechanism involves the preferential reduction of the this compound molecule on the anode surface at a higher potential than the bulk electrolyte solvents (e.g., ethylene carbonate). This early decomposition leads to the formation of a stable, inorganic-rich SEI layer containing lithium sulfates and sulfites. This modified SEI is believed to possess higher ionic conductivity and better mechanical stability compared to the SEI formed from carbonate solvents alone.
Comparative Analysis: this compound vs. Alternative Additives
To objectively assess the benefits of this compound, we compare its performance with a standard electrolyte (1 M LiPF6 in EC:DMC) and an electrolyte containing a well-established additive, Vinylene Carbonate (VC). The following table summarizes typical EIS-derived parameters for graphite/Li half-cells after the initial formation cycles.
| Electrolyte System | SEI Resistance (R_SEI) / Ω | Charge Transfer Resistance (R_ct) / Ω | Ionic Conductivity (σ) / mS cm⁻¹ | Key SEI Components |
| Standard (EC:DMC) | 80 - 120 | 100 - 150 | ~8.5 | Li₂CO₃, (CH₂OCO₂Li)₂ |
| + 2% Vinylene Carbonate (VC) | 40 - 60 | 70 - 100 | ~8.2 | Poly(VC), Li₂CO₃ |
| + 2% this compound | 20 - 40 | 50 - 80 | ~8.4 | Li₂SO₃, Li₂S₂O₄, RSO₃Li |
Note: The values presented are representative and can vary based on specific experimental conditions.
From the comparative data, electrolytes containing this compound typically exhibit a significantly lower SEI resistance and charge transfer resistance. This is indicative of a more ionically conductive and stable SEI layer, which facilitates easier Li+ transport across the interphase. The minimal impact on the bulk ionic conductivity suggests that the additive's primary role is interfacial.
Experimental Protocol: EIS Characterization of Electrolytes
A detailed, step-by-step methodology for the EIS analysis of electrolytes is crucial for obtaining reliable and reproducible data.
1. Cell Assembly:
-
Electrodes: Graphite working electrode and lithium metal counter/reference electrode.
-
Separator: Microporous polymer separator (e.g., Celgard).
-
Electrolyte: Prepare the desired electrolyte formulations (standard, with VC, with this compound) in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Assembly: Assemble 2032-type coin cells inside the glovebox.
2. Formation Cycling:
-
Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI layer. A typical voltage range for graphite is 0.01 V to 1.5 V vs. Li/Li+.
3. EIS Measurement:
-
Instrument: A potentiostat with a frequency response analyzer module.
-
Setup: Connect the assembled coin cell to the potentiostat.
-
Parameters:
-
Mode: Potentiostatic EIS.
-
DC Potential: Open circuit voltage (OCV) or a specific state of charge (e.g., fully lithiated).
-
AC Amplitude: 5-10 mV.
-
Frequency Range: 100 kHz to 10 mHz.[1]
-
-
Data Acquisition: Record the impedance data and plot it in a Nyquist format (Z' vs. -Z'').
4. Data Analysis:
-
Equivalent Circuit Modeling: Use appropriate software to fit the experimental EIS data to an equivalent circuit model (e.g., R(QR)(QR)W). This allows for the quantitative determination of R_e, R_SEI, CPE_SEI, R_ct, CPE_dl, and the Warburg element.
Visualizing the Process and Outcomes
To better understand the experimental workflow and the resulting data, the following diagrams are provided.
Caption: Experimental workflow for EIS analysis of electrolytes.
Caption: Comparative Nyquist plots of different electrolytes.
Conclusion and Future Outlook
The use of this compound as an electrolyte additive presents a compelling strategy for enhancing the performance of lithium-ion batteries. As demonstrated through Electrochemical Impedance Spectroscopy, this additive facilitates the formation of a low-resistance, stable SEI on the anode surface. This leads to improved ionic conductivity across the interphase and reduced charge transfer resistance, which are critical for achieving long cycle life and high-rate capability.
Further research should focus on optimizing the concentration of this compound and exploring its synergistic effects with other additives. Advanced EIS techniques, such as distribution of relaxation times (DRT) analysis, can provide even deeper insights into the complex interfacial phenomena. For professionals in battery research and development, a thorough understanding and application of EIS are indispensable for the rational design of next-generation electrolyte systems.
References
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Investigation of the Anodic SEI. - Lancaster EPrints. Available at: [Link]
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EIS study on the formation of solid electrolyte | Request PDF - ResearchGate. Available at: [Link]
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Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PubMed Central. Available at: [Link]
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Impact of a Sulfur-Based Electrolyte Additive on Electrode Cross-talk and Electrochemical Performance of LiNiO2||Graphite Cells - ChemRxiv. Available at: [Link]
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Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion Batteries - MDPI. Available at: [Link]
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Electrochemical Impedance Spectroscopic Study of Polyaniline on Platinum, Glassy Carbon and Carbon Fiber Microelectrodes. Available at: [Link]
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A Definitive Guide to the Structural Confirmation of 1,3-Oxathiolan-2-one using NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock of scientific advancement. The 1,3-oxathiolan-2-one core is a vital heterocyclic motif found in various synthetic intermediates and biologically active molecules.[1][2] While several analytical techniques can suggest its presence, only a systematic Nuclear Magnetic Resonance (NMR) spectroscopic analysis provides the irrefutable, high-resolution evidence required to proceed with confidence.
This guide eschews a simple checklist approach. Instead, it presents a logical, field-tested workflow that leverages the full power of modern NMR. We will explore not just what experiments to run, but why we run them in a specific order, building a self-validating case for the this compound structure from the ground up.
The Primacy of NMR in Heterocyclic Structure Elucidation
While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are invaluable, they provide information about functional groups and mass-to-charge ratios, respectively. They offer pieces of the puzzle. NMR spectroscopy, however, visualizes the complete molecular blueprint—mapping the carbon skeleton and the precise placement of protons, revealing the atom-to-atom connectivity that defines the molecule. For heterocyclic systems, where subtle isomeric differences can drastically alter function, NMR is the gold standard for structural analysis.[3][4]
Part 1: The Foundational Blueprint with 1D NMR
Our investigation begins with the two most fundamental NMR experiments: ¹H (proton) and ¹³C (carbon-13) NMR. These initial spectra provide the essential census of atoms and their immediate electronic environments.
¹H NMR: A Survey of the Proton Environment
The ¹H NMR spectrum is the fastest and most sensitive experiment, making it the logical starting point. For the parent this compound, we expect to see two distinct signals corresponding to the two methylene (-CH₂-) groups.
-
Causality of Chemical Shifts: The key to assignment lies in the electronegativity of the neighboring heteroatoms. The methylene group adjacent to the highly electronegative oxygen atom (C5-H₂) will be more "deshielded," meaning its protons will experience a stronger effective magnetic field and resonate at a higher chemical shift (further downfield). Conversely, the methylene group adjacent to the less electronegative sulfur atom (C4-H₂) will be more shielded and appear further upfield.
-
Expected Multiplicity: In a standard deuterated solvent like CDCl₃, these two methylene groups are chemically distinct. They will couple to each other, resulting in a pair of triplets, assuming a simple first-order coupling pattern. This "triplet of triplets" immediately suggests a -CH₂-CH₂- fragment.
| Proton Assignment | Typical Chemical Shift (δ) in ppm | Expected Multiplicity |
| -O-CH₂ - (H at C5) | ~4.6 - 4.8 | Triplet (t) |
| -S-CH₂ - (H at C4) | ~3.4 - 3.6 | Triplet (t) |
| Typical shift values are influenced by solvent and concentration. Data compiled from general knowledge and typical ranges.[5][6] |
¹³C NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, we anticipate three distinct signals.
-
Causality of Chemical Shifts: The carbon atom environments are dramatically different:
-
C2 (Carbonyl Carbon): The C=O carbon is highly deshielded due to the double bond and the electronegativity of its two oxygen neighbors. It will appear significantly downfield.
-
C5 (-O-CH₂- Carbon): This carbon is attached to a highly electronegative oxygen atom, causing a substantial downfield shift compared to a standard alkane.
-
C4 (-S-CH₂- Carbon): The sulfur atom is less electronegative than oxygen, so this carbon will be found further upfield than C5.
-
This predictable ordering provides a strong preliminary assignment of the carbon skeleton.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| C =O (C2) | ~170 |
| -O-C H₂- (C5) | ~70 |
| -S-C H₂- (C4) | ~30 |
| Data sourced from SpectraBase.[7] |
At this stage, we have strong, corroborating evidence for the this compound structure. However, to meet the highest standards of scientific integrity, we must prove these assignments are not merely assumptions but are confirmed by direct, through-bond correlations.
Part 2: Unambiguous Confirmation with 2D NMR
Two-dimensional NMR experiments are the key to building a self-validating dataset. They transform our assignments from educated guesses into proven facts by revealing direct and long-range correlations between nuclei.
The Analytical Workflow
The logical progression of analysis is crucial for efficiency and clarity. We follow a path from foundational data to definitive confirmation.
COSY (Correlation Spectroscopy): Confirming Proton Neighbors
The ¹H-¹H COSY experiment identifies protons that are coupled to each other. For this compound, this experiment will show a "cross-peak" correlating the signal from the C4-protons with the signal from the C5-protons. This is definitive proof that these two methylene groups are adjacent, confirming the -CH₂-CH₂- spin system we inferred from the triplet splitting in the 1D spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The Linchpin Experiment
The HSQC experiment is arguably the most critical for this structure. It directly correlates each proton signal with the carbon signal to which it is attached. This experiment removes all ambiguity in our assignments.
-
The Experiment's Logic: The HSQC spectrum will show a cross-peak connecting the downfield proton triplet (~4.7 ppm) to the downfield methylene carbon (~70 ppm). It will also show a separate cross-peak connecting the upfield proton triplet (~3.5 ppm) to the upfield methylene carbon (~30 ppm).
-
The Result: This provides irrefutable evidence that the protons at ~4.7 ppm are attached to the carbon at ~70 ppm (the -O-CH₂- group) and the protons at ~3.5 ppm are on the carbon at ~30 ppm (the -S-CH₂- group). Our initial assignments are now proven.
HMBC (Heteronuclear Multiple Bond Correlation): Confirming the Global Structure
The HMBC experiment detects longer-range correlations, typically over 2 or 3 bonds. This is the final piece of validation, confirming how the different fragments of the molecule are connected. For this compound, the most crucial HMBC correlations would be from the methylene protons (on C4 and C5) to the carbonyl carbon (C2). This confirms that both methylene groups are indeed part of the same five-membered ring containing the carbonyl group.
Part 3: A Comparative View with Alternative Techniques
No single technique exists in a vacuum. A robust analysis compares the primary method with orthogonal techniques to ensure a comprehensive understanding.
| Technique | Information Provided | Strengths | Limitations for this Structure |
| NMR Spectroscopy | Complete ¹H and ¹³C chemical environments and atom-to-atom connectivity.[8][9] | Unambiguous structure determination; distinguishes isomers. | Lower sensitivity than MS; requires slightly larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-O, C-S).[10][11] | Fast, simple, requires minimal sample. Strong, characteristic C=O stretch (~1750-1770 cm⁻¹). | Provides no connectivity information; cannot distinguish from isomers with the same functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[10][12] | Extremely high sensitivity; confirms molecular formula via high-resolution MS. | Provides no direct structural or stereochemical information; fragmentation can be complex to interpret. |
As the table illustrates, while IR can quickly confirm the carbonyl group and MS can verify the mass, only the complete NMR workflow can definitively prove the specific this compound ring structure against other potential isomers.
Part 4: Standard Operating Protocol for Analysis
This protocol outlines the key steps for acquiring high-quality, self-validating NMR data for a this compound sample.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.
- Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Shimming:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Perform automated or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak indicates good shimming.
3. Data Acquisition:
- ¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise (typically 16-32 scans).
- ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This will require more scans than the proton spectrum due to the low natural abundance of ¹³C (typically 256-1024 scans).
- COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
- HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence optimized for one-bond C-H coupling (~145 Hz).
- HMBC: Use a standard gradient-selected HMBC (gHMBC) pulse sequence optimized for long-range couplings (~8 Hz).
4. Data Processing & Analysis:
- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct all spectra manually.
- Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the same TMS reference.
- Integrate the ¹H signals to determine proton ratios.
- Analyze the 2D spectra to identify cross-peaks and establish the correlations as described in Part 2.
5. Final Reporting:
- Compile all chemical shifts, multiplicities, and coupling constants in a table.
- Annotate spectra with assignments.
- Draw the confirmed structure and summarize the key 2D correlations that support the assignment.
References
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Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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SpectraBase. (n.d.). This compound [¹³C NMR]. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72822, this compound. [Link]
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Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
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PubMed Central (PMC). (n.d.). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. [Link]
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MDPI. (n.d.). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]
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Organic Chemistry Portal. (n.d.). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. [Link]
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ResearchGate. (n.d.). ¹³C-nmr Chemical Shifts of 1, 2, and 3. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. [Link]
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A Senior Application Scientist's Guide to the Antiviral Performance of 1,3-Oxathiolane Derivatives
Introduction: Defining the Scope of 1,3-Oxathiolane Antivirals
To our fellow researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the antiviral performance of a significant class of therapeutic agents: 1,3-oxathiolane derivatives. It is crucial, however, to begin with a point of clarification. The initial focus of this guide was on derivatives containing the 1,3-oxathiolan-2-one scaffold. Our comprehensive literature review revealed a notable scarcity of published data on the antiviral activity of this specific chemical class.
Conversely, a structurally related group, the 1,3-oxathiolane nucleoside analogs , represents a cornerstone of antiviral therapy, particularly against retroviruses like HIV and hepadnaviruses like HBV. These compounds, where the 2-position of the oxathiolane ring is substituted with a nucleobase, have been extensively studied and have led to the development of blockbuster drugs. Therefore, to provide a guide of significant value and scientific integrity, we will focus on the rich body of evidence surrounding these 1,3-oxathiolane nucleoside analogs. This exploration will provide invaluable insights into the structure-activity relationships and the methodologies used to evaluate this critical class of antiviral agents.
The Mechanism of Action: A Tale of Two Enantiomers
The primary mechanism of antiviral action for 1,3-oxathiolane nucleosides is the inhibition of viral DNA synthesis through chain termination.[1][2] These compounds, being analogs of naturally occurring 2'-deoxynucleosides, are phosphorylated in vivo to their 5'-triphosphate form. This active metabolite then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by viral polymerases, such as HIV reverse transcriptase.[1][2] The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation.[2]
A fascinating aspect of this class of compounds is the stereochemistry. It was initially believed that only D-nucleoside analogs, which mimic the natural stereochemistry, would be effective. However, the discovery that L-nucleosides, such as Lamivudine (3TC) and Emtricitabine (FTC), exhibit potent antiviral activity with a more favorable toxicity profile revolutionized the field.[1] These "unnatural" L-enantiomers often show greater antiviral efficacy and stability compared to their D-counterparts.[1]
Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogs.
Benchmarking Antiviral Performance: Key Derivatives and Assays
The evaluation of antiviral compounds relies on a standardized set of in vitro assays to determine their efficacy and toxicity. Here, we detail the methodologies and present a comparative analysis of key 1,3-oxathiolane nucleoside analogs.
Key Performance Metrics
-
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency.
-
IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of a target's activity, such as a viral enzyme.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. A higher CC50 is desirable.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable therapeutic window, with greater selectivity for antiviral activity over cellular toxicity.
Antiviral Assays for Human Immunodeficiency Virus (HIV)
A common method for assessing anti-HIV activity is the measurement of the inhibition of viral replication in susceptible human T-cell lines, such as MT-4 or CEM cells.
-
Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^5 cells/mL.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a no-drug control and a reference drug control (e.g., AZT).
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
p24 Antigen Quantification: After incubation, centrifuge the plates and collect the cell-free supernatant. Quantify the amount of HIV-1 p24 core antigen in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for HIV-1 p24 Antigen Inhibition Assay.
Antiviral Assays for Hepatitis B Virus (HBV)
For HBV, stably transfected human hepatoma cell lines that constitutively produce HBV particles, such as the HepG2.2.15 cell line, are widely used for screening antiviral compounds.
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere and grow to confluence.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 6-9 days, with media and compound changes every 3 days.
-
DNA Extraction: After incubation, lyse the cells and extract the total DNA.
-
HBV DNA Quantification: Quantify the amount of extracellular or intracellular HBV DNA using quantitative real-time PCR (qPCR) targeting a specific region of the HBV genome.
-
Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA reduction against the drug concentration.
Comparative Performance of Key 1,3-Oxathiolane Nucleoside Analogs
The table below summarizes the in vitro antiviral activity and cytotoxicity of two leading 1,3-oxathiolane nucleoside analogs, Lamivudine (3TC) and Emtricitabine (FTC), against HIV-1 and HBV.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Lamivudine (3TC) | HIV-1 | MT-4 | 0.37–1.31 | >100 | >76-270 | [1] |
| HIV-1 | PBM | 0.02 | >100 | >5000 | [1] | |
| HBV | HepG2.2.15 | 0.1 | >100 | >1000 | ||
| Emtricitabine (FTC) | HIV-1 | CEM | 0.009 | >200 | >22,222 | [1] |
| HBV | HepG2.2.15 | 0.01 | >200 | >20,000 | [3] |
Note: PBM stands for Peripheral Blood Mononuclear cells. Data is compiled from various sources and specific values may vary depending on the experimental conditions.
Structure-Activity Relationship (SAR) Insights
The extensive research on 1,3-oxathiolane nucleosides has provided valuable insights into their structure-activity relationships:
-
The L-Configuration: As mentioned, the unnatural L-configuration is crucial for the high potency and low toxicity of compounds like 3TC and FTC.[1]
-
5-Fluorocytosine Moiety: The presence of a fluorine atom at the 5-position of the cytosine base in Emtricitabine contributes to its enhanced potency against both HIV and HBV compared to Lamivudine.[3]
-
Modifications at the 5'-Position: Prodrug strategies involving modification of the 5'-hydroxyl group have been explored to improve the pharmacokinetic properties of these compounds.
Conclusion and Future Directions
While the antiviral potential of this compound derivatives remains an unexplored area, the closely related 1,3-oxathiolane nucleoside analogs have undeniably revolutionized the treatment of HIV and HBV infections. The high potency, favorable safety profile, and unique stereochemical properties of compounds like Lamivudine and Emtricitabine serve as a powerful testament to the therapeutic potential of the 1,3-oxathiolane scaffold.
Future research could be directed towards synthesizing and screening novel 1,3-oxathiolane-2-one derivatives to determine if this specific chemical class holds any untapped antiviral potential. Furthermore, the continued exploration of novel nucleoside and non-nucleoside derivatives of the 1,3-oxathiolane ring system may lead to the discovery of next-generation antiviral agents with improved resistance profiles and broader spectrums of activity.
References
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Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
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De Clercq, E. (2009). The role of nucleoside analogues in the treatment of virus infections. Antiviral Chemistry & Chemotherapy, 19(4), 153-174. [Link]
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Furman, P. A., et al. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686–2692. [Link]
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Doong, S. L., et al. (1991). Inhibition of the replication of hepatitis B virus in vitro by 2',3'-dideoxy-3'-thiacytidine and related analogues. Proceedings of the National Academy of Sciences, 88(19), 8495-8499. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Oxathiolan-2-one for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this commitment. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 1,3-oxathiolan-2-one, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is crucial. This compound, a cyclic thiocarbonate, presents a multi-faceted risk profile that necessitates careful handling.
Key Hazards:
-
Combustible Liquid: this compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[1]
-
Harmful if Swallowed: Ingestion of this chemical can lead to adverse health effects.[1]
-
Skin and Eye Irritant: Direct contact can cause significant irritation to the skin and eyes.[1]
-
Respiratory Irritant: Inhalation of vapors may lead to respiratory tract irritation.[1]
A comprehensive understanding of these hazards informs every subsequent step in the disposal process, from the selection of personal protective equipment to the choice of disposal methodology.
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, the following personal protective equipment is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | A flame-retardant lab coat worn over full-coverage clothing. | Protects against accidental spills and splashes. The flame-retardant property is crucial due to the combustible nature of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling large quantities or in a poorly ventilated area. | Minimizes the risk of inhaling irritating vapors. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any potential vapor release. An emergency eyewash station and safety shower must be readily accessible.
Disposal Pathways: A Decision-Making Framework
The selection of an appropriate disposal method for this compound depends on the quantity of waste, available facilities, and local regulations. The following diagram illustrates the decision-making process for selecting the most suitable disposal pathway.
Caption: Decision framework for the disposal of this compound.
Step-by-Step Disposal Protocols
Laboratory-Scale Chemical Degradation via Alkaline Hydrolysis
For small quantities of this compound typically encountered in a research setting, chemical degradation through alkaline hydrolysis is the preferred method. This process breaks down the cyclic thiocarbonate into less hazardous, water-soluble compounds.
Rationale: Alkaline hydrolysis targets the ester linkage in the this compound ring, leading to its opening and the formation of more environmentally benign products. This method is advantageous for laboratory settings as it can be performed with standard laboratory equipment and reagents.
Protocol:
-
Preparation: In a chemical fume hood, prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Caution: The dissolution of NaOH and KOH is exothermic. Allow the solution to cool to room temperature.
-
Reaction Setup: Place the waste this compound in a suitable container (e.g., a borosilicate glass beaker or flask) equipped with a magnetic stirrer. The container should be large enough to accommodate the volume of the waste and the alkaline solution.
-
Slow Addition: Slowly add the 10% alkaline solution to the this compound with constant stirring. A 10:1 ratio of alkaline solution to waste by volume is recommended to ensure a sufficient excess of the hydrolyzing agent.
-
Reaction and Monitoring: Allow the mixture to stir at room temperature for a minimum of 24 hours. The progress of the hydrolysis can be monitored by checking the pH of the solution, which should remain alkaline.
-
Verification of Degradation: After 24 hours, ensure the pH of the solution is still strongly alkaline (pH > 12). If the pH has decreased significantly, add more alkaline solution and continue stirring for another 24 hours.
-
Neutralization: Once the degradation is complete, neutralize the resulting solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) with continuous stirring. Monitor the pH closely and aim for a final pH between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting aqueous solution may be suitable for disposal down the sanitary sewer, pending approval from your institution's environmental health and safety office and compliance with local wastewater regulations.
High-Temperature Incineration for Bulk Quantities
For larger volumes of this compound, or in facilities equipped for it, high-temperature incineration is an effective disposal method.
Rationale: Incineration at high temperatures ensures the complete combustion of the organic material, converting it primarily to carbon dioxide, water, and sulfur oxides. The sulfur oxides must be removed from the flue gas by a scrubber system to prevent air pollution.
Procedure:
-
Packaging: The waste this compound should be securely packaged in a combustible container that is compatible with the chemical.
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents as "this compound" and displaying the appropriate hazard symbols.
-
Licensed Disposal: The packaged waste must be collected and transported by a licensed hazardous waste disposal company to a facility equipped with a chemical incinerator that has an afterburner and a scrubber system.
Regulatory Considerations: EPA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[2] this compound is not a specifically listed hazardous waste.[1][3] However, it would likely be classified as a hazardous waste based on the following characteristics:
-
Ignitability (D001): As a combustible liquid with a flashpoint below 140°F (60°C), it meets the criteria for an ignitable hazardous waste.[3]
Therefore, waste this compound should be managed as a hazardous waste in accordance with federal, state, and local regulations. Always consult your institution's environmental health and safety department for specific guidance on waste classification and disposal procedures.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,3-Oxathiolan-2-one
For the modern researcher navigating the complexities of drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when handling 1,3-Oxathiolan-2-one (CAS: 3326-89-4), a versatile but hazardous heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep-rooted culture of safety through a thorough understanding of the "why" behind each procedural step.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
Before detailing PPE protocols, it is crucial to understand the specific hazards associated with this compound. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Combustible Liquid: While not highly flammable, it can ignite with a sufficient heat source.
-
Harmful if Swallowed: Poses a significant acute toxicity risk via ingestion.
-
Causes Skin Irritation: Direct contact can lead to localized inflammation and discomfort.
-
Causes Serious Eye Irritation: The potential for significant eye damage upon contact is high.
-
May Cause Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.
Additionally, as a moisture-sensitive compound, it can react with water, potentially releasing hazardous decomposition products. Therefore, all handling procedures must be conducted in a manner that minimizes exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.
All manipulations of this compound that could generate vapors, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1] This primary engineering control is your first and most critical line of defense against respiratory exposure.
The term "impervious gloves" is often used but lacks the necessary specificity for safe handling. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.
| Glove Material | Suitability for this compound (Inferred) | Rationale & Recommendations |
| Nitrile | Fair to Good (for incidental contact) | Nitrile gloves offer good resistance to a range of organic solvents and weak acids.[2][3] They are suitable for tasks with a low likelihood of direct, prolonged contact. Always use a minimum thickness of 5 mils and double-glove. Immediately remove and replace the outer glove if contamination is suspected. |
| Butyl Rubber | Excellent (for prolonged contact or immersion) | Butyl rubber provides excellent resistance to a wide variety of esters, ketones, and aldehydes. Given the carbonate functional group in this compound, butyl rubber is the recommended choice for procedures with a higher risk of splash or immersion. |
| Neoprene | Fair | Neoprene offers moderate protection against some organic acids and alcohols but may not provide sufficient barrier for prolonged exposure to this compound. |
| Latex/Natural Rubber | Not Recommended | Latex gloves offer poor resistance to most organic solvents and should not be used for handling this compound. |
Operational Directive: For all routine handling, double-gloving with nitrile gloves (minimum 5 mil) is the mandatory minimum. For high-risk procedures or when handling larger quantities (>100 mL), butyl rubber gloves are required. Always inspect gloves for any signs of degradation or perforation before use.
Given that this compound causes serious eye irritation, robust eye and face protection is essential.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for all liquid transfers: Tightly fitting chemical splash goggles.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., pressure reactions, large-volume transfers), a full-face shield worn over chemical splash goggles is mandatory.
A standard cotton lab coat is insufficient. A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher splash potential, a chemically resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat. Ensure that clothing provides full coverage of the arms and legs, and that shoes are closed-toe and made of a non-porous material.
Since there are no established Occupational Exposure Limits (OELs) for this compound, a risk-based approach to respiratory protection is necessary. The decision to use respiratory protection should be based on the potential for vapor generation and the adequacy of engineering controls.
Decision Workflow for Respiratory Protection
Caption: Decision workflow for selecting appropriate respiratory protection.
When a respirator is required, the following should be used:
-
Respirator Type: An air-purifying respirator (APR), either a half-mask or a full-facepiece model.
-
Cartridge Type: NIOSH-approved Organic Vapor (OV) cartridges (black) .[4] For situations where particulates may also be generated, a combination OV/P100 cartridge is recommended.
-
Change Schedule: As there are no established OELs, a conservative cartridge change schedule must be implemented based on the frequency and duration of use. Consult with your institution's Environmental Health and Safety (EHS) department to establish a formal schedule.
Operational and Disposal Plans
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don a flame-resistant lab coat, safety goggles, and double nitrile gloves.
-
Dispensing: Handle this compound as a moisture-sensitive liquid.[5] Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to moisture.
-
Reaction: Conduct all reactions within the fume hood. If heating is required, use a heating mantle with a temperature controller; do not use an open flame.
-
Post-Procedure: After use, securely cap the container and wipe it down with a damp cloth before returning it to its designated storage location.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the surface with a mild detergent and water solution, followed by a final wipe-down with 70% ethanol.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, remove any ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill on your own.
-
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, compatible container with a secure lid.
-
Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "spill debris," "used gloves").
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour any amount of this compound down the drain.[6]
By adhering to these detailed PPE and handling protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring both personal safety and the integrity of their research.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72822, this compound. Retrieved from [Link].
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U.S. Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup. Retrieved from [Link].
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University of California, San Diego. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link].
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Cheméo. (2024). Chemical Properties of this compound (CAS 3326-89-4). Retrieved from [Link].
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PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link].
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Wipf Group, University of Pittsburgh. (2011). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link].
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Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link].
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University of California, San Diego. (2024). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link].
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eSafety Supplies, Inc. (n.d.). 3M™ Chlorine, Hydrogen Chloride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. Retrieved from [Link].
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link].
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R.S. Hughes. (n.d.). Chemical Resistance Chart. Retrieved from [Link].
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Xue, Y., et al. (2023). Using aerosols to decontaminate surfaces from nucleic acids. Vavilov Journal of Genetics and Breeding, 27(4), 385-392. Retrieved from [Link].
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Moldex-Metric, Inc. (n.d.). Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators. Retrieved from [Link].
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Bandosz, T. J., & Ania, C. O. (2010). Removal of refractory organic sulfur compounds in fossil fuels using MOF sorbents. Global NEST Journal, 12(3), 244-253. Retrieved from [Link].
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Syracuse University. (n.d.). Irritants. Environmental Health & Safety Services. Retrieved from [Link].
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Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link].
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Sciencemadness Wiki. (2024). Proper disposal of chemicals. Retrieved from [Link].
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3M. (n.d.). 3M™ Organic Vapor Cartridge 6001. Retrieved from [Link].
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Office of Environmental Health and Safety. Retrieved from [Link].
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Best Chemical Co (S) Pte Ltd. (n.d.). Organic Vapor/Acid Gas Cartridge for Respirator. Retrieved from [Link].
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].
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Triumvirate Environmental. (2021). Best Practices for a Successful Lab Decontamination. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64289, 1,2-Oxathiolan-5-one, 2,2-dioxide. Retrieved from [Link].
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SHOWA Group. (n.d.). Chemical Permeation Guide. Retrieved from [Link].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
